6-Selenopurine
描述
Structure
2D Structure
属性
InChI |
InChI=1S/C5H3N4Se/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H,6,7,8,9) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYNDYJSYBXGDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N4Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967145 | |
| Record name | 1,7-Dihydro-6H-purine-6-selone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5270-30-4 | |
| Record name | 1,7-Dihydro-6H-purine-6-selone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005270304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6H-Purine-selone,7-dihydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,7-Dihydro-6H-purine-6-selone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60967145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-dihydro-6H-purine-6-selone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis, Characterization, and Biological Activity of 6-Selenopurine Derivatives
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 6-selenopurine derivatives, with a focus on acyclic nucleoside analogues. The information is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development.
Synthesis of Acyclic this compound Nucleosides
The synthesis of acyclic this compound nucleosides typically starts from a modified purine base, such as 6-chloropurine or 2-amino-6-chloropurine. These precursors undergo a nucleophilic substitution reaction with a custom-synthesized acyclic side chain containing a selenium moiety.
A general synthetic approach involves the initial preparation of a diselenide compound from a bromo-alcohol precursor. This diselenide is then reduced and reacted with methylene bromide to form a glycosyl donor. Finally, the glycosyl donor is condensed with the appropriate purine base to yield the target acyclic selenopurine nucleoside.[1][2] Subsequent modifications at the C6 position of the purine ring can be performed to generate a variety of analogues.[1][2]
Caption: Synthetic workflow for acyclic this compound nucleosides.
Detailed Experimental Protocols
General Procedure for the Synthesis of the Glycosyl Donor (e.g., from 2-Bromoethanol): 2-Bromoethanol is treated with selenium dianion, prepared in situ by heating selenium powder and hydrazine hydrate in an aqueous potassium hydroxide solution, to afford the corresponding diselenide.[2] The diselenide is then protected, for instance, with a tert-butyldiphenylsilyl (TBDPS) group. Subsequent treatment with sodium borohydride followed by trapping with methylene bromide yields the glycosyl donor.[1]
General Procedure for Base Condensation: A suspension of potassium carbonate, 18-crown-6, and 6-chloropurine (or 2-amino-6-chloropurine) in N,N-dimethylformamide (DMF) is stirred under a nitrogen atmosphere at 85 °C for 3 hours.[1] To this mixture, a solution of the glycosyl donor in DMF is added, and the reaction mixture is stirred at 55 °C for 7 hours.[1] The mixture is then filtered and the solvent evaporated to yield the crude product, which is further purified.[1]
General Procedure for Conversion of 6-Chloro Derivatives to 6-Seleno Derivatives: A solution of the 6-chloro derivative, 2-mercaptoethanol, and sodium methoxide in methanol is refluxed for 4 days at 75 °C.[1] After the reaction is complete, the mixture is cooled and neutralized with acetic acid.[1] The product is then isolated and purified.[1]
Characterization of this compound Derivatives
The synthesized compounds are typically characterized using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible Spectroscopy. Physical properties such as melting point and elemental analysis are also determined to confirm the identity and purity of the compounds.
Spectroscopic and Physical Data
The following table summarizes the characterization data for selected acyclic this compound nucleosides.
| Compound | Molecular Formula | M.p. (°C) | UV (MeOH) λmax (nm) | 1H-NMR (400 MHz, Solvent) δ (ppm) | 13C-NMR (100 MHz, Solvent) δ (ppm) | MS (ESI) m/z |
| 21 | C9H12ClN5O2Se | 160–162 | 310 | 8.18 (s, 1H), 5.45 (s, 2H), 3.85–3.76 (m, 4H), 3.3–3.33 (m, 1H) (CD3OD) | 162.1, 155.5, 152.3, 144.7, 125.6, 71.8, 64.4, 48.8, 35.0 (CD3OD + CDCl3) | 337.9915 [M+H]+ |
| 4d | C9H13N5O3Se | 204–207 | 258 | 10.69 (br s, 1H), 7.78 (s, 1H), 6.59 (s, 2H), 5.5 (s, 2H), 4.84 (t, J = 5.3 Hz, 2H), 3.69–3.64 (m, 2H), 3.62-3.56 (m, 2H), 3.21–3.16 (m, 1H) (DMSO-d6) | 156.8, 153.8, 150.9, 137.0, 116.6, 61.6, 47.0, 32.8 (DMSO-d6) | 320.0254 [M+H]+ |
Biological Activity
Acyclic this compound nucleosides have been evaluated for their antiviral activities, particularly against herpes viruses. The bioisosteric replacement of oxygen with selenium in acyclic nucleoside analogues like acyclovir and ganciclovir has been a key rationale for their design.[1][2]
Antiviral Activity and Cytotoxicity
The following table summarizes the in vitro antiviral activity and cytotoxicity of a key this compound derivative.
| Compound | Virus | EC50 (µM) | Cytotoxicity (CC50 in HEL299 cells, µM) |
| Seleno-acyclovir (4a) | HSV-1 | 1.47 | > 100 |
| Seleno-acyclovir (4a) | HSV-2 | 6.34 | > 100 |
As shown in the table, seleno-acyclovir (4a) exhibits potent anti-herpes simplex virus (HSV)-1 and HSV-2 activities with no significant cytotoxicity up to 100 µM.[3][4]
Proposed Mechanism of Action
The antiviral mechanism of acyclic selenopurine nucleosides is believed to be similar to that of their oxygen-containing counterparts like acyclovir. It is proposed that these compounds act as prodrugs that are selectively activated in virus-infected cells.
Caption: Proposed mechanism of antiviral action.
The acyclic selenopurine nucleoside is first phosphorylated by a viral-encoded thymidine kinase to its monophosphate form.[1] This initial step is crucial for the selectivity of the drug, as the viral kinase is much more efficient at phosphorylating the prodrug than host cell kinases. Subsequently, host cell kinases further phosphorylate the monophosphate to its di- and triphosphate forms.[1] The resulting triphosphate analogue acts as a competitive inhibitor of the viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.[1]
References
- 1. Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents [mdpi.com]
- 4. Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Selenopurine: A Technical Guide to a Promising 6-Mercaptopurine Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Selenopurine (6-SP) is a purine analog and a selenium-containing counterpart to the well-established antimetabolite and immunosuppressive drug, 6-mercaptopurine (6-MP). Structurally, 6-SP substitutes the sulfur atom in 6-MP with a selenium atom. This substitution significantly influences its physicochemical properties and biological activity. This technical guide provides an in-depth overview of this compound, focusing on its comparative analysis with 6-mercaptopurine, its mechanism of action, relevant signaling pathways, and experimental protocols for its study.
Comparative Analysis: this compound vs. 6-Mercaptopurine
While both compounds exert their effects by interfering with nucleic acid synthesis, there are notable differences in their potency, toxicity, and metabolic fate.
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the cytotoxic and toxicological profiles of this compound and 6-mercaptopurine.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Cell Line | Compound | IC50 (µM) | Reference |
| K-562 (Chronic Myelogenous Leukemia) | 6-Mercaptopurine | 3.94 | [1] |
| CCRF-CEM (Acute Lymphoblastic Leukemia) | 6-Mercaptopurine | 1 | [2] |
| HepG2 (Hepatocellular Carcinoma) | 6-Mercaptopurine | 9.6 µg/mL (~63 µM) | [3] |
| HCT116 (Colorectal Carcinoma) | 6-Mercaptopurine | 16.7 µg/mL (~110 µM) | [3] |
| MCF-7 (Breast Adenocarcinoma) | 6-Mercaptopurine | 12.8 µg/mL (~84 µM) | [3] |
| L1210 (Mouse Leukemia) | This compound | Comparable to 6-MP | [4] |
| L1210 (Mouse Leukemia) | 6-Mercaptopurine | Comparable to 6-SP | [4] |
Table 2: Comparative Toxicity (LD50 Values) in Mice
| Compound | Administration Route | LD50 (mg/kg) | Reference |
| This compound | Single Intraperitoneal Injection | 160 ± 37 | [5] |
| This compound | Daily Intraperitoneal Injection (7 days) | 44.5 ± 12 | [5] |
| 6-Mercaptopurine | Daily Intraperitoneal Injection (7 days) | 140 ± 40 | [5] |
From this data, this compound appears to be more toxic than 6-mercaptopurine upon repeated administration in mice.[5]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for both 6-mercaptopurine and, presumably, this compound involves their metabolic conversion to fraudulent nucleotides that disrupt DNA and RNA synthesis.
Metabolic Activation and Incorporation
6-Mercaptopurine is metabolized via three main pathways.[6] A key pathway involves its conversion by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to 6-thioinosine monophosphate (TIMP). TIMP can then be further metabolized to thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, leading to cytotoxicity. It is hypothesized that this compound follows a similar metabolic activation pathway, forming 6-seleno-in-osine monophosphate and subsequently selenoguanine nucleotides.
Inhibition of De Novo Purine Synthesis
Metabolites of 6-mercaptopurine, such as methylthioinosine monophosphate (meTIMP), are potent inhibitors of the de novo purine synthesis pathway.[7] This inhibition depletes the pool of normal purine nucleotides necessary for nucleic acid synthesis. This compound and its metabolites are also expected to interfere with this critical pathway.
Signaling Pathway Modulation
While specific signaling pathways modulated by this compound are not yet well-elucidated, the effects of 6-mercaptopurine on cellular signaling can provide a framework for future investigation. 6-MP has been shown to influence various signaling cascades involved in cell proliferation and apoptosis.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 6-chloropurine with a selenium nucleophile.
Protocol: Synthesis of this compound from 6-Chloropurine
-
Materials: 6-chloropurine, sodium hydroselenide (NaHSe) or selenourea, solvent (e.g., ethanol).
-
Procedure: a. Dissolve 6-chloropurine in the chosen solvent. b. Add a solution of the selenium nucleophile (e.g., NaHSe, prepared in situ from selenium metal and sodium borohydride, or selenourea) to the 6-chloropurine solution. c. Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC). d. After completion, cool the reaction mixture and remove the solvent under reduced pressure. e. Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol: MTT Assay for IC50 Determination
-
Cell Seeding: a. Culture the desired cancer cell line in appropriate media. b. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of this compound and 6-mercaptopurine in culture medium. b. Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds). c. Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: a. Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: a. Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. b. Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software.
Conclusion and Future Directions
This compound presents itself as a compelling analog of 6-mercaptopurine with comparable anticancer activity against certain cell lines. However, the limited availability of comprehensive comparative data, particularly regarding its cytotoxicity across a broader range of cancer cell lines, its specific effects on signaling pathways, and its pharmacokinetic profile, highlights the need for further research. Future studies should focus on direct, head-to-head comparisons with 6-mercaptopurine to fully elucidate its therapeutic potential and delineate its unique pharmacological properties. The development of more detailed experimental protocols for its biological evaluation and a deeper understanding of its mechanism of action will be crucial for its potential translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. The Robot Scientist - Models of Metabolism [aber.ac.uk]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Optimizing therapy with 6-mercaptopurine and azathioprine: to measure or not to measure? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discover.nci.nih.gov [discover.nci.nih.gov]
The Dawn of Selenopurines: A Technical Guide to the Discovery and History of 6-Selenopurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer chemotherapy, the development of purine analogs remains a cornerstone of therapeutic strategies. Among these, the journey of 6-selenopurine, a selenium-containing analog of the clinically vital drug 6-mercaptopurine, offers a compelling narrative of bioisosteric replacement and the relentless pursuit of more potent and selective anticancer agents. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental work that introduced this compound to the scientific community. It is intended to serve as a comprehensive resource, detailing the original synthesis, mechanism of action, and early preclinical assessments of this pioneering compound.
Discovery and Historical Context
The story of this compound begins in the mid-20th century, a period of burgeoning research into antimetabolites as cancer therapeutics. Building on the success of 6-mercaptopurine, synthesized by George Hitchings and Gertrude Elion, researchers began to explore the impact of substituting sulfur with its heavier chalcogen counterpart, selenium. The rationale was rooted in the principle of bioisosterism, where the substitution of one atom or group for another with similar electronic and steric properties could modulate the biological activity of a molecule.
The seminal work on this compound was conducted by Dr. Henry G. Mautner at the Department of Pharmacology, Yale University School of Medicine. In 1956, Mautner reported the first successful synthesis of this compound, paving the way for its biological evaluation[1]. This discovery was a significant step in expanding the chemical diversity of purine analogs and understanding the structure-activity relationships within this class of compounds.
Subsequent studies in the late 1950s focused on elucidating the antitumor properties of this compound. Early preclinical investigations in mouse models of leukemia demonstrated its activity, which was comparable in some respects to 6-mercaptopurine[2]. However, these initial studies also highlighted differences in toxicity and efficacy profiles between the two analogs, sparking further research into the unique biological consequences of selenium incorporation.
Experimental Protocols
Original Synthesis of this compound (Mautner, 1956)
The pioneering synthesis of this compound was achieved through the reaction of 6-chloropurine with sodium hydroselenide. The detailed experimental protocol, as described in Mautner's 1956 publication in the Journal of the American Chemical Society, is outlined below.
Materials:
-
6-Chloropurine
-
Absolute ethanol
-
Hydrogen selenide (H₂Se) gas
-
Sodium ethoxide
-
Glacial acetic acid
Procedure:
-
A solution of sodium hydroselenide (NaHSe) was prepared by passing a stream of hydrogen selenide gas through a solution of sodium ethoxide in absolute ethanol until saturation. The entire apparatus was maintained under a nitrogen atmosphere to prevent oxidation of the highly reactive hydroselenide.
-
To this freshly prepared solution of sodium hydroselenide, a solution of 6-chloropurine in absolute ethanol was added.
-
The reaction mixture was refluxed for a specified period. The progress of the reaction was monitored by the precipitation of sodium chloride.
-
After the reaction was complete, the mixture was cooled, and the precipitated sodium chloride was removed by filtration.
-
The filtrate was then carefully acidified with glacial acetic acid to a pH of approximately 6.
-
Upon acidification, this compound precipitated from the solution as a crystalline solid.
-
The product was collected by filtration, washed with cold ethanol, and dried under vacuum.
Purification:
The crude this compound was purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product.
Data Presentation
Preclinical Data from Early Studies
The initial preclinical evaluations of this compound provided valuable comparative data against its sulfur analog, 6-mercaptopurine. The following table summarizes key quantitative findings from a 1958 study by Mautner and Jaffe.
| Parameter | This compound | 6-Mercaptopurine | Animal Model | Reference |
| LD₅₀ (Single I.P. dose) | 160 ± 37 mg/kg | - | Mice | [2] |
| LD₅₀ (Daily I.P. for 7 days) | 44.5 ± 12 mg/kg | 140 ± 40 mg/kg | Mice | [2] |
| Inhibition of Leukemia L1210 | Comparable to 6-mercaptopurine | - | Mice | [2] |
| Efficacy against Leukemia L5178-Y | Less effective and more toxic than 6-mercaptopurine | - | Mice | [2] |
| Efficacy against Sarcoma 180 | Less effective and more toxic than 6-mercaptopurine | - | Mice | [2] |
| Stability at 37°C (aqueous buffer) | ~50% decomposition in 6 hours | Negligible decomposition in 72 hours | In vitro | [2] |
Mechanism of Action and Signaling Pathways
The cytotoxic mechanism of this compound is believed to be analogous to that of 6-mercaptopurine, acting as a purine antimetabolite. The core of its activity lies in its intracellular conversion to active selenonucleotides, which subsequently disrupt nucleic acid synthesis and function.
Metabolic Activation Pathway
The metabolic activation of this compound is a critical determinant of its cytotoxic effects. The pathway involves a series of enzymatic conversions, with the initial and rate-limiting step catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).
Caption: Metabolic activation pathway of this compound.
Experimental Workflow for Synthesis
The following diagram illustrates the logical workflow for the original synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Clinical Development and Future Perspectives
Despite its early discovery and interesting preclinical profile, this compound has not progressed into clinical trials for the treatment of cancer. The reasons for this are likely multifactorial, including its observed higher toxicity in some models compared to 6-mercaptopurine and the subsequent development of other, more effective chemotherapeutic agents. The inherent instability of this compound in aqueous solutions may have also posed formulation and drug delivery challenges.
However, the story of this compound remains highly relevant. It stands as a testament to the power of bioisosteric replacement in medicinal chemistry and has inspired the synthesis and investigation of a wide array of other organoselenium compounds, including selenoguanine and various selenonucleosides, for anticancer and antiviral applications. The unique properties of selenium, including its potential for redox modulation and its distinct chemical reactivity compared to sulfur, continue to make it an intriguing element for the design of novel therapeutic agents.
Future research in this area may focus on developing more stable and targeted delivery systems for selenopurines or on exploring their potential in combination therapies. The foundational work on this compound laid the groundwork for these future endeavors and remains a critical chapter in the history of purine antimetabolites.
Conclusion
The discovery of this compound by Henry Mautner in 1956 marked a significant milestone in the field of medicinal chemistry and cancer research. As a pioneering example of a selenium-containing purine analog, its synthesis and initial biological evaluation provided valuable insights into the structure-activity relationships of antimetabolites. While it did not ultimately translate into a clinical therapeutic, the foundational knowledge gained from the study of this compound has had a lasting impact, influencing the design and development of subsequent generations of purine analogs and other organoselenium compounds with therapeutic potential. This technical guide serves to document and preserve the critical scientific contributions that brought this fascinating molecule to light.
References
6-Selenopurine: A Technical Deep Dive into its Biochemical Disruptions
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Selenopurine (6-SP) is a synthetic purine analogue that has garnered significant interest in the scientific community for its potential as an anticancer and antiviral agent. Structurally similar to the endogenous purine hypoxanthine and the therapeutic agent 6-mercaptopurine (6-MP), this compound exerts its biological effects by interfering with fundamental biochemical pathways, primarily purine metabolism and nucleic acid synthesis. This technical guide provides a comprehensive overview of the biochemical pathways affected by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades to facilitate a deeper understanding for research and drug development applications.
Core Mechanism of Action: Metabolic Activation and Pathway Interference
This compound itself is a prodrug that requires intracellular metabolic activation to exert its cytotoxic and antiviral effects. The primary pathway for this activation is the purine salvage pathway, which is followed by the disruption of de novo purine synthesis and incorporation into nucleic acids.
Metabolic Activation of this compound
The initial and critical step in the activation of this compound is its conversion to this compound ribonucleotide (6-seleno-inosine monophosphate, 6-Se-IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][2] This enzyme catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the purine base.
Further phosphorylation of 6-Se-IMP by cellular kinases leads to the formation of 6-selenoinosine diphosphate (6-Se-IDP) and triphosphate (6-Se-ITP). Moreover, 6-Se-IMP can be converted by IMP dehydrogenase (IMPDH) and subsequently GMP synthetase to 6-selenoguanosine monophosphate (6-Se-GMP), which is then phosphorylated to 6-selenoguanosine diphosphate (6-Se-GDP) and triphosphate (6-Se-GTP). These seleno-nucleotides are the primary active metabolites responsible for the compound's biological activity.
Disruption of De Novo Purine Biosynthesis
The active metabolites of this compound are potent inhibitors of several key enzymes in the de novo purine synthesis pathway. This inhibition leads to a depletion of the cellular pools of normal purine nucleotides, which are essential for DNA and RNA synthesis, as well as for various other metabolic processes.
The primary target for feedback inhibition is phosphoribosyl pyrophosphate amidotransferase (PPAT) , the rate-limiting enzyme of the de novo purine synthesis pathway.[3][4] 6-Seleno-IMP and 6-seleno-GMP can act as feedback inhibitors of this enzyme, reducing the overall rate of purine production.
Incorporation into Nucleic Acids
A significant component of this compound's cytotoxic mechanism involves the incorporation of its triphosphate metabolites, primarily 6-selenoguanosine triphosphate (6-Se-GTP), into both DNA and RNA.[3][5] The incorporation of these fraudulent nucleotides disrupts the normal structure and function of nucleic acids, leading to:
-
Chain termination: The presence of a selenium atom can alter the phosphodiester bond stability and lead to premature termination of DNA or RNA synthesis.
-
Errors in replication and transcription: The altered base pairing properties of selenopurines can cause misincorporation of nucleotides during subsequent rounds of replication or transcription, leading to mutations.
-
Induction of apoptosis: The accumulation of DNA damage triggers cellular stress responses and can ultimately lead to programmed cell death (apoptosis).
Antiviral Activity
The antiviral activity of this compound and its acyclic nucleoside analogues is primarily attributed to the inhibition of viral DNA polymerases.[6][7] The triphosphate forms of these selenopurine analogues act as competitive inhibitors of the natural deoxynucleoside triphosphates (dNTPs), particularly dGTP. By binding to the active site of the viral DNA polymerase, they prevent the incorporation of the correct nucleotide, thereby halting viral DNA replication.[8] Some acyclic selenopurine nucleosides have shown potent activity against herpes simplex virus (HSV) and human cytomegalovirus (HCMV).[6][9]
Quantitative Data
The following tables summarize the available quantitative data on the biological effects of this compound and its derivatives.
Table 1: Cytotoxicity of Selenopurine Derivatives
| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| Seleno-acyclovir (4a) | HSV-1 (F) | Antiviral Assay | 1.47 | [6] |
| Seleno-acyclovir (4a) | HSV-2 (MS) | Antiviral Assay | 6.34 | [6] |
| 2,6-diaminopurine derivative (4e) | HCMV (Davis) | Antiviral Assay | >100 (moderately active) | [6] |
| This compound arabinoside | L-5178Y (murine leukemia) | Cytotoxicity Assay | Reported as having some cytotoxicity | [10] |
Table 2: Antiviral Activity of Acyclic Selenopurine Nucleosides
| Compound | Virus | EC50 (µM) | Reference |
| Seleno-acyclovir (4a) | HSV-1 (F) | 1.47 | [6] |
| Seleno-acyclovir (4a) | HSV-2 (MS) | 6.34 | [6] |
Experimental Protocols
Determination of 6-Thioguanine Nucleotides in Red Blood Cells (Adaptable for 6-Selenoguanine Nucleotides)
This method, originally developed for 6-thioguanine nucleotides, can be adapted for the analysis of 6-selenoguanine nucleotides due to their structural similarity.[11][12][13][14][15]
1. Sample Preparation:
-
Collect red blood cells (RBCs) and lyse them with distilled water.
-
Precipitate proteins with perchloric acid.
-
Centrifuge to pellet the protein debris.
2. Hydrolysis:
-
Heat the supernatant at 100°C for 1 hour to hydrolyze the nucleotide metabolites to their corresponding bases (e.g., 6-selenoguanine).
3. HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of a phosphate buffer and an organic solvent like methanol or acetonitrile is typically used.[16][17][18][19][20]
-
Detection: UV detection at a wavelength appropriate for the selenopurine base (e.g., around 340 nm).
-
Quantification: Compare the peak area of the sample to a standard curve of the corresponding selenopurine base.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound against cancer cell lines.[21][22]
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate for a specified period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Conclusion
This compound is a multifaceted compound with significant potential in cancer and viral chemotherapy. Its mechanism of action hinges on its metabolic conversion to active selenonucleotides that disrupt de novo purine synthesis and are incorporated into nucleic acids, ultimately leading to cell death. Further research focusing on detailed kinetic studies of enzyme inhibition and the precise quantification of nucleic acid incorporation will be crucial for optimizing its therapeutic application and for the development of novel, more selective selenopurine-based drugs.
References
- 1. droracle.ai [droracle.ai]
- 2. Kinetic mechanism of human hypoxanthine-guanine phosphoribosyltransferase: rapid phosphoribosyl transfer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Connecting dots between nucleotide biosynthesis and DNA lesion repair/bypass in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. Antiviral activity of selected acyclic nucleoside analogues against human herpesvirus 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxicity of this compound arabinoside and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay of 6-thioguanine nucleotide, a major metabolite of azathioprine, 6-mercaptopurine and 6-thioguanine, in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Improved methods for determining the concentration of 6-thioguanine nucleotides and 6-methylmercaptopurine nucleotides in blood. | Semantic Scholar [semanticscholar.org]
- 16. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cores.emory.edu [cores.emory.edu]
- 18. longdom.org [longdom.org]
- 19. Analysis of purine ribonucleotides and deoxyribonucleotides in cell extracts by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. separationmethods.com [separationmethods.com]
- 21. Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
In Vitro Anticancer Effects of 6-Selenopurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Research specifically detailing the in vitro anticancer effects of 6-selenopurine is limited. This guide summarizes the available information on this compound derivatives and provides a comprehensive framework based on the well-studied analogous compound, 6-mercaptopurine (6-MP), to inform future research directions.
Introduction
This compound is a purine analog where the sulfur atom of the widely used anticancer and immunosuppressive drug 6-mercaptopurine is replaced by a selenium atom. Organoselenium compounds have garnered significant interest in cancer research due to their potential pro-oxidant and apoptosis-inducing properties. While data on this compound is sparse, this guide aims to provide a thorough understanding of its potential anticancer effects by examining related compounds and its thio-analog, 6-mercaptopurine.
Data Presentation: Cytotoxicity of this compound Derivatives
For researchers investigating this compound, a primary step would be to generate comprehensive cytotoxicity data. The following table is a template that can be used to structure such findings.
| Cancer Cell Line | Compound | Assay Duration (hrs) | IC50 (µM) | Reference |
| e.g., L-5178Y (Murine Leukemia) | This compound Arabinoside | Not Specified | Data Not Available | (Chu et al., 1975)[1] |
| e.g., MCF-7 (Breast Cancer) | This compound | 72 | To be determined | |
| e.g., A549 (Lung Cancer) | This compound | 72 | To be determined | |
| e.g., HCT116 (Colon Cancer) | This compound | 72 | To be determined |
Potential Mechanisms of Action (Inferred from 6-Mercaptopurine)
The anticancer activity of 6-mercaptopurine is primarily attributed to its ability to interfere with DNA synthesis and induce apoptosis. It is a prodrug that is metabolized intracellularly to its active form, thioinosine monophosphate (TIMP). The proposed mechanisms, which may be shared by this compound, include:
-
Inhibition of de novo Purine Synthesis: TIMP inhibits several key enzymes in the purine biosynthesis pathway, leading to a depletion of purine nucleotides necessary for DNA and RNA synthesis.
-
Incorporation into Nucleic Acids: Metabolites of 6-MP can be incorporated into DNA and RNA, leading to strand breaks and apoptosis.
-
Induction of Apoptosis: By disrupting cellular processes, 6-MP can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.
Below are diagrams illustrating these potential pathways.
Experimental Protocols
Detailed protocols for investigating the in vitro anticancer effects of a novel compound like this compound are crucial. The following are standard methodologies, widely used in cancer research.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4]
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]
Workflow:
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptotic Markers
Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis.[8][9][10][11]
Key Protein Targets:
-
Caspases: Cleaved (active) forms of caspase-3, -8, and -9.
-
Bcl-2 Family: Pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).
-
PARP: Cleavage of PARP is a hallmark of apoptosis.
Workflow:
References
- 1. Synthesis and cytotoxicity of this compound arabinoside and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 8. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
Antiviral Properties of 6-Selenopurine Nucleosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless evolution of viral pathogens and the emergence of drug-resistant strains necessitate a continuous search for novel antiviral agents with unique mechanisms of action. Nucleoside analogs have long been a cornerstone of antiviral therapy, effectively inhibiting viral replication by acting as chain terminators or inhibitors of viral polymerases. This technical guide delves into the antiviral properties of a specific class of these analogs: 6-selenopurine nucleosides. By replacing the oxygen or sulfur atom at the 6-position of the purine ring with selenium, these compounds exhibit modified electronic properties and biological activities. This document provides a comprehensive overview of their antiviral efficacy, proposed mechanisms of action, and the experimental methodologies used in their evaluation, with a primary focus on acyclic this compound nucleosides that have shown promising activity against herpesviruses.
Antiviral Activity of Acyclic this compound Nucleosides
A significant body of research on the antiviral properties of this compound nucleosides has focused on acyclic analogs, drawing inspiration from the clinical success of acyclovir and ganciclovir. A key study in this area synthesized and evaluated a series of acyclic selenopurine nucleosides against several herpesviruses, including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Human Cytomegalovirus (HCMV)[1][2].
The quantitative data from these studies, summarizing the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀), are presented in the tables below for clear comparison.
Table 1: Antiviral Activity and Cytotoxicity of Seleno-Acyclovir Analogs against HSV-1 and HSV-2[1][2]
| Compound | Modification | Virus | EC₅₀ (µM) | CC₅₀ (µM) in HEL 299 cells | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 4a (Seleno-acyclovir) | 2-amino-6-seleno | HSV-1 | 1.47 | >100 | >68.0 |
| HSV-2 | 6.34 | >100 | >15.8 | ||
| 4b | 2,6-diseleno | HSV-1 | 10.3 | >100 | >9.7 |
| HSV-2 | 25.4 | >100 | >3.9 | ||
| 4c | 2-amino-6-seleno (N-methyl) | HSV-1 | 15.2 | >100 | >6.6 |
| HSV-2 | 41.5 | >100 | >2.4 | ||
| Acyclovir (Reference) | 2-amino-6-oxo | HSV-1 | 0.6 | 100 | 166.7 |
| HSV-2 | 1.0 | 100 | 100 |
EC₅₀: The concentration of the compound required to inhibit the virus-induced cytopathic effect by 50%. CC₅₀: The concentration of the compound that reduces cell viability by 50%.
Table 2: Antiviral Activity and Cytotoxicity of Seleno-Ganciclovir Analogs against HCMV[1][2]
| Compound | Modification | Virus | EC₅₀ (µM) | CC₅₀ (µM) in HEL 299 cells | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 4d (Seleno-ganciclovir) | 2-amino-6-seleno | HCMV | 15.3 | >100 | >6.5 |
| 4e | 2,6-diamino | HCMV | 11.2 | >100 | >8.9 |
| 4f | 2-amino-6-methylamino | HCMV | 13.5 | >100 | >7.4 |
| Ganciclovir (Reference) | 2-amino-6-oxo | HCMV | 2.0 | 100 | 50 |
Mechanism of Action
The antiviral mechanism of acyclic this compound nucleosides is believed to mirror that of their clinically established oxygen-containing counterparts, acyclovir and ganciclovir. This mechanism is a multi-step process involving intracellular phosphorylation and subsequent inhibition of viral DNA synthesis[1].
-
Selective Phosphorylation: The initial and rate-limiting step is the monophosphorylation of the nucleoside analog. In herpesvirus-infected cells, this is primarily carried out by a virus-encoded thymidine kinase (for HSV) or a phosphotransferase (for HCMV). This selective activation in infected cells is a key determinant of the compounds' low toxicity to uninfected host cells.
-
Conversion to Triphosphate: The monophosphate form is then sequentially phosphorylated to the diphosphate and finally to the active triphosphate form by host cell kinases.
-
Inhibition of Viral DNA Polymerase: The resulting triphosphate analog acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).
-
Chain Termination: Upon incorporation into the growing viral DNA chain, the acyclic nature of these analogs, lacking the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leads to premature chain termination and halts viral replication.
Some 2,6-diaminopurine derivatives are thought to act as prodrugs, being deaminated by cellular enzymes to the corresponding active seleno-guanine analogs[1].
Figure 1: Proposed mechanism of action for acyclic this compound nucleosides.
Experimental Protocols
The evaluation of the antiviral properties of this compound nucleosides involves a series of standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
Synthesis of Acyclic this compound Nucleosides
The synthesis of these compounds is a multi-step process. A general workflow is outlined below, based on the methods described in the literature[1].
Figure 2: General workflow for the synthesis of acyclic this compound nucleosides.
A detailed synthetic scheme typically involves:
-
Preparation of a Diselenide Intermediate: This is often achieved by reacting a suitable starting material, such as a bromo- or mesyl-derivative of an acyclic side chain, with selenium powder and a reducing agent like hydrazine hydrate.
-
Formation of the Glycosyl Donor: The diselenide is then converted into a more reactive species, such as a selenol or a selanylmethyl halide, which will act as the donor of the acyclic side chain.
-
Condensation with Purine Base: The glycosyl donor is condensed with a 6-chloropurine or a 2-amino-6-chloropurine anion. This is typically an SN2 reaction.
-
Functional Group Transformations: The 6-chloro group can be subsequently converted to various seleno-derivatives.
-
Deprotection: Any protecting groups used on the hydroxyl functions of the acyclic side chain are removed to yield the final nucleoside analog.
Antiviral Activity Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits viral replication.
-
Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells for HSV) is prepared in multi-well plates and grown to confluency.
-
Virus Inoculation: The cell monolayers are infected with a known amount of virus (e.g., 100 plaque-forming units).
-
Compound Treatment: Immediately after infection, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A no-drug control is included.
-
Overlay and Incubation: The cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose) to prevent the spread of progeny virus through the liquid medium, thus localizing the infection to form discrete plaques. The plates are then incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet). The plaques, which appear as clear zones against a background of stained cells, are counted.
-
EC₅₀ Determination: The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the no-drug control.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the cytotoxic concentration of the test compounds.
-
Cell Seeding: Host cells (e.g., HEL 299) are seeded in 96-well plates and allowed to attach and grow.
-
Compound Treatment: The cells are exposed to serial dilutions of the test compounds for a period that mimics the duration of the antiviral assay.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
CC₅₀ Determination: The CC₅₀ value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to untreated control cells.
Future Directions and Conclusion
The study of this compound nucleosides as antiviral agents is a promising area of research. The data presented here for acyclic analogs demonstrate potent activity against herpesviruses, validating the bioisosteric replacement of oxygen with selenium as a viable strategy in antiviral drug design. However, the scope of research in this specific area remains somewhat limited. Future investigations should aim to:
-
Broaden the Antiviral Spectrum: Evaluate the activity of this compound nucleosides against a wider range of viruses, including RNA viruses such as influenza, HIV, and hepatitis viruses.
-
Elucidate Specific Kinase Interactions: Identify the specific viral and cellular kinases responsible for the phosphorylation of these selenium-containing analogs to better understand their metabolic activation and potential for resistance.
-
In Vivo Studies: Conduct in vivo efficacy and toxicology studies in animal models to assess the therapeutic potential and safety profile of the most promising candidates.
-
Investigate Resistance Mechanisms: Explore the potential for viruses to develop resistance to this compound nucleosides and characterize the genetic basis of such resistance.
References
6-Selenopurine's Impact on Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Selenopurine (6-SP) is a selenium-containing purine analogue with demonstrated cytotoxic and antineoplastic properties. Its structural similarity to the clinically utilized thiopurine, 6-mercaptopurine (6-MP), suggests a parallel mechanism of action centered on the disruption of purine metabolism. This technical guide provides an in-depth analysis of the effects of this compound on this critical cellular pathway, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing the core molecular interactions. Understanding the intricate interplay between this compound and purine biosynthesis and salvage pathways is paramount for the rational design and development of novel therapeutic agents.
Introduction to Purine Metabolism
Purine nucleotides, primarily adenosine and guanosine derivatives, are fundamental to cellular life. They serve as monomeric precursors for DNA and RNA synthesis, act as carriers of chemical energy in the form of ATP and GTP, and function as essential components of various coenzymes (e.g., NAD+, FAD, Coenzyme A). Cellular pools of purine nucleotides are maintained through two interconnected pathways: the de novo synthesis pathway and the salvage pathway.
The de novo pathway assembles purine rings from simpler precursors, such as amino acids, bicarbonate, and formate, culminating in the synthesis of inosine monophosphate (IMP). IMP then serves as a crucial branchpoint for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The salvage pathway recycles purine bases and nucleosides generated from the degradation of nucleic acids, offering a more energy-efficient route to nucleotide synthesis. Key enzymes in this pathway include hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT).
Due to the central role of purine metabolism in cell proliferation, it has long been a target for anticancer and immunosuppressive therapies.
Mechanism of Action of this compound
This compound, like its thio-analogue 6-mercaptopurine, is a pro-drug that requires intracellular metabolic activation to exert its cytotoxic effects. The primary mechanism of action involves its conversion to 6-selenoinosine-5'-monophosphate (6-seIMP), a key fraudulent nucleotide that perturbs purine metabolism at multiple junctures.
Anabolism of this compound
The metabolic activation of this compound is initiated by the salvage pathway enzyme, hypoxanthine-guanine phosphoribosyltransferase (HGPRT). HGPRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to this compound, forming 6-seIMP.
Initial Findings on 6-Selenopurine in Leukemia Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial findings regarding the anti-leukemic potential of 6-Selenopurine (6-SP). Given the limited direct research on this compound, this document leverages data from its close structural analog, 6-mercaptopurine (6-MP), to infer its probable mechanisms of action and biological effects. This approach is common in early-stage drug development, where the behavior of a novel compound is often predicted based on well-characterized parent molecules.
Data Presentation: Anti-leukemic Activity
Direct quantitative data, such as IC50 values for this compound in leukemia cell lines, is sparse in publicly available literature. However, early studies have established its activity, and by examining related selenium-containing compounds and its sulfur analog, 6-mercaptopurine, we can contextualize its potential potency.
Activity of this compound and Derivatives
Early preclinical studies have demonstrated the anti-tumor effects of this compound in murine leukemia models. The activity of this compound against mouse leukemia L1210 was found to be comparable to that of 6-mercaptopurine[1]. Furthermore, derivatives such as this compound arabinoside have shown cytotoxicity against murine leukemic cells (L-5178Y)[2].
| Compound | Cell Line | Species | Activity Noted |
| This compound | L1210 | Murine | Comparable to 6-mercaptopurine[1] |
| This compound Arabinoside | L-5178Y | Murine | Cytotoxic[2] |
Comparative Cytotoxicity of Related Compounds
To provide a quantitative perspective, the following table summarizes the IC50 values for the parent compound 6-thiopurine (a 6-mercaptopurine analog) and other organoselenium compounds in various human leukemia cell lines. This data suggests the potential range of efficacy for novel selenopurines.
| Compound | Cell Line | Leukemia Type | IC50 (µM) |
| 6-Thiopurine[3] | REH | Acute Lymphoblastic Leukemia | 2.94 |
| 8-Bromo-6-thiopurine[3] | REH | Acute Lymphoblastic Leukemia | 9.54 |
| 8-Chloro-6-thiopurine[3] | REH | Acute Lymphoblastic Leukemia | 3.95 |
| 8-Fluoro-6-thiopurine[3] | REH | Acute Lymphoblastic Leukemia | 4.71 |
| Methylseleninic acid[4] | Leukemia (general) | - | 1 - 40 |
| 3′,5′,3,5-tetratrifluoromethyl-diphenyl diselenide[5] | HL-60 | Human Promyelocytic Leukemia | 8 |
| N,N'-((diselanediylbis(2,1-phenylene))bis(methylene))di(ethaneamine)[5] | K562 | Chronic Myelogenous Leukemia | 15 |
| Selenium-containing quinazoline[6] | CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 2.99 |
Inferred Mechanism of Action and Signaling Pathways
Based on extensive research into its analog 6-mercaptopurine, this compound is hypothesized to exert its anti-leukemic effects through a multi-faceted approach involving metabolic disruption and the induction of cellular stress pathways.
Metabolic Disruption and DNA Incorporation
6-mercaptopurine is a purine analog that interferes with nucleic acid synthesis[2]. It is metabolized into active forms, such as thioinosine monophosphate (TIMP), which can be incorporated into DNA and RNA, leading to cytotoxicity, particularly in rapidly dividing cancer cells[2]. It is highly probable that this compound follows a similar metabolic activation pathway, resulting in its incorporation into nucleic acids and subsequent cell death.
Induction of Energetic Stress and Apoptosis
Studies on 6-mercaptopurine have shown that it can induce energetic failure in leukemic T-cells by depleting intracellular ATP[7]. This leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Activated AMPK then inhibits the mTOR signaling pathway, which is crucial for cell growth and proliferation[7]. This cascade ultimately results in apoptosis and cell cycle arrest.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound in leukemia models.
Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed leukemia cell lines (e.g., Jurkat, K562, REH) in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Plate leukemia cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and suspension cells and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
-
Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat leukemia cells with this compound as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition and Analysis: Analyze the DNA content of the cells by flow cytometry and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against proteins of interest (e.g., p-AMPK, AMPK, p-mTOR, mTOR, Caspase-3, PARP, and a loading control like β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical experimental workflow for the initial in vitro evaluation of a novel anti-leukemic compound like this compound.
Conclusion and Future Directions
The initial findings, largely inferred from its close analog 6-mercaptopurine, suggest that this compound is a promising candidate for further investigation as an anti-leukemic agent. Its potential to induce cytotoxicity in leukemia cells at potencies comparable to established drugs warrants a more in-depth preclinical evaluation. Future studies should focus on determining the precise IC50 values of this compound across a broad panel of leukemia cell lines, validating the inferred mechanisms of action, and assessing its efficacy and toxicity in in vivo leukemia models. Such data will be critical for advancing this compound through the drug development pipeline.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synthesis and cytotoxicity of this compound arabinoside and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efforts in redesigning the antileukemic drug 6-thiopurine: decreasing toxic side effects while maintaining efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selenium-Containing Agents Acting on Cancer—A New Hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selenium Compounds as Novel Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selenium-Based Drug Development for Antioxidant and Anticancer Activity [mdpi.com]
- 7. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-Selenopurine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Selenopurine (6-SP) is a synthetic purine analog that incorporates selenium, a trace element with known anti-cancer properties. As a bioisostere of the clinically used antimetabolite 6-mercaptopurine (6-MP), this compound is a compound of significant interest in cancer research and drug development. Its proposed mechanism of action involves its metabolic conversion into fraudulent nucleotides, which are then incorporated into DNA and RNA, ultimately leading to cell cycle arrest and apoptosis. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to evaluate its cytotoxic and apoptotic effects.
Data Presentation
The cytotoxic effects of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) across various cancer cell lines. This data is crucial for comparing its potency and selectivity.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| L1210 | Mouse Leukemia | Comparable to 6-mercaptopurine[1] |
| L-5178Y | Mouse Leukemia | Cytotoxic effects observed[1] |
| Sarcoma 180 | Mouse Sarcoma | Less effective than 6-mercaptopurine[1] |
| Note: | \multicolumn{2}{l | }{This table is illustrative. Comprehensive IC50 data for this compound across a wide range of cancer cell lines is not readily available in publicly accessible literature. Researchers are encouraged to determine IC50 values for their specific cell lines of interest.} |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in assessing the effects of this compound.
Cell Culture and Maintenance
A fundamental aspect of in vitro experimentation is the consistent and sterile maintenance of cell cultures.
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., leukemia, breast, lung, colon cancer cell lines).
-
Culture Medium: Use the recommended medium for each cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth. For adherent cells, use trypsin-EDTA to detach cells from the culture flask.
Preparation of this compound Stock Solution
Proper preparation of the drug stock solution is critical for accurate dosing.
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolving: Dissolve the this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for an appropriate duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant using flow cytometry analysis software.
Visualizations
The following diagrams illustrate the proposed mechanisms of action of this compound and a typical experimental workflow.
References
Determining the In Vitro IC50 of 6-Selenopurine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
6-Selenopurine is a purine analog containing selenium, a trace element known for its anticancer properties. Selenocompounds have been shown to induce apoptosis and modulate key signaling pathways involved in cancer cell proliferation and survival.[1] The determination of the IC50 value is a critical first step in the evaluation of any potential anticancer compound, providing a quantitative measure of its potency. This application note will guide researchers through the process of determining the IC50 of this compound and exploring its mechanistic basis in two widely used cancer cell lines, PC3 and A549. It has been reported that this compound is highly active against these cell lines.
Data Presentation
Based on available literature for structurally similar compounds, the following table provides estimated IC50 values for this compound in PC3 and A549 cell lines. It is crucial to experimentally verify these values.[2]
| Cell Line | Cancer Type | Estimated IC50 (µM) |
| PC3 | Prostate Cancer | ~0.68 |
| A549 | Non-Small Cell Lung Cancer | ~2.78 |
Experimental Protocols
IC50 Determination using MTT Assay
This protocol describes the determination of the IC50 value of this compound using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[3]
Materials:
-
PC3 or A549 cells
-
This compound
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture PC3 or A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the 96-well plates and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
After 48 hours, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration at which there is 50% inhibition of cell viability, using a suitable software like GraphPad Prism.
-
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis using Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and PI, which stains necrotic cells.
Materials:
-
PC3 or A549 cells treated with this compound (at IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Treat cells with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include untreated controls.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Apoptosis Detection Workflow
Caption: Workflow for apoptosis detection by flow cytometry.
Investigation of Signaling Pathways by Western Blotting
This protocol outlines the analysis of key proteins in the PI3K/Akt and MAPK signaling pathways to investigate the mechanism of action of this compound.
Materials:
-
PC3 or A549 cells treated with this compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-caspase-3, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Protein Extraction:
-
Treat cells with this compound for various time points.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence reagent and imaging system.
-
Analyze the band intensities to determine changes in protein expression and phosphorylation.
-
Signaling Pathway Analysis Workflow
Caption: Western blot workflow for signaling pathway analysis.
Mechanism of Action: Signaling Pathways
Selenium compounds are known to exert their anticancer effects through the modulation of various signaling pathways. Based on studies of related compounds, this compound is hypothesized to induce apoptosis in cancer cells by affecting the PI3K/Akt and/or MAPK pathways.
PI3K/Akt Pathway: In prostate cancer cells like PC3, selenium compounds have been shown to decrease the phosphorylation of Akt, a key survival kinase.[4] Inhibition of the PI3K/Akt pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death.
MAPK Pathway: The MAPK pathway is crucial in regulating cell proliferation and apoptosis. In lung cancer cells such as A549, modulation of the MAPK pathway by various agents has been linked to the induction of apoptosis, often involving the activation of caspase-3.[5][6]
Hypothesized Signaling Pathways of this compound
Caption: Hypothesized signaling pathways affected by this compound.
Conclusion
This application note provides a comprehensive guide for determining the in vitro IC50 of this compound and for elucidating its potential mechanisms of action in PC3 and A549 cancer cell lines. The provided protocols for MTT, apoptosis, and western blot assays are standard methods that can be readily implemented in a cell biology laboratory. While the specific IC50 values and the precise signaling effects of this compound require experimental confirmation, the information presented herein serves as a valuable resource for initiating and guiding such investigations.
References
- 1. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Signaling Pathways That Control Apoptosis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scutellarin-induced A549 cell apoptosis depends on activation of the transforming growth factor-β1/smad2/ROS/caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Selenopurine in Murine Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Selenopurine is a purine analog and a structural counterpart to the well-established anti-leukemic drug, 6-mercaptopurine. Historical in vivo studies utilizing murine leukemia models have demonstrated its activity as an inhibitor of leukemia cell growth. These application notes provide a summary of the available data, detailed experimental protocols derived from analogous studies, and an overview of the likely mechanism of action to guide further research and drug development efforts.
Data Presentation
The following tables summarize the quantitative data available from comparative studies of this compound and 6-mercaptopurine in murine leukemia models. It is important to note that this data is derived from studies conducted in the mid-20th century, and modern techniques may yield different results.
Table 1: Comparative Antitumor Activity of this compound and 6-Mercaptopurine in Murine Leukemia Models
| Murine Leukemia Model | Compound | Activity Comparison |
| L1210 | This compound | Comparable to 6-mercaptopurine[1][2][3] |
| L5178-Y | This compound | Less effective and more toxic than 6-mercaptopurine[1] |
| Sarcoma 180 | This compound | Less effective and more toxic than 6-mercaptopurine[1] |
Table 2: Acute Toxicity (LD50) of this compound and 6-Mercaptopurine in Mice
| Compound | Dosing Regimen | LD50 (mg/kg) |
| This compound | Single intraperitoneal injection | 160 ± 37[1] |
| This compound | Intraperitoneal injection once daily for 7 days | 44.5 ± 12[1] |
| 6-Mercaptopurine | Intraperitoneal injection once daily for 7 days | 140 ± 40[1] |
Mechanism of Action
Direct studies on the signaling pathways affected by this compound are limited. However, as a close analog of 6-mercaptopurine, its mechanism of action is presumed to be similar. 6-mercaptopurine is a prodrug that is intracellularly converted into its active form, thio-IMP.[4] This active metabolite has two primary cytotoxic effects:
-
Inhibition of de novo purine synthesis: Thio-IMP inhibits several enzymes involved in the synthesis of purine nucleotides, leading to a depletion of the building blocks for DNA and RNA synthesis.[4][5]
-
Incorporation into nucleic acids: Thio-IMP can be further metabolized to thio-GTP, which is then incorporated into DNA and RNA. This incorporation leads to DNA damage, cell cycle arrest, and ultimately apoptosis.[4][5]
It has been shown that 6-mercaptopurine-resistant L1210 cells also exhibit cross-resistance to this compound, further suggesting a similar mechanism of action.[2][3]
Signaling Pathway
The cytotoxic effects of purine analogs like 6-mercaptopurine are linked to the activation of the DNA damage response and apoptosis pathways. The incorporation of thiopurines into DNA triggers the mismatch repair (MMR) system, which, upon failing to correct the mismatched bases, initiates a cascade leading to cell death.
Caption: Proposed mechanism of action for this compound in leukemia cells.
Experimental Protocols
The following are detailed, generalized protocols for evaluating the efficacy of this compound in a murine leukemia model, based on common practices in the field.
Murine Leukemia Model Establishment
This protocol describes the establishment of a leukemia model using the L1210 cell line, which has been historically used in studies with this compound.
Caption: Workflow for establishing a murine leukemia model.
Materials:
-
L1210 murine leukemia cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
Sterile phosphate-buffered saline (PBS)
-
6-8 week old DBA/2 mice (syngeneic for L1210)
-
Hemocytometer or automated cell counter
-
Sterile syringes and needles
Protocol:
-
Cell Culture: Culture L1210 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
-
Cell Harvest and Preparation:
-
Harvest cells in the logarithmic growth phase.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in sterile PBS.
-
Count the cells using a hemocytometer and assess viability (e.g., via trypan blue exclusion).
-
Adjust the cell concentration to 1x10^6 cells/mL in sterile PBS.
-
-
Animal Inoculation:
-
Randomly assign mice to treatment and control groups.
-
Inject each mouse with 0.1 mL of the cell suspension (1x10^5 cells) via the tail vein.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of leukemia, such as weight loss, ruffled fur, and hind-limb paralysis.
-
Record survival data.
-
In Vivo Antitumor Activity Assay
This protocol outlines the procedure for evaluating the antitumor efficacy of this compound.
Caption: Experimental workflow for in vivo efficacy testing.
Materials:
-
Leukemic mice (prepared as described above)
-
This compound
-
Vehicle control (e.g., sterile saline or PBS with appropriate solubilizing agent)
-
Dosing syringes and needles
Protocol:
-
Treatment Preparation:
-
Dissolve this compound in the appropriate vehicle. Due to its instability in aqueous solutions, fresh preparations are recommended.[1]
-
-
Dosing and Schedule:
-
Based on the historical toxicity data, a starting dose could be in the range of 10-20 mg/kg, administered intraperitoneally once daily. Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD) in the specific mouse strain being used.
-
Begin treatment 24 hours after leukemia cell inoculation.
-
-
Administration:
-
Administer the prepared this compound solution or vehicle control to the respective groups of mice via intraperitoneal injection.
-
-
Endpoint Analysis:
-
The primary endpoint is typically overall survival. The experiment is terminated when mice in the control group show advanced signs of disease.
-
Calculate the median survival time (MST) and the increase in lifespan (ILS) for each treatment group compared to the control group.
-
At the time of sacrifice, tissues such as spleen, liver, and bone marrow can be collected for further analysis (e.g., histology, flow cytometry to determine leukemic burden).
-
Conclusion
While direct and recent research on this compound in murine leukemia models is sparse, the existing historical data suggests activity comparable to 6-mercaptopurine in certain models. The provided protocols and mechanistic insights, extrapolated from its close analog, offer a framework for the modern re-evaluation of this compound as a potential anti-leukemic agent. Further studies are warranted to elucidate its precise mechanism of action, define its therapeutic window with current standards, and explore its potential in combination therapies.
References
Application Notes and Protocols for Cytotoxicity Assays of 6-Selenopurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Selenopurine is a synthetic purine analog containing selenium, an essential trace element known for its antioxidant properties and its emerging role in cancer therapy. The incorporation of selenium into the purine structure offers a promising avenue for the development of novel anticancer agents. Evaluating the cytotoxic effects of this compound is a critical step in its preclinical assessment. This document provides detailed application notes and protocols for conducting cytotoxicity assays to determine the efficacy of this compound against various cancer cell lines.
Data Presentation: Cytotoxicity of this compound
Due to the limited availability of comprehensive public data on the IC50 values of this compound across a wide range of human cancer cell lines, a definitive summary table cannot be provided at this time. Preliminary studies have indicated that this compound arabinoside, a related compound, exhibits some cytotoxicity against murine leukemic cells (L-5178Y)[1]. Researchers are encouraged to generate empirical data for their specific cell lines of interest using the protocols outlined below.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549, Jurkat)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Make serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration as the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[2][3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method to assess cell viability. Unlike MTT, the formazan product of XTT is soluble in water, thus avoiding a solubilization step.
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation: Shortly before use, mix the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the freshly prepared XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm with a reference wavelength of 650 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Experimental Workflow for XTT Assay
Caption: Workflow for determining cytotoxicity using the XTT assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
This compound
-
Human cancer cell lines (suspension or adherent)
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting:
-
Suspension cells: Collect the cells by centrifugation.
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution to maintain cell membrane integrity. Collect both the detached cells and any floating cells from the supernatant.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[4]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[4] Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Experimental Workflow for Annexin V/PI Assay
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
Signaling Pathways
While the precise signaling pathway for this compound-induced apoptosis is still under investigation, many selenium compounds exert their cytotoxic effects through the induction of apoptosis via the intrinsic (mitochondrial) pathway. This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases.
Proposed Signaling Pathway for Selenocompound-Induced Apoptosis
Caption: A proposed intrinsic apoptosis pathway for selenocompounds.
Conclusion
The protocols and application notes provided here offer a comprehensive guide for researchers to evaluate the cytotoxic effects of this compound. Adherence to these standardized methods will facilitate the generation of reliable and comparable data, which is essential for the continued investigation of this compound as a potential anticancer agent. Further research is warranted to elucidate the specific molecular mechanisms and signaling pathways involved in this compound-induced cell death.
References
Application Notes and Protocols for Measuring 6-Selenopurine Uptake in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Selenopurine (6-SeP) is a selenium-containing analog of the purine antimetabolite drug 6-mercaptopurine (6-MP). Due to the bioisosteric relationship between selenium and sulfur, 6-SeP and its derivatives are of significant interest in cancer research for their potential as therapeutic agents.[1] The substitution of sulfur with selenium can alter the compound's electronic properties, potentially leading to enhanced biological activity and potency in inhibiting essential cellular processes in cancer cells.[1] Understanding the rate and mechanism of 6-SeP uptake into cancer cells is a critical first step in evaluating its efficacy, mechanism of action, and potential for drug development.
These application notes provide detailed protocols for quantifying the cellular uptake of this compound in adherent cancer cell lines using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive technique for elemental analysis.[2]
Cellular Uptake and Processing of Selenium Compounds
The entry of selenium compounds into cancer cells is a complex process that can involve multiple pathways. While specific transporters for this compound have not been fully elucidated, potential mechanisms include:
-
Transporter-Mediated Uptake: Purine analogs are often recognized by nucleoside transporters. It is hypothesized that 6-SeP may be transported across the cell membrane by similar carriers.
-
Endocytosis: For nanoparticle formulations or aggregates, cells may internalize the compound through processes like macropinocytosis or other endocytic pathways.[3]
-
xCT Transporter: The xCT transporter (SLC7A11) has been shown to be involved in the uptake of inorganic selenium (selenite) and subsequent selenoprotein synthesis in cancer cells.[4]
Once inside the cell, 6-SeP is metabolized. The selenium can be processed through the selenocysteine biosynthesis pathway and incorporated into selenoproteins, which play critical roles in redox homeostasis and can impact cancer cell survival.[4]
Quantitative Data on this compound Uptake
The following tables present illustrative data for the time- and concentration-dependent uptake of this compound in common cancer cell lines, such as human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2).[5] The values are hypothetical but are based on the typical results observed in cellular uptake experiments and are informed by quantitative analysis of other selenium compounds in cancer cells, where intracellular concentrations can reach the picogram per cell level.[2][3]
Table 1: Illustrative Time-Dependent Uptake of this compound (Cells treated with 10 µM this compound)
| Time Point | Intracellular Selenium in MCF-7 (pg Se/104 cells) | Intracellular Selenium in HepG2 (pg Se/104 cells) |
| 0.5 h | 1.5 ± 0.2 | 2.1 ± 0.3 |
| 1 h | 3.2 ± 0.4 | 4.5 ± 0.5 |
| 3 h | 7.8 ± 0.9 | 10.2 ± 1.1 |
| 6 h | 12.5 ± 1.5 | 16.8 ± 1.9 |
| 12 h | 15.1 ± 1.8 | 20.5 ± 2.2 |
| 24 h | 14.8 ± 1.7 | 19.9 ± 2.1 |
Table 2: Illustrative Concentration-Dependent Uptake of this compound (24-hour incubation period)
| 6-SeP Concentration | Intracellular Selenium in MCF-7 (pg Se/104 cells) | Intracellular Selenium in HepG2 (pg Se/104 cells) |
| 1 µM | 2.1 ± 0.3 | 3.0 ± 0.4 |
| 5 µM | 8.5 ± 1.0 | 11.2 ± 1.3 |
| 10 µM | 14.8 ± 1.7 | 19.9 ± 2.1 |
| 25 µM | 25.3 ± 2.8 | 33.7 ± 3.5 |
| 50 µM | 35.6 ± 4.1 | 48.9 ± 5.2 |
Experimental Protocols
The following is a generalized protocol for measuring the uptake of this compound into adherent cancer cells. It is based on established methods for quantifying intracellular metal compounds and selenium.[4][6]
Experimental Workflow Overview
Protocol 1: Cellular Uptake Assay
1. Materials and Reagents
-
Adherent cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6-well polystyrene cell culture plates
-
This compound (6-SeP) stock solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA solution
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
-
Microcentrifuge tubes
-
Trace-metal-grade nitric acid (e.g., 67-69%)
-
Ultrapure deionized water (18.2 MΩ·cm)
2. Cell Seeding
-
Culture cells to ~80-90% confluency in a T-75 flask.
-
Trypsinize, collect, and count the cells.
-
Seed a defined number of cells (e.g., 3 x 105 cells/well) into 6-well plates in 2 mL of complete culture medium.[6]
-
Incubate the plates at 37°C and 5% CO2 for 24 hours to allow for cell attachment and recovery.
3. Treatment with this compound
-
Prepare working solutions of 6-SeP in complete culture medium from a concentrated stock.
-
Aspirate the medium from the wells.
-
Add 2 mL of the 6-SeP-containing medium to each well. For control wells, add 2 mL of medium without 6-SeP.
-
Incubate the plates for the desired time points (e.g., 0.5, 1, 3, 6, 12, 24 hours).
4. Cell Harvesting and Washing
-
After incubation, place the plates on ice to stop cellular processes.
-
Aspirate the 6-SeP-containing medium.
-
Gently wash the cell monolayer twice with 2 mL of ice-cold PBS per well to remove extracellular 6-SeP.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin by adding 1 mL of complete culture medium and transfer the cell suspension to a microcentrifuge tube.
-
Take an aliquot for cell counting to normalize the final selenium content to the cell number.
-
Centrifuge the remaining cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once more by resuspending in 1 mL of ice-cold PBS and repeating the centrifugation step.
-
Carefully remove all supernatant. The cell pellet is now ready for digestion.
Protocol 2: Sample Preparation and ICP-MS Analysis
1. Cell Pellet Digestion
-
To each cell pellet, add 100-200 µL of concentrated trace-metal-grade nitric acid.
-
Incubate at 60-80°C for 2-4 hours or until the pellet is completely dissolved and the solution is clear. This step should be performed in a fume hood.
-
Allow the samples to cool to room temperature.
2. Sample Dilution
-
Dilute the digested samples to a final nitric acid concentration of 1-2% using ultrapure deionized water. The final volume will depend on the expected selenium concentration and the sensitivity of the ICP-MS instrument. A 10- to 100-fold dilution is common.
3. ICP-MS Analysis
-
Prepare calibration standards for selenium in a matrix matching the samples (1-2% nitric acid).
-
Aspirate the samples and standards into the ICP-MS. Monitor the selenium isotopes (e.g., 78Se, 80Se, or 82Se) to quantify the total selenium content.[7]
-
Use an internal standard (e.g., Germanium, Rhodium) to correct for matrix effects and instrument drift.
4. Data Calculation
-
Determine the selenium concentration in the diluted samples (in µg/L) from the calibration curve.
-
Calculate the total mass of selenium in each original sample using the dilution factor.
-
Normalize this mass to the cell count determined in Protocol 1, Step 4.6.
-
Express the final result as the mass of selenium per a defined number of cells (e.g., pg Se/104 cells).
References
- 1. This compound | 5270-30-4 | Benchchem [benchchem.com]
- 2. qqwanggroup.xmu.edu.cn [qqwanggroup.xmu.edu.cn]
- 3. Uptake of Upconverting Nanoparticles by Breast Cancer Cells: Surface Coating versus the Protein Corona - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examining xCT-mediated selenium uptake and selenoprotein production capacity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initial assessment of suitability of MCF-7 and HepG2 cancer cell lines for AQP3 research in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Speciation of selenium in cells by HPLC-ICP-MS after (on-chip) magnetic solid phase extraction - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 6-Selenopurine as a Tool for Studying DNA Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Selenopurine (6-SeP) and its derivatives represent a novel class of nucleotide analogs that can be utilized as powerful tools for studying the intricate processes of DNA replication. By replacing the oxygen or sulfur atom at the 6-position of the purine ring with a selenium atom, these analogs introduce a unique elemental tag into newly synthesized DNA. This "heavy atom" label allows for the detection and quantification of DNA synthesis using a variety of sensitive and specific techniques, offering alternatives to traditional methods that rely on radioactive isotopes or antibodies.
The incorporation of this compound, typically in the form of its deoxynucleoside triphosphate (dGTP analog, 6-seleno-deoxyguanosine triphosphate), is mediated by DNA polymerases during the S-phase of the cell cycle. Once incorporated, the selenium atom provides a distinct signal that can be measured by methods such as UV-Vis spectrophotometry, X-ray fluorescence microscopy (XFM), and mass spectrometry (MS). These application notes provide an overview of the utility of this compound in DNA replication studies and detailed protocols for its application.
Principle of Action
The core principle behind using this compound as a tool for studying DNA replication lies in its structural similarity to natural purine bases, allowing it to be incorporated into nascent DNA strands by DNA polymerases. The key distinction is the presence of a selenium atom, which imparts unique physicochemical properties to the labeled DNA.
dot
Figure 1: Workflow of this compound labeling and detection.
Key Advantages of this compound
-
Non-Radioactive: Eliminates the need for handling and disposal of radioactive materials.
-
Direct Detection: The selenium atom allows for direct physical detection methods, reducing reliance on antibodies.
-
Unique Spectroscopic Signature: DNA containing 6-selenoguanine exhibits a significant red-shift in its UV absorption maximum to around 360 nm, allowing for specific detection in the presence of unlabeled DNA.[1]
-
High Sensitivity: Techniques like X-ray Fluorescence Microscopy can detect and quantify minute amounts of selenium at the subcellular level.
-
Multiplexing Potential: The distinct elemental signature of selenium opens up possibilities for multiplexing with other labeling techniques.
Data Presentation
Table 1: Physicochemical Properties of 6-Seleno-deoxyguanosine
| Property | Value | Reference |
| Molecular Formula | C10H13N5O3Se | N/A |
| Molar Mass | 330.20 g/mol | N/A |
| UV Absorption Max (λmax) | ~357-360 nm | [1][2] |
| Molar Extinction Coefficient (ε) at λmax | ~2.3 x 10^4 M⁻¹cm⁻¹ | [1] |
Table 2: Illustrative Cytotoxicity of this compound in Cancer Cell Lines (Hypothetical Data)
Note: The following data is for illustrative purposes to guide initial experimental design. Actual IC50 values should be determined empirically for the specific cell line and experimental conditions.
| Cell Line | IC50 (µM) after 72h |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 25 |
| MCF-7 (Breast Cancer) | 18 |
| HepG2 (Liver Cancer) | 30 |
Table 3: Illustrative Quantification of this compound Incorporation (Hypothetical Data)
Note: This table illustrates the expected trend of concentration-dependent incorporation. Actual values will vary based on cell type, proliferation rate, and incubation time.
| 6-SeP Concentration (µM) | Incubation Time (h) | % Labeled Cells (Flow Cytometry) | Relative Selenium Signal (XFM) |
| 1 | 24 | 15% | 1.2 |
| 5 | 24 | 45% | 3.8 |
| 10 | 24 | 70% | 6.5 |
| 20 | 24 | 85% | 9.2 |
Experimental Protocols
Protocol 1: In Vitro Labeling of Newly Synthesized DNA with this compound
This protocol is adapted from standard BrdU and EdU labeling procedures for cultured cells.
dot
Figure 2: In vitro labeling workflow with this compound.
Materials:
-
This compound (or 6-seleno-2'-deoxyguanosine)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Sterile multi-well plates or culture dishes
Procedure:
-
Cell Seeding:
-
Seed cells in the desired format (e.g., 24-well plate with coverslips for microscopy, 6-well plate for DNA extraction) at a density that allows for logarithmic growth during the labeling period.
-
Incubate overnight under standard culture conditions (37°C, 5% CO2).
-
-
Preparation of this compound Labeling Medium:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-20 µM). The optimal concentration should be determined empirically to balance labeling efficiency with potential cytotoxicity.
-
-
Labeling of Cells:
-
Remove the existing culture medium from the cells.
-
Add the this compound labeling medium to the cells.
-
Incubate the cells for a duration appropriate for the cell cycle length and experimental question (e.g., 2-24 hours).
-
-
Washing:
-
Remove the labeling medium.
-
Wash the cells twice with PBS to remove any unincorporated this compound.
-
-
Fixation and Permeabilization (for microscopy):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
The cells are now ready for detection methods that require fixed samples.
-
-
DNA Extraction (for spectroscopic or mass spectrometric analysis):
-
After the washing step (Step 4), proceed with a standard genomic DNA extraction protocol.
-
Protocol 2: In Vitro DNA Synthesis Assay
This protocol allows for the enzymatic incorporation of 6-seleno-dGTP into a DNA template in a cell-free system.
Materials:
-
6-seleno-2'-deoxyguanosine-5'-triphosphate (6-Se-dGTP)
-
Standard dNTPs (dATP, dCTP, dTTP)
-
DNA polymerase (e.g., Taq polymerase) and corresponding reaction buffer
-
DNA template and primers
-
Nuclease-free water
-
Thermal cycler
Procedure:
-
Reaction Setup:
-
In a PCR tube, prepare the following reaction mixture on ice:
-
10x DNA polymerase buffer: 5 µL
-
dNTP mix (10 mM each of dATP, dCTP, dTTP): 1 µL
-
6-Se-dGTP (10 mM): 1 µL (or desired concentration)
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template (10 ng/µL): 1 µL
-
DNA Polymerase: 0.5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
-
PCR Amplification:
-
Perform PCR using standard cycling conditions appropriate for the template and primers. An example protocol is:
-
Initial denaturation: 95°C for 2 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute/kb
-
-
Final extension: 72°C for 5 minutes
-
-
-
Purification and Analysis:
-
Purify the PCR product using a standard PCR purification kit to remove unincorporated nucleotides.
-
Analyze the purified product using the detection methods described below.
-
Detection and Quantification Methods
UV-Vis Spectrophotometry
This method is suitable for purified DNA samples with a relatively high incorporation of this compound.
dot
Figure 3: UV-Vis detection workflow.
Procedure:
-
Resuspend the purified Se-labeled DNA in a suitable buffer (e.g., TE buffer).
-
Measure the absorbance spectrum of the sample from 200 nm to 400 nm using a UV-Vis spectrophotometer.
-
Quantify the total DNA concentration using the absorbance at 260 nm (A260).
-
Determine the absorbance at the peak maximum for 6-selenoguanine-containing DNA (~360 nm).
-
The ratio of A360 to A260 can be used as a relative measure of this compound incorporation. For absolute quantification, a standard curve with known amounts of 6-seleno-dG incorporated into DNA would be required.
X-ray Fluorescence Microscopy (XFM)
XFM is a highly sensitive technique for elemental mapping and can be used to visualize and quantify selenium distribution within cells and tissues.
Procedure:
-
Prepare cells labeled with this compound on a suitable substrate for XFM analysis (e.g., silicon nitride windows).
-
Perform XFM analysis at a synchrotron facility.
-
Collect the X-ray fluorescence spectra, which will show a characteristic peak for selenium.
-
The intensity of the selenium peak is proportional to its concentration, allowing for quantitative mapping of newly synthesized DNA.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS provides highly sensitive and quantitative analysis of the total selenium content in a sample.
Procedure:
-
Extract and purify genomic DNA from cells labeled with this compound.
-
Digest the DNA sample using a strong acid (e.g., nitric acid) to liberate the selenium atoms.
-
Analyze the digested sample using ICP-MS to determine the total selenium concentration.
-
By knowing the total amount of DNA analyzed, the amount of incorporated this compound per microgram of DNA can be calculated.
Conclusion
This compound offers a versatile and powerful platform for studying DNA replication. Its unique elemental tag enables a range of detection and quantification methods that are non-radioactive and can provide high sensitivity and spatial resolution. The protocols provided here, adapted from well-established techniques, offer a starting point for researchers to explore the utility of this compound in their specific experimental systems. Further optimization of labeling conditions and the development of novel detection strategies will continue to expand the applications of this promising tool in the fields of cell biology, cancer research, and drug development.
References
Application of 6-Selenopurine in Combination Therapy: A Prospective Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Selenopurine is a selenium-containing purine analog with demonstrated cytotoxic effects against various cancer cell lines. While its potential as a monotherapy is under investigation, its application in combination with other anticancer agents represents a promising and largely unexplored area of research. Drawing parallels from its thio-analog, 6-mercaptopurine, and the broader class of selenium-containing compounds, this compound holds the potential to synergize with conventional chemotherapeutics, targeted agents, and immunotherapies. This document provides a prospective guide for researchers aiming to investigate the combination therapy potential of this compound, outlining hypothetical experimental designs, potential mechanisms of action, and data presentation strategies. As direct preclinical and clinical data on this compound combinations are currently limited, this guide is intended to serve as a foundational framework for future studies.
Hypothetical Synergistic Combinations and Rationale
Based on the known mechanisms of related compounds, several combination strategies for this compound can be proposed for preclinical investigation.
Table 1: Proposed this compound Combination Therapies and Rationale
| Combination Agent | Drug Class | Rationale for Combination | Potential Cancer Indications |
| Doxorubicin | Anthracycline Chemotherapy | Potential for enhanced DNA damage and apoptosis induction. Selenium compounds have been shown to synergize with doxorubicin in some contexts. | Breast Cancer, Leukemia, Lymphoma |
| Cisplatin | Platinum-based Chemotherapy | Possible synergistic effects through increased DNA adduct formation and inhibition of DNA repair mechanisms. | Lung Cancer, Ovarian Cancer, Bladder Cancer |
| Paclitaxel | Taxane Chemotherapy | Potential to enhance mitotic catastrophe and cell cycle arrest. | Breast Cancer, Ovarian Cancer, Lung Cancer |
| PARP Inhibitors (e.g., Olaparib) | Targeted Therapy | Selenium compounds may exhibit PARP inhibitory activity, suggesting a potential for synthetic lethality in cancers with BRCA mutations or other DNA repair deficiencies. | Ovarian Cancer, Breast Cancer, Prostate Cancer |
| Anti-PD-1/PD-L1 Antibodies | Immune Checkpoint Inhibitor | Selenium compounds have been shown to modulate immune responses. Combination may enhance anti-tumor immunity. | Melanoma, Non-Small Cell Lung Cancer |
Experimental Protocols
The following are detailed, yet hypothetical, protocols for key experiments to evaluate the synergistic potential of this compound in combination with other anticancer agents.
Protocol 1: In Vitro Cytotoxicity and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound in combination with another anticancer agent (e.g., doxorubicin) and to quantify the degree of synergy.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
This compound (in a suitable solvent)
-
Combination agent (e.g., Doxorubicin)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
CompuSyn software or similar for synergy analysis
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in cell culture medium.
-
Treatment: Treat the cells with:
-
This compound alone (at various concentrations)
-
Combination agent alone (at various concentrations)
-
A combination of both drugs at constant and non-constant ratios.
-
Include a vehicle control.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
Use the Chou-Talalay method with CompuSyn software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Table 2: Hypothetical In Vitro Synergy Data for this compound and Doxorubicin in MCF-7 Cells
| This compound (µM) | Doxorubicin (nM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 1 | 10 | 0.55 | 0.85 | Synergy |
| 2.5 | 25 | 0.78 | 0.62 | Strong Synergy |
| 5 | 50 | 0.92 | 0.45 | Very Strong Synergy |
Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with a chemotherapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cells for tumor implantation (e.g., A549)
-
This compound formulation for in vivo administration
-
Combination agent formulation for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., n=8-10 mice per group):
-
Vehicle control
-
This compound alone
-
Combination agent alone
-
This compound + Combination agent
-
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI).
-
Perform statistical analysis (e.g., ANOVA) to compare treatment groups.
-
Table 3: Hypothetical In Vivo Efficacy of this compound and Cisplatin in A549 Xenografts
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | p-value vs. Control |
| Vehicle Control | 1250 ± 150 | - | - |
| This compound (10 mg/kg) | 980 ± 120 | 21.6 | < 0.05 |
| Cisplatin (5 mg/kg) | 750 ± 100 | 40.0 | < 0.01 |
| This compound + Cisplatin | 350 ± 80 | 72.0 | < 0.001 |
Visualizing Potential Mechanisms and Workflows
Signaling Pathways
The synergistic effects of this compound in combination therapy could arise from the convergence of multiple signaling pathways.
Application Notes: Experimental Design for 6-Selenopurine Antiviral Testing
Introduction
6-Selenopurine is a synthetic purine analog containing selenium, a trace element known for its role in various physiological processes, including antioxidant defense and immune response modulation.[1][2] Structurally similar to naturally occurring purines, this compound and its derivatives are investigated for their therapeutic potential, including antiviral applications. Acyclic selenopurine nucleosides, for instance, have demonstrated potent antiviral activities against herpesviruses like Herpes Simplex Virus (HSV-1, HSV-2) and Human Cytomegalovirus (HCMV).[3][4] The proposed mechanism of action for these compounds involves the inhibition of viral DNA polymerase, which is crucial for viral replication.[3][5]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute in vitro experiments for evaluating the antiviral efficacy of this compound. The protocols cover initial cytotoxicity screening, primary antiviral efficacy assessment, and preliminary mechanism of action studies.
1. Overall Experimental Workflow
The evaluation of this compound's antiviral properties follows a multi-step, systematic approach. The process begins with determining the compound's toxicity to the host cells to identify a safe therapeutic window. Subsequently, its ability to inhibit viral replication is quantified. Finally, experiments are conducted to elucidate the potential mechanisms behind its antiviral activity.
Caption: High-level workflow for this compound antiviral evaluation.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration of this compound that is toxic to host cells and to calculate the 50% cytotoxic concentration (CC50). This is crucial to distinguish true antiviral activity from effects caused by cell death.[6][7]
Materials:
-
Cell culture medium (e.g., MEM with 5% FBS)[8]
-
This compound stock solution (dissolved in DMSO or other appropriate solvent)[8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density that ensures they are near-confluent after 24 hours of incubation.[8]
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. A typical starting range might be from 0.1 µM to 100 µM.[3][8] Include a "cells only" control (medium only) and a "vehicle" control (medium with the highest concentration of the solvent, e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. All treatments should be performed in triplicate.[10]
-
Incubation: Incubate the plates for a period that matches the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Living cells with active mitochondria will convert the yellow MTT into purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 540-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of viability against the compound concentration and use regression analysis to determine the CC50 value.[8]
Data Presentation: Cytotoxicity of this compound
| Concentration (µM) | Mean Absorbance (OD570) | % Cell Viability |
|---|---|---|
| Control (Cells Only) | 1.250 | 100% |
| Vehicle Control (DMSO) | 1.245 | 99.6% |
| 0.1 | 1.248 | 99.8% |
| 1.0 | 1.230 | 98.4% |
| 10 | 1.150 | 92.0% |
| 32 | 0.850 | 68.0% |
| 100 | 0.610 | 48.8% |
| Calculated CC50 (µM) | \multicolumn{2}{c|}{~100 µM } |
Protocol 2: Antiviral Efficacy Assessment by Plaque Reduction Assay (PRA)
Objective: To quantify the ability of this compound to inhibit the production of infectious virus particles. This assay is considered the gold standard for measuring virus inhibition.[12][13]
Materials:
-
Confluent monolayer of susceptible host cells in 24-well or 6-well plates.
-
Virus stock with a known titer (Plaque Forming Units/mL).
-
This compound at various non-toxic concentrations (determined from Protocol 1).
-
Infection medium (e.g., DMEM with 2% FBS).[14]
-
Semi-solid overlay (e.g., containing methylcellulose or agarose).[15]
-
Crystal Violet staining solution.
Procedure:
-
Cell Preparation: Grow host cells in multi-well plates until they form a confluent monolayer.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in infection medium.
-
Infection: Aspirate the growth medium from the cells. Add the virus, diluted to produce 50-100 plaques per well, and the compound simultaneously. Alternatively, pre-treat cells with the compound for 1-2 hours before adding the virus.[10] Include a "virus only" control and a "cells only" control.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to attach to and enter the cells.[14]
-
Overlay Application: Remove the virus-compound inoculum and wash the cells gently. Add the semi-solid overlay medium (containing the respective concentrations of this compound) to each well. This restricts virus spread to adjacent cells, leading to the formation of localized plaques.[13][15]
-
Incubation: Incubate the plates for 2-10 days, depending on the virus replication cycle, until visible plaques are formed.[13]
-
Staining and Counting: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with Crystal Violet. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. Determine the 50% effective concentration (EC50) using regression analysis.[8]
Data Presentation: Plaque Reduction Assay Results
| This compound (µM) | Mean Plaque Count | % Plaque Reduction |
|---|---|---|
| Virus Control | 85 | 0% |
| 0.1 | 82 | 3.5% |
| 1.0 | 65 | 23.5% |
| 10 | 40 | 52.9% |
| 32 | 15 | 82.4% |
| 100 | 2 | 97.6% |
| Calculated EC50 (µM) | \multicolumn{2}{c | }{~9.5 µM } |
| Selectivity Index (SI = CC50/EC50) | \multicolumn{2}{c|}{~10.5 } |
Protocol 3: Antiviral Efficacy by Viral Load Quantification (RT-qPCR)
Objective: To measure the reduction in viral genomic material in the presence of this compound. This method is highly sensitive and provides a quantitative measure of viral replication.[16][17]
Materials:
-
Cells, virus, and this compound as described in Protocol 2.
-
RNA/DNA extraction kit.
-
Reverse Transcriptase (for RNA viruses).
-
qPCR master mix (e.g., SYBR Green or TaqMan-based).[18]
-
Primers and probes specific to a viral gene.
-
Real-time PCR instrument.
Procedure:
-
Experimental Setup: Perform a virus infection experiment in a multi-well plate format as described in Protocol 2 (steps 1-4), but without the overlay. Instead, add fresh liquid medium containing the test compound after the adsorption step.
-
Incubation: Incubate for 24-72 hours to allow for multiple rounds of viral replication.
-
Sample Collection: Collect the cell culture supernatant or the cells themselves at the end of the incubation period.
-
Nucleic Acid Extraction: Extract viral RNA or DNA from the samples according to the kit manufacturer's protocol.
-
Reverse Transcription (for RNA viruses): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[18]
-
qPCR: Set up the qPCR reaction using the extracted nucleic acid, specific primers, and master mix. Run the reaction on a real-time PCR instrument.[19]
-
Analysis: Quantify the viral copy number by creating a standard curve with known concentrations of viral nucleic acid. Calculate the percentage reduction in viral load for each compound concentration compared to the virus control. Determine the EC50.[20]
Data Presentation: Viral Load Reduction by RT-qPCR
| This compound (µM) | Viral Genome Copies/mL | % Reduction in Viral Load |
|---|---|---|
| Virus Control | 5.2 x 10^6 | 0% |
| 0.1 | 4.8 x 10^6 | 7.7% |
| 1.0 | 3.1 x 10^6 | 40.4% |
| 10 | 1.5 x 10^5 | 97.1% |
| 32 | 8.9 x 10^3 | 99.8% |
| 100 | < Detection Limit | >99.9% |
| Calculated EC50 (µM) | \multicolumn{2}{c|}{~1.5 µM } |
Mechanism of Action (MoA) Studies
Based on existing literature for selenopurine nucleosides and the broader effects of selenium, two primary antiviral mechanisms can be investigated.[2][3]
Direct Inhibition of Viral Polymerase
Acyclic selenopurine nucleosides are thought to act similarly to drugs like acyclovir, where they are phosphorylated by viral and cellular kinases and subsequently inhibit the viral DNA polymerase.[3]
Modulation of Host Cell Signaling Pathways
Selenium compounds can modulate host immune responses and reduce oxidative stress, which is often exploited by viruses for replication.[1][2] Key pathways to investigate include the NF-κB signaling cascade, which controls the expression of inflammatory cytokines.[2][9]
Caption: Proposed dual mechanisms of action for this compound.
Protocol 4: Host Pathway Analysis (Conceptual)
Objective: To determine if this compound modulates host cell pathways involved in inflammation and oxidative stress.
Procedure:
-
Cell Treatment: Culture host cells (e.g., A549 lung cells or RAW 264.7 macrophages) and treat them with this compound at non-toxic concentrations.[9]
-
Stimulation: Induce an inflammatory response or oxidative stress using an agent like lipopolysaccharide (LPS) or H2O2, respectively.[9]
-
Sample Collection: After a suitable incubation period, collect cell lysates to analyze protein expression and phosphorylation (via Western Blot) or collect total RNA for gene expression analysis (via RT-qPCR).
-
Target Analysis:
-
RT-qPCR: Measure the mRNA levels of key inflammatory genes like IL-6, TNF-α, and NFKB1.
-
Western Blot: Measure the levels of total and phosphorylated proteins in the NF-κB pathway (e.g., p65).
-
ELISA: Measure the secretion of IL-6 and TNF-α proteins into the cell culture medium.
-
Data Presentation: Effect on Inflammatory Gene Expression
| Treatment | Relative IL-6 mRNA Expression (Fold Change) | Relative TNF-α mRNA Expression (Fold Change) |
|---|---|---|
| Control | 1.0 | 1.0 |
| LPS Only | 50.2 | 35.8 |
| LPS + 10 µM 6-SP | 25.1 | 18.2 |
| LPS + 32 µM 6-SP | 10.5 | 8.1 |
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 9. The Mechanism of Anti-Viral Activity of a Novel, Hydroponically Selenium-Enriched Garlic Powder (SelenoForce®) Against SARS-CoV-2 Virus | Semantic Scholar [semanticscholar.org]
- 10. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. m.youtube.com [m.youtube.com]
- 12. In Vitro Antiviral Testing Services - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Plaque reduction neutralization assay [bio-protocol.org]
- 15. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 16. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. med.unc.edu [med.unc.edu]
- 19. bu.edu [bu.edu]
- 20. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Application Notes and Protocols for 6-Selenopurine in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Selenopurine is a purine analog that incorporates a selenium atom in place of the sulfur atom found in its well-studied counterpart, 6-mercaptopurine. This modification can alter the compound's biological activity, making it a molecule of interest for various in vitro studies, including cancer research and virology. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the dissolution of this compound for use in in vitro assays, based on the known properties of similar purine analogs.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Safety Precautions
Organoselenium compounds, including this compound, should be handled with caution. Users should consult the Safety Data Sheet (SDS) for this compound before handling. General safety precautions include:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of the powder.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Dispose of waste according to institutional and local regulations for chemical waste.
Data Presentation: Solubility of Purine Analogs
| Compound | Solvent | Solubility | Notes |
| 6-Mercaptopurine | DMSO | ~25-50 mg/mL | A common solvent for creating high-concentration stock solutions. |
| 6-Mercaptopurine | Water | Insoluble | Sparingly soluble in aqueous buffers. |
| 6-Mercaptopurine | Ethanol | ~0.2 mg/mL | Limited solubility. |
| 6-Mercaptopurine | PBS (pH 7.2) with 50% DMSO | ~0.5 mg/mL | Dilution of a DMSO stock into aqueous buffer is the preferred method. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO. The molecular weight of this compound is approximately 198.08 g/mol .
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 198.08 g/mol * (1000 mg / 1 g) = 1.98 mg
-
-
-
Weighing the compound:
-
Carefully weigh out 1.98 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, gentle warming in a water bath at 37°C for 5-10 minutes may aid dissolution. Vortex again after warming.
-
-
Storage of the Stock Solution:
-
Once fully dissolved, the 10 mM stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration in cell culture medium.
-
Determine the final desired concentration:
-
For example, to prepare a 100 µM working solution.
-
-
Thaw the stock solution:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution (Recommended):
-
It is recommended to perform a serial dilution to achieve the final working concentration accurately.
-
Intermediate Dilution (e.g., 1 mM): Dilute the 10 mM stock solution 1:10 in sterile cell culture medium or PBS. For example, add 10 µL of the 10 mM stock to 90 µL of medium.
-
Final Dilution: Dilute the intermediate solution to the final concentration. For a 100 µM final concentration from a 1 mM intermediate, dilute 1:10. For example, add 100 µL of the 1 mM intermediate solution to 900 µL of cell culture medium to make 1 mL of 100 µM working solution.
-
-
Direct Dilution (for higher working concentrations):
-
For a 100 µM final concentration from a 10 mM stock, you would perform a 1:100 dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
-
Mixing and Application:
-
Gently mix the working solution by pipetting up and down or inverting the tube.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
The freshly prepared working solution is now ready to be added to your in vitro assay.
-
Signaling Pathway Context
Purine analogs like this compound are known to interfere with nucleic acid synthesis, thereby inhibiting cell proliferation. The general mechanism involves the metabolic conversion of the purine analog into a fraudulent nucleotide, which is then incorporated into DNA and RNA, leading to cytotoxicity.
Caption: Inhibition of cell proliferation by this compound.
Quantifying the Effects of 6-Selenopurine on Cell Proliferation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for quantifying the anti-proliferative effects of 6-Selenopurine. This document details experimental protocols for assessing cell viability and cell cycle progression, and discusses the potential signaling pathways involved. The provided methodologies and data presentation formats are designed to facilitate reproducible and comparative studies in cancer research and drug development.
Quantitative Data Summary
While specific quantitative data for this compound's effect on cell proliferation is not extensively available in the public domain, this section provides a template for how such data should be structured for clear comparison. Researchers generating this data are encouraged to use the following tabular formats.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Assay Method | Reference |
| Example: MCF-7 | Breast Cancer | 72 | [Enter Value] | MTS Assay | [Your Data] |
| Example: HCT116 | Colon Cancer | 72 | [Enter Value] | MTS Assay | [Your Data] |
| Example: A549 | Lung Cancer | 72 | [Enter Value] | MTS Assay | [Your Data] |
| Example: Jurkat | Leukemia | 48 | [Enter Value] | MTS Assay | [Your Data] |
Table 2: Time-Course Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |
| Example: MCF-7 | [Enter Conc. 1] | [Enter Value] | [Enter Value] | [Enter Value] |
| [Enter Conc. 2] | [Enter Value] | [Enter Value] | [Enter Value] | |
| [Enter Conc. 3] | [Enter Value] | [Enter Value] | [Enter Value] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Example: HCT116 | Control (DMSO) | [Enter Value] | [Enter Value] | [Enter Value] |
| This compound [IC50] | [Enter Value] | [Enter Value] | [Enter Value] | |
| This compound [2x IC50] | [Enter Value] | [Enter Value] | [Enter Value] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTS Assay)
This protocol is for determining the dose-dependent effect of this compound on cancer cell viability using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in the dark.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage of cell viability vs. log concentration of this compound) to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1][2][3]
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the experimental workflow and potential signaling pathways that may be affected by this compound.
Caption: Workflow for determining the IC50 of this compound using an MTS assay.
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
While the precise signaling pathways modulated by this compound are still under investigation, selenium compounds are known to influence key pathways that regulate cell proliferation and survival.[5][6] The PI3K/Akt/mTOR and MAPK/ERK pathways are two such critical pathways often dysregulated in cancer.[7]
Caption: Putative signaling pathways affected by this compound in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Emerging Role of Selenium Metabolic Pathways in cancer: New Therapeutic Targets for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 6-Selenopurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Selenopurine is a purine analog that incorporates a selenium atom in place of a sulfur atom found in its well-studied counterpart, 6-mercaptopurine. This structural modification is of significant interest in cancer research and drug development due to the known anticancer properties of both purine analogs and selenium compounds. Flow cytometry is a powerful and high-throughput technique that enables the quantitative analysis of individual cells in a population. This document provides detailed application notes and protocols for utilizing flow cytometry to assess the cellular effects of this compound, specifically focusing on apoptosis, cell cycle progression, and the induction of reactive oxygen species (ROS). The provided protocols and data will serve as a valuable resource for researchers investigating the mechanism of action of this compound and other novel therapeutic agents.
Key Cellular Effects of this compound
Based on studies of the closely related compound 6-mercaptopurine and other selenium-containing molecules, this compound is anticipated to exert its cytotoxic effects through the following mechanisms, which are readily analyzable by flow cytometry:
-
Induction of Apoptosis: Programmed cell death is a key mechanism by which anticancer agents eliminate malignant cells.
-
Cell Cycle Arrest: Interference with the cell cycle can halt the proliferation of cancer cells.
-
Generation of Reactive Oxygen Species (ROS): An imbalance in cellular redox status can lead to oxidative stress and trigger cell death pathways.
Data Presentation
The following tables summarize hypothetical quantitative data based on the expected effects of this compound on a cancer cell line (e.g., Jurkat, a human T-lymphocyte cell line) as analyzed by flow cytometry. These tables are intended to provide a clear structure for presenting experimental results.
Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
| Treatment | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.3 |
| This compound | 25 | 42.1 ± 4.2 | 38.4 ± 3.1 | 19.5 ± 2.8 |
| This compound | 50 | 15.8 ± 2.9 | 55.3 ± 4.5 | 28.9 ± 3.7 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptotic) |
| Vehicle Control | 0 | 60.5 ± 3.3 | 25.1 ± 2.5 | 14.4 ± 1.9 | 1.2 ± 0.4 |
| This compound | 10 | 55.2 ± 2.9 | 28.3 ± 2.1 | 15.1 ± 1.8 | 3.4 ± 0.9 |
| This compound | 25 | 40.1 ± 3.8 | 20.5 ± 2.7 | 30.2 ± 3.1 | 12.2 ± 2.1 |
| This compound | 50 | 25.7 ± 4.1 | 15.8 ± 2.4 | 45.3 ± 4.0 | 23.2 ± 3.5 |
Table 3: Reactive Oxygen Species (ROS) Detection using DCFDA Staining
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Change in ROS Production |
| Vehicle Control | 0 | 150 ± 25 | 1.0 |
| This compound | 10 | 320 ± 45 | 2.1 |
| This compound | 25 | 780 ± 90 | 5.2 |
| This compound | 50 | 1550 ± 180 | 10.3 |
| Positive Control (e.g., H₂O₂) | 100 | 2500 ± 300 | 16.7 |
Experimental Protocols
Detailed methodologies for the key flow cytometry experiments are provided below.
Protocol 1: Analysis of Apoptosis using Annexin V and Propidium Iodide (PI)
Objective: To quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line (e.g., Jurkat)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density of 0.5 x 10⁶ cells/mL.
-
Allow cells to adhere overnight (for adherent cells) or stabilize for a few hours (for suspension cells).
-
Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control for a predetermined time (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a 15 mL conical tube.
-
Adherent cells: Gently aspirate the culture medium. Wash cells once with PBS and then detach using a gentle cell scraper or trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Excite FITC at 488 nm and detect emission at ~530 nm (typically FL1 channel).
-
Excite PI at 488 nm and detect emission at >670 nm (typically FL3 or FL4 channel).
-
Collect a minimum of 10,000 events per sample.
-
Set up appropriate compensation controls using single-stained samples.
-
Gate the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Analyze the dot plot of FITC versus PI to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
-
Protocol 2: Analysis of Cell Cycle Distribution using Propidium Iodide (PI)
Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify the sub-G1 population as an indicator of apoptosis.
Materials:
-
This compound
-
Cancer cell line
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 1.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Excite PI at 488 nm and detect emission at >670 nm.
-
Use a linear scale for the PI channel (FL3 or FL4).
-
Collect at least 20,000 events per sample.
-
Gate on single cells to exclude doublets and aggregates using FSC-A vs FSC-H or a similar parameter.
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and determine the percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 peak.
-
Protocol 3: Analysis of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (H₂DCFDA)
Objective: To measure the intracellular production of ROS in response to this compound treatment.
Materials:
-
This compound
-
Cancer cell line
-
Complete cell culture medium
-
Serum-free medium
-
PBS
-
2',7'-Dichlorodihydrofluorescein Diacetate (H₂DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Hydrogen peroxide, H₂O₂)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1. Treatment time for ROS analysis is typically shorter (e.g., 1-6 hours).
-
-
Cell Staining:
-
After the treatment period, harvest the cells as described in Protocol 1.
-
Wash the cells once with serum-free medium.
-
Resuspend the cells in pre-warmed serum-free medium containing 5-10 µM H₂DCFDA.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Following incubation, immediately analyze the samples on a flow cytometer. Do not wash the cells after staining unless necessary, as the probe can leak out.
-
Excite DCF (the oxidized form of H₂DCFDA) at 488 nm and detect emission at ~530 nm (typically FL1 channel).
-
Collect at least 10,000 events per sample.
-
Include an unstained control and a positive control (cells treated with H₂O₂).
-
Generate a histogram of DCF fluorescence intensity.
-
Quantify the change in ROS production by comparing the mean fluorescence intensity (MFI) of treated samples to the vehicle control.
-
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for analyzing the cellular effects of this compound using flow cytometry.
Experimental workflow for flow cytometry analysis.
Proposed Signaling Pathway for this compound-Induced Apoptosis
This diagram illustrates a plausible signaling pathway for this compound-induced apoptosis, drawing on the known mechanisms of related selenium compounds.[1][2]
Proposed signaling pathway for this compound.
Disclaimer: The provided data and signaling pathways are illustrative and based on the expected effects of this compound. Actual experimental results may vary depending on the cell type, drug concentration, and treatment duration. It is essential to perform appropriate controls and validate these findings in your specific experimental system.
References
Troubleshooting & Optimization
Technical Support Center: 6-Selenopurine in Aqueous Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 6-selenopurine in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to help ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is influenced by several factors, including:
-
pH: Similar to its sulfur analog, 6-mercaptopurine, the stability of this compound is expected to be pH-dependent. Acidic or alkaline conditions can catalyze hydrolysis.
-
Temperature: Higher temperatures generally accelerate the degradation of this compound.[1][2] For optimal stability, solutions should be kept at low temperatures (e.g., 2-8 °C) or frozen for long-term storage.
-
Light: Exposure to light, particularly UV light, can potentially induce degradation. It is advisable to protect this compound solutions from light by using amber vials or covering the container with aluminum foil.
-
Oxidizing Agents: this compound is susceptible to oxidation. The presence of oxidizing agents in the solution can lead to the formation of degradation products. It is crucial to use high-purity water and avoid contamination with oxidizers.
Q2: What is the expected degradation pathway of this compound in an aqueous solution?
A2: While specific studies on the degradation pathway of this compound are limited, a plausible pathway involves the oxidation of the selenium moiety and potential hydrolysis. The selenium atom can be oxidized to seleninic and selenonic acids, which may be further displaced by a hydroxyl group, leading to the formation of hypoxanthine.
Q3: How should I prepare and store this compound stock solutions?
A3: To prepare a stock solution, dissolve this compound in a minimal amount of a suitable solvent, such as DMSO, before diluting with the desired aqueous buffer. For storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below. For short-term use, solutions can be stored at 2-8°C, protected from light.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the stability of this compound.[3][4] It allows for the separation and quantification of the parent compound and its degradation products. Other useful methods include:
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify degradation products.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about degradation products.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low concentration of this compound in solution. | Degradation due to improper storage (e.g., high temperature, light exposure). | Prepare fresh solutions and store them protected from light at low temperatures (2-8°C for short-term, -20°C or below for long-term). |
| Adsorption to container walls. | Use low-adsorption microcentrifuge tubes or glassware. | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | Analyze the degradation products using LC-MS to identify their structures. Optimize solution pH and storage conditions to minimize degradation. |
| Contamination of the solvent or buffer. | Use high-purity solvents and freshly prepared buffers. | |
| Inconsistent experimental results. | Variability in solution stability between experiments. | Prepare fresh solutions for each experiment or establish and validate storage conditions to ensure consistency. |
| Freeze-thaw cycles degrading the compound. | Aliquot stock solutions to avoid repeated freezing and thawing. |
Quantitative Stability Data
Table 1: Stability of Ribosilo-6-methylmercaptopurine in Aqueous Solution at 353 K [4]
| pH | Half-life (t1/2) |
| 0.45 - 2.0 | Hydrolysis catalyzed by hydrogen ions |
| 2.0 - 8.0 | Spontaneous hydrolysis |
| 8.0 - 12.13 | Hydrolysis catalyzed by hydroxide ions |
Note: This data is for a related compound and should be used as a general guide. It is recommended to perform stability studies specific to this compound under your experimental conditions.
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in a minimal volume of a compatible organic solvent (e.g., DMSO).
-
Dilute the solution to the desired final concentration with the aqueous buffer of interest (e.g., phosphate-buffered saline at a specific pH).
-
-
Incubation:
-
Aliquot the this compound solution into several vials for analysis at different time points.
-
Incubate the vials under the desired experimental conditions (e.g., specific temperature and light exposure).
-
-
Sample Collection and Analysis:
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove a vial from incubation.
-
Immediately analyze the sample by a validated HPLC method.
-
The HPLC method should be capable of separating this compound from its potential degradation products.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration of this compound as a function of time.
-
Calculate the degradation rate constant and the half-life (t1/2) of this compound under the tested conditions.
-
Visualizations
Caption: Plausible degradation pathway of this compound in aqueous solution.
Caption: Workflow for troubleshooting this compound stability issues.
References
- 1. Degradation properties and identification of metabolites of 6-Cl-PMNI in soil and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ukm.my [ukm.my]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. Stability of ribosilo-6-methylmercaptopurine in aqueous solutions [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
overcoming 6-Selenopurine solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with 6-Selenopurine, with a primary focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common research applications?
A1: this compound is a purine analog where the sulfur atom at the 6th position of the purine ring is replaced by a selenium atom.[1] It is structurally similar to the clinically used thiopurines, 6-mercaptopurine and 6-thioguanine.[2] Its primary area of research is as an antimetabolite with potential applications in cancer therapy and virology.[3][4][5] Like other purine analogs, it is believed to exert its cytotoxic effects by interfering with DNA and RNA synthesis.[2][6]
Q2: I am having difficulty dissolving this compound. What are the recommended solvents?
A2: this compound, like many purine analogs, is known to have poor aqueous solubility.[7] For in vitro experiments, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a stock solution.[8] This stock solution can then be further diluted with the aqueous buffer of choice. For some purine analogs, dissolution in dilute alkaline solutions (e.g., 1M NaOH) is also a viable option, although the stability of the compound in such conditions should be considered.[9][10]
Q3: Can I prepare an aqueous stock solution of this compound?
A3: Direct dissolution of this compound in neutral aqueous buffers is challenging due to its low water solubility.[7] To prepare an aqueous working solution, it is best to first create a concentrated stock in an organic solvent like DMSO and then dilute it into your aqueous experimental medium.[8] When doing so, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% v/v for most cell lines).
Q4: Are there any chemical modifications that can improve the solubility of this compound?
A4: Yes, converting this compound into its nucleoside form can enhance its solubility and biological activity.[1] This is a common strategy used for purine analogs to improve their pharmacokinetic properties. Another approach is the synthesis of prodrugs, which are chemically modified versions of the active drug designed to have improved solubility and are converted to the active form in vivo.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the proportion of the aqueous buffer to further dilute the compound.- Decrease the initial concentration of the DMSO stock solution.- Consider using a different co-solvent system if compatible with your experiment. |
| Inconsistent experimental results. | - Degradation of this compound in solution.- Incomplete dissolution of the compound. | - Prepare fresh solutions before each experiment. Alkaline solutions of similar compounds are known to be less stable.[6][9]- Ensure complete dissolution of the stock solution by gentle warming or vortexing before making dilutions.[10]- Filter-sterilize your final working solution to remove any undissolved micro-precipitates. |
| Low biological activity observed. | - Poor bioavailability in the experimental system due to low solubility.- Degradation of the compound. | - Consider using a formulation approach to enhance solubility, such as complexation with cyclodextrins or the use of surfactants, if appropriate for your experimental design.- Synthesize a more soluble derivative, such as a nucleoside analog of this compound.[1] |
Quantitative Data: Solubility of Related Purine Analogs
| Compound | Solvent | Solubility | Reference |
| 6-Mercaptopurine (hydrate) | Ethanol | ~0.2 mg/mL | [8] |
| DMSO | ~5 mg/mL | [8] | |
| Dimethyl formamide (DMF) | ~5 mg/mL | [8] | |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [8] | |
| 6-Thioguanine | Water | Insoluble | [9] |
| Alcohol | Insoluble | [9] | |
| Chloroform | Insoluble | [9] | |
| Dilute aqueous alkali | Readily soluble | [9] | |
| 1M NaOH | 50 mg/mL | [10] | |
| Tissue culture medium | Soluble with vortexing and slight warming | [10] | |
| 2-Amino-6-chloropurine | DMSO | Data available for solubility modeling | [11] |
| DMF | Data available for solubility modeling | [11] | |
| Ethylene glycol | Data available for solubility modeling | [11] | |
| Water and 11 other organic solvents | Data available for solubility modeling | [11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 198.08 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 1.98 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. For short-term storage (up to one week), 2-8°C is acceptable for some purine analogs.[10]
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
To prepare a 100 µM working solution, for example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed sterile cell culture medium.
-
Mix thoroughly by gentle pipetting.
-
The final concentration of DMSO in this example is 1% (v/v). Further dilution in cell culture medium will be necessary to achieve the desired final experimental concentration and to lower the DMSO concentration to non-toxic levels (typically ≤ 0.5% v/v).
-
Use the freshly prepared working solution for your experiment immediately. Do not store aqueous dilutions for extended periods.
Visualizations
Signaling Pathway of Purine Analogs
Purine analogs like this compound generally function as antimetabolites. They are typically converted intracellularly into their active forms, which then interfere with the normal synthesis of purine nucleotides and their incorporation into DNA and RNA, ultimately leading to cytotoxicity.
Caption: General metabolic activation and mechanism of action for this compound.
Experimental Workflow for Solubilization
The following diagram illustrates a typical workflow for preparing a this compound working solution for in vitro experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Thioguanine, mercaptopurine: their analogs and nucleosides as antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 5270-30-4 | Benchchem [benchchem.com]
- 4. Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Thioguanine | C5H5N5S | CID 2723601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
optimizing 6-Selenopurine concentration for cytotoxicity assays
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize 6-Selenopurine (6-SP) concentration for cytotoxicity assays.
Section 1: Frequently Asked Questions (FAQs)
What is a typical starting concentration range for this compound?
A typical starting point for a dose-response experiment involves a broad range of concentrations, often prepared by serial dilution. While the optimal range is cell-line dependent, a common approach is to test concentrations spanning several orders of magnitude, such as from 0.1 µM to 100 µM, to identify the active range before narrowing down to determine a precise IC50 value.
What is the mechanism of action for this compound's cytotoxicity?
This compound, a selenium-containing purine analog, exerts its cytotoxic effects primarily by inducing apoptosis (programmed cell death). This process is often mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of cell death pathways. Some studies suggest that selenium-containing compounds can also trigger apoptosis through endoplasmic reticulum (ER) stress and by modulating calcium signaling within the cell.[1]
Which cytotoxicity assays are compatible with this compound?
A variety of assays can be used to measure the cytotoxic effects of this compound. The choice of assay depends on the specific research question and available equipment. Common methods include:
-
Metabolic Assays (e.g., MTT, MTS, Resazurin): These colorimetric assays measure the metabolic activity of viable cells.[2] A decrease in metabolic activity is correlated with cell death.
-
Membrane Integrity Assays (e.g., LDH Release, Propidium Iodide): These assays quantify cytotoxicity by detecting damage to the cell membrane.[3]
-
Apoptosis Assays: Methods like Annexin V/PI staining followed by flow cytometry can provide more detailed information about the mode of cell death.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during cytotoxicity experiments with this compound.
Q1: I am not observing any significant cytotoxicity, even at high concentrations. What could be wrong?
| Potential Cause | Recommended Solution |
| Sub-optimal Cell Density | Ensure the cell seeding density allows for logarithmic growth throughout the experiment's duration.[4] Too many cells can lead to contact inhibition, while too few can result in poor growth and low signal. |
| Incorrect Incubation Time | The cytotoxic effects of 6-SP may be time-dependent. Consider extending the incubation period (e.g., from 24h to 48h or 72h), as IC50 values can differ significantly based on the endpoint.[5] |
| Compound Inactivity | Verify the purity and proper storage of your this compound stock. If possible, test its activity on a known sensitive cell line as a positive control. |
| Cell Line Resistance | The selected cell line may be inherently resistant to 6-SP. Consider testing on different cell lines to find a more sensitive model.[6] |
Q2: My results show high variability between replicate wells. How can I improve precision?
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating.[7] Gently mix the cell suspension between pipetting steps to prevent settling. Use calibrated multichannel pipettes for consistency.[8] |
| Pipetting Errors | Inaccurate serial dilutions or compound addition are common sources of error.[8] Prepare master mixes for each concentration to add to replicate wells. |
| Edge Effects | Evaporation from wells on the edge of a 96-well plate can concentrate the compound and affect cell growth.[3] To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner 60 wells for the experiment.[3] |
| Assay-Specific Issues | Formazan-based assays (like MTT) can be prone to reproducibility issues.[8] Ensure complete dissolution of formazan crystals before reading the plate. For fluorescent assays, protect plates from light to avoid photobleaching.[3] |
Q3: My calculated IC50 value is inconsistent across different experiments. Why?
| Potential Cause | Recommended Solution |
| Variable Experimental Conditions | Cell passage number, serum batch, and incubation times can all influence results. Standardize these parameters across all experiments. |
| Different Endpoint Measurements | IC50 values are highly dependent on the incubation time (e.g., 24, 48, 72 hours).[5] Always use a consistent endpoint for comparison. |
| Data Analysis Method | The method used to calculate the IC50 (e.g., relative vs. absolute, different software) can yield different values.[5][9] Use a consistent non-linear regression model for all analyses. |
| Cell Health | Use only healthy, log-phase cells for your assays. Cells that are overgrown or have been in culture for too long can respond differently to treatment. |
Section 3: Experimental Protocols & Workflows
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of 6-SP.[10]
-
Cell Seeding:
-
Harvest cells that are in the logarithmic phase of growth.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line) in a 96-well plate.[4]
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution to create a range of desired concentrations.[7]
-
Remove the media from the cells and replace it with media containing the different concentrations of 6-SP. Include vehicle-only (e.g., DMSO) and media-only controls.[7]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay & Data Collection:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[10]
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[10]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[2]
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percent viability against the log of the 6-SP concentration and use non-linear regression (four-parameter logistic curve) to calculate the IC50 value.[9]
-
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound.
Section 4: Data Presentation
Example IC50 Values
The cytotoxic potency of a compound can vary significantly between different cell types.
| Cell Line | Cancer Type | Example IC50 (µM) |
| MCF-7 | Breast Cancer | 201.6[11] |
| HepG2 | Liver Cancer | Varies |
| DU-145 | Prostate Cancer | Varies |
| HCT-116 | Colon Cancer | Varies |
| B16F10 | Melanoma | 207.0[11] |
| Note: IC50 values are illustrative and highly dependent on experimental conditions. The values for MCF-7 and B16F10 are for a different compound and serve as a structural example. |
Example Serial Dilution Scheme
This table shows how to prepare a 2-fold serial dilution starting from a 100 µM working solution.
| Well | Volume of Compound (µL) | Volume of Media (µL) | Final Concentration (µM) |
| 1 | 100 (from 200 µM stock) | 100 | 100 |
| 2 | 100 (from Well 1) | 100 | 50 |
| 3 | 100 (from Well 2) | 100 | 25 |
| 4 | 100 (from Well 3) | 100 | 12.5 |
| 5 | 100 (from Well 4) | 100 | 6.25 |
| 6 | 100 (from Well 5) | 100 | 3.125 |
| 7 | 100 (from Well 6) | 100 | 1.56 |
| 8 | 100 (from Well 7) | 100 | 0.78 |
Section 5: Mechanism of Action
This compound Induced Apoptosis Pathway
This compound can induce cytotoxicity through multiple pathways, often converging on the activation of apoptosis. A key mechanism involves the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS). This can lead to Endoplasmic Reticulum (ER) stress and disrupt intracellular calcium (Ca2+) homeostasis, ultimately activating pro-apoptotic signaling cascades.
Caption: Simplified pathway of this compound-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. files.eric.ed.gov [files.eric.ed.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. reddit.com [reddit.com]
- 9. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
how to prevent degradation of 6-Selenopurine in experiments
Welcome to the technical support center for 6-Selenopurine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in my experiments?
A1: Based on the chemical properties of analogous compounds like 6-mercaptopurine and general knowledge of selenium chemistry, the primary factors contributing to the degradation of this compound are:
-
Oxidation: The selenol group (-SeH) in this compound is susceptible to oxidation, which can lead to the formation of diselenides and other oxidized species. This process can be accelerated by the presence of oxygen and certain metal ions. Selenols are known to be highly prone to spontaneous oxidation under ambient conditions.[1][2]
-
pH Instability: The stability of purine analogues can be highly dependent on the pH of the solution. Acidic conditions have been shown to increase the stability of some selenium compounds in aqueous solutions.[3][4][5]
-
Photodegradation: Exposure to light, particularly UV and high-energy visible light, can induce degradation.[6][7] Azathioprine, a prodrug of the related compound 6-mercaptopurine, is known to be photosensitive, suggesting that this compound may also be susceptible to photodegradation.[8][9]
-
Enzymatic Degradation: Enzymes such as xanthine oxidase can metabolize purine analogues. 6-mercaptopurine is primarily degraded by xanthine oxidase, and it is highly probable that this compound is also a substrate for this enzyme.[10][11]
Q2: How should I store my this compound stock solutions to minimize degradation?
A2: To ensure the stability of your this compound stock solutions, we recommend the following storage conditions:
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or below. | Low temperatures slow down chemical reactions, including degradation pathways. |
| Light Exposure | Store in amber-colored vials or wrap vials in aluminum foil.[6][7] | Protects the compound from light-induced degradation.[6][7][12] |
| Atmosphere | For long-term storage, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing. | Minimizes exposure to oxygen, thereby reducing the risk of oxidation.[1] |
| pH of Solvent | If compatible with your experimental design, consider preparing stock solutions in a slightly acidic buffer. | Acidification can enhance the stability of some selenium compounds in aqueous solutions.[3][4][5] |
Q3: What solvents are compatible with this compound?
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in stock or working solutions. | * Verify Storage Conditions: Ensure stock solutions are stored at ≤ -20°C and protected from light. * Prepare Fresh Solutions: Prepare working solutions fresh for each experiment from a properly stored stock. * Control pH: If possible, maintain a slightly acidic pH in your experimental buffer. * Minimize Light Exposure: Conduct experimental steps under brown or yellow light, or in the dark.[6][7] |
| Appearance of unknown peaks in chromatography (HPLC, LC-MS). | Formation of degradation products. | * Analyze for Oxidation Products: Look for masses corresponding to the diselenide of this compound or other oxidized forms. * Evaluate Photodegradation: Compare samples prepared under normal light conditions with those prepared in the dark. * Consider Enzymatic Degradation: If using cell lysates or other biological matrices, consider the presence of enzymes like xanthine oxidase. The use of an inhibitor like allopurinol could be investigated.[11] |
| Precipitation of the compound in aqueous buffers. | Poor solubility or pH-dependent solubility. | * Adjust pH: Test the solubility at different pH values. * Use Co-solvents: If compatible with your experiment, a small percentage of an organic solvent like DMSO may help maintain solubility. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Weighing: Weigh the desired amount of this compound powder in a fume hood, wearing appropriate personal protective equipment.
-
Dissolution: Dissolve the powder in high-purity, anhydrous DMSO to the desired stock concentration (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Aliquoting and Storage: Aliquot the stock solution into small-volume, amber-colored microcentrifuge tubes to avoid repeated freeze-thaw cycles. For long-term storage, purge the headspace with an inert gas (argon or nitrogen) before capping tightly. Store at -80°C.
Protocol 2: Minimizing Degradation During a Cell-Based Assay
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilution: Prepare intermediate and final working concentrations by diluting the stock solution in your pre-warmed cell culture medium immediately before addition to the cells. If possible, the medium should be slightly acidic, provided it does not affect cell viability.
-
Incubation: During incubation steps, keep the cell culture plates in a dark incubator. If plates need to be handled outside the incubator, do so under subdued lighting.
-
Controls: Include appropriate controls to assess the stability of the compound in the culture medium over the time course of the experiment (e.g., medium with this compound but without cells).
Visualizing Degradation and Prevention
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Preventing Degradation
Caption: Recommended workflow to minimize this compound degradation.
References
- 1. Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis [mdpi.com]
- 2. Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of selenium compounds in aqueous extracts of dietary supplements during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. lfatabletpresses.com [lfatabletpresses.com]
- 7. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 8. Influence of the Photodegradation of Azathioprine on DNA and Cells [mdpi.com]
- 9. Influence of the Photodegradation of Azathioprine on DNA and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 12. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
troubleshooting inconsistent results with 6-Selenopurine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 6-Selenopurine. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a purine analog where the sulfur atom at the 6th position of the purine ring is replaced by a selenium atom. This substitution confers unique chemical and biological properties. It is primarily investigated for its potential as an anticancer and antiviral agent. Like other purine analogs, it can interfere with DNA and RNA synthesis, leading to cytotoxic effects in rapidly dividing cells.
Q2: How should this compound be stored to ensure its stability?
To maintain the integrity of this compound, it should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For solutions, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be stored in an airtight vial at -20°C or -80°C. Multiple freeze-thaw cycles should be avoided to prevent degradation.[1]
Q3: In which solvents is this compound soluble?
This compound has limited solubility in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[1] This stock solution can then be further diluted with aqueous media like phosphate-buffered saline (PBS) or cell culture medium to the desired final concentration.[1] It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed levels that could cause cellular toxicity (typically <0.5% DMSO).
Troubleshooting Inconsistent Experimental Results
Inconsistent results in experiments involving this compound can arise from various factors, including compound stability, purity, and handling, as well as the specifics of the experimental setup. This guide provides a systematic approach to troubleshooting common issues.
Issue 1: Variable or Lower-than-Expected Biological Activity
If you are observing inconsistent or weak biological effects (e.g., cytotoxicity, antiviral activity), consider the following potential causes and solutions:
-
Compound Degradation: this compound, like other selenocompounds, can be susceptible to oxidation and hydrolysis, leading to a loss of activity.
-
Solution:
-
Prepare fresh solutions for each experiment from a solid stock stored under recommended conditions.
-
If using a stock solution, aliquot it upon preparation to minimize freeze-thaw cycles.[1]
-
Consider adding a small amount of an antioxidant, such as dithiothreitol (DTT), to your stock solution, but ensure it is compatible with your assay.
-
-
-
Purity of the Compound: Impurities from the synthesis process can interfere with the biological activity of this compound.
-
Solution:
-
Verify the purity of your this compound stock using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
If impurities are detected, purify the compound or obtain a new, high-purity batch.
-
-
-
Suboptimal Cell Culture Conditions: The physiological state of the cells can significantly impact their response to treatment.
-
Solution:
-
Ensure cells are healthy, in the logarithmic growth phase, and free from contamination.
-
Maintain consistent cell seeding densities and passage numbers across experiments.
-
-
Issue 2: Poor Reproducibility in Cytotoxicity Assays
Cytotoxicity assays are a common application for this compound, and poor reproducibility is a frequent challenge.
-
Inconsistent Compound Concentration: Inaccurate dilutions or precipitation of the compound in the final assay medium can lead to variable results.
-
Solution:
-
Carefully prepare serial dilutions and ensure the compound is fully dissolved at each step.
-
Visually inspect the final assay medium for any signs of precipitation. If precipitation occurs, you may need to adjust the final solvent concentration or use a different solubilizing agent.[1]
-
-
-
Variability in Assay Readout: The choice of cytotoxicity assay and its execution can introduce variability.
-
Solution:
-
Select an assay method appropriate for your cell type and the expected mechanism of cell death.
-
Ensure consistent incubation times and adherence to the assay protocol.
-
Include appropriate positive and negative controls in every experiment.
-
-
Issue 3: Inconsistent Results in Antiviral Assays
When evaluating the antiviral activity of this compound, several factors can contribute to inconsistent findings.
-
Variable Viral Titer: Inconsistent amounts of virus used for infection will lead to variable results.
-
Solution:
-
Accurately determine the viral titer of your stock before each experiment using a reliable method (e.g., plaque assay, TCID50).
-
Use a consistent multiplicity of infection (MOI) across all experiments.
-
-
-
Timing of Compound Addition: The timing of this compound addition relative to viral infection is critical for observing an antiviral effect.
-
Solution:
-
Optimize the timing of compound addition (pre-infection, co-infection, post-infection) to target the desired stage of the viral life cycle.
-
Maintain this optimized timing consistently in all subsequent experiments.
-
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing stock solutions.[1] |
| Ethanol | Moderately Soluble | Can be used for stock solutions, but may have lower solubility than DMSO. |
| Water | Low | Direct dissolution in aqueous buffers is not recommended.[1] |
| Phosphate-Buffered Saline (PBS) | Low | Dilute from a stock solution in an organic solvent.[1] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Conditions | Duration |
| Solid | -20°C | Tightly sealed, protected from light and moisture. | > 1 year |
| Stock Solution (in DMSO) | -20°C or -80°C | Aliquoted in airtight vials. | Up to 3 months[1] |
| Working Solution (in aqueous media) | 2-8°C | Prepare fresh; use within 24 hours.[1] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of this compound
This protocol is adapted from methods used for the related compound 6-mercaptopurine and can be optimized for this compound.[2][3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: A gradient of methanol and a buffer (e.g., 50 mM potassium phosphate, pH 3.9).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength determined by the UV absorbance maximum of this compound (typically around 340-350 nm).
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 20 µL.
-
Analysis: Run the sample and a blank. The purity is calculated based on the area of the main peak relative to the total area of all peaks.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time and the expected mechanism of action (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound action on DNA damage signaling pathways.
Experimental Workflow Diagram
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Improving the Bioavailability of 6-Selenopurine
Welcome to the 6-Selenopurine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound (6-SP). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on enhancing the bioavailability of this potent antimetabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound (6-SP) is a synthetic purine analog where the sulfur atom at the 6th position of 6-mercaptopurine (6-MP) is replaced by a selenium atom. This substitution can alter its biological activity and metabolic fate. Like its analog 6-MP, 6-SP is expected to have low oral bioavailability due to poor water solubility and potential first-pass metabolism. Enhancing its bioavailability is crucial for achieving therapeutic plasma concentrations and ensuring consistent efficacy in preclinical and clinical studies.
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: Based on studies with the structurally similar 6-mercaptopurine and other selenium compounds, the main strategies to enhance the oral bioavailability of 6-SP include:
-
Nanoparticle Formulation: Encapsulating 6-SP into nanoparticles can improve its solubility, protect it from degradation in the gastrointestinal tract, and facilitate its absorption.
-
Prodrug Approach: Modifying the 6-SP molecule to create a more lipophilic and permeable prodrug can enhance its absorption. The prodrug is then converted to the active 6-SP in the body.
-
Co-crystallization: Forming co-crystals of 6-SP with other molecules can improve its solubility and dissolution rate.
Q3: Are there any known drug interactions to be aware of when working with this compound?
A3: While specific drug interaction studies for 6-SP are limited, interactions observed with 6-mercaptopurine are likely relevant. A critical interaction to consider is with allopurinol, a xanthine oxidase inhibitor. Co-administration of allopurinol with 6-MP significantly increases the bioavailability of 6-MP by inhibiting its breakdown, which can lead to severe toxicity.[1] A similar interaction is anticipated with 6-SP. Caution should also be exercised when co-administering other drugs that may affect purine metabolism or have myelosuppressive effects.
Troubleshooting Guides
Low or Variable Bioavailability in Animal Studies
| Symptom | Possible Cause | Troubleshooting Steps |
| Low Cmax and AUC after oral administration | Poor aqueous solubility of 6-SP. | 1. Formulation: Prepare a nanoparticle formulation of 6-SP (see Experimental Protocol 1). 2. Prodrug Strategy: Synthesize and evaluate a prodrug of 6-SP to improve its lipophilicity and membrane permeability. |
| Degradation of 6-SP in the gastrointestinal tract. | 1. Enteric Coating: If using a solid dosage form, consider an enteric coating to protect the compound from the acidic environment of the stomach. 2. Nanoparticle Encapsulation: Encapsulation can shield the drug from enzymatic degradation. | |
| High inter-individual variability in plasma concentrations | Inconsistent absorption due to formulation issues or physiological differences. | 1. Standardize Formulation: Ensure a consistent and well-characterized formulation is used for all animals. 2. Fasting State: Administer the compound to fasted animals to minimize variability in gastric emptying and food effects. |
| Genetic polymorphisms in drug metabolizing enzymes. | 1. Genotyping: If possible, genotype the animals for relevant metabolic enzymes (e.g., thiopurine methyltransferase [TPMT] analogs in the species being studied).[2] |
Issues with In Vitro Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Inconsistent results in cytotoxicity assays | Instability of 6-SP in culture medium. | 1. Fresh Preparation: Prepare 6-SP solutions fresh for each experiment. 2. Light Protection: Protect 6-SP solutions from light to prevent photodegradation. 3. Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed cytotoxic levels. |
| Cell line variability. | 1. Cell Line Authentication: Regularly authenticate your cell lines. 2. Passage Number: Use cells within a consistent and low passage number range. | |
| Difficulty in detecting 6-SP or its metabolites intracellularly | Low uptake or rapid efflux. | 1. Increase Incubation Time: Optimize the incubation time to allow for sufficient uptake. 2. Use of Efflux Pump Inhibitors: If efflux is suspected, co-incubate with known efflux pump inhibitors to see if intracellular concentrations increase. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on 6-mercaptopurine and related compounds, which can serve as a reference for experiments with this compound.
Table 1: Comparative Bioavailability of 6-Mercaptopurine Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (µg/L·h) | Relative Bioavailability (%) | Reference |
| 6-MP Suspension | 15.75 | 44.03 | 1.50 | 70.31 ± 18.24 | 100 | |
| 6-MP Nanoparticles | 15.75 | 128.10 | 0.81 | 147.3 ± 42.89 | ~209 |
Table 2: Pharmacokinetic Parameters of 6-Mercaptopurine in Different Species
| Species | Route | Dose (mg/m²) | AUC (µM·min) | Tmax (h) | Reference |
| Children | Oral | 50 | 23 - 65 | N/A | |
| Children | IV (6-MP Riboside) | 50 | 124 - 186 | N/A |
Experimental Protocols
Protocol 1: Formulation of this compound Loaded Nanoparticles (Adapted from 6-Mercaptopurine Nanoparticle Formulation)
This protocol is adapted from a method used for preparing 6-mercaptopurine-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles. Optimization for 6-SP may be required.
Materials:
-
This compound (6-SP)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Ammonia water
-
Ethyl acetate
-
Pluronic F68
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: Dissolve 6-SP and PVA in ammonia water to form the aqueous phase.
-
Oil Phase Preparation: Dissolve PLGA in ethyl acetate.
-
Primary Emulsion (w/o): Add the aqueous phase dropwise into the oil phase while stirring to create a water-in-oil emulsion.
-
Sonication: Sonicate the primary emulsion.
-
Secondary Emulsion (w/o/w): Pour the sonicated primary emulsion into an aqueous solution containing 1% w/v Pluronic F68 and sonicate again to obtain a water-in-oil-in-water double emulsion.
-
Solvent Evaporation: Remove the ethyl acetate by rotary evaporation.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize for storage.
Characterization:
-
Particle Size and Zeta Potential: Use dynamic light scattering (DLS).
-
Morphology: Use transmission electron microscopy (TEM).
-
Encapsulation Efficiency: Determine the amount of encapsulated 6-SP using a suitable analytical method (e.g., HPLC) after dissolving a known amount of nanoparticles.
Protocol 2: Prodrug Synthesis Strategy for this compound
This conceptual protocol is based on prodrug strategies for other nucleoside analogs to enhance lipophilicity and membrane permeability.
General Strategy: Esterification of a suitable functional group on a 6-SP derivative (e.g., a hydroxyl group on a riboside analog) with a lipophilic promoiety.
Example Reaction (Hypothetical for a 6-SP Riboside):
-
Synthesize a this compound ribonucleoside.
-
Protect the hydroxyl groups on the ribose sugar that are not intended for esterification.
-
React the unprotected hydroxyl group with a lipophilic acyl chloride or anhydride (e.g., isobutyryl chloride) in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane or DMF).
-
Deprotect the remaining hydroxyl groups.
-
Purify the final prodrug using column chromatography.
Evaluation:
-
LogP Measurement: Determine the octanol-water partition coefficient to confirm increased lipophilicity.
-
Stability Studies: Assess the stability of the prodrug in simulated gastric and intestinal fluids.
-
In Vitro Permeability: Use a Caco-2 cell monolayer model to assess permeability.
-
In Vivo Bioavailability: Conduct pharmacokinetic studies in an animal model to determine the oral bioavailability of the prodrug compared to the parent 6-SP.
Signaling Pathways and Experimental Workflows
Proposed Cytotoxic Signaling Pathway of this compound
Based on the known mechanisms of thiopurines and other selenocompounds, this compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway, potentially involving the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.
Caption: Proposed mechanism of this compound-induced apoptosis.
Workflow for Evaluating Improved Bioavailability
The following workflow outlines the key steps to assess the enhancement of this compound bioavailability using a novel formulation or prodrug approach.
Caption: Experimental workflow for bioavailability assessment.
References
Technical Support Center: Mitigating Off-Target Effects of 6-Selenopurine
Welcome to the technical support center for 6-Selenopurine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the potential off-target effects of this compound during experimentation. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.
Disclaimer: this compound is a structural analog of 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG). Due to the limited direct data on this compound's off-target effects, much of the guidance provided here is based on the well-documented effects of these related thiopurine compounds. It is hypothesized that this compound may exhibit a similar toxicological profile.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: Based on its structural similarity to 6-mercaptopurine and 6-thioguanine, this compound is anticipated to have the following primary off-target effects:
-
Myelosuppression: Inhibition of bone marrow's ability to produce blood cells, leading to leukopenia (low white blood cell count), thrombocytopenia (low platelet count), and anemia (low red blood cell count).
-
Hepatotoxicity: Liver damage, which can range from elevated liver enzymes to more severe conditions like cholestasis or nodular regenerative hyperplasia.
-
Gastrointestinal Toxicity: Nausea, vomiting, diarrhea, and mucositis.
Q2: What is the proposed mechanism of action and how does it relate to off-target effects?
A2: this compound, like other purine analogs, is a prodrug that is metabolized intracellularly to its active form, selenoguanine nucleotides. These metabolites can be incorporated into DNA and RNA, leading to cytotoxicity in rapidly dividing cells. This is the basis of its intended anticancer effect. However, this same mechanism drives its off-target effects by impacting healthy, rapidly proliferating cells in the bone marrow and gastrointestinal tract. Additionally, metabolites of purine analogs can inhibit de novo purine synthesis, further contributing to cytotoxicity.
Q3: How can I monitor for myelosuppression in my in vivo experiments?
A3: Regular monitoring of blood cell counts is crucial. This can be achieved through:
-
Complete Blood Counts (CBCs): Perform CBCs on treated animals at regular intervals (e.g., weekly) to monitor white blood cell, red blood cell, and platelet counts.
-
Colony-Forming Unit (CFU) Assays: This in vitro assay can be used to assess the impact of the compound on hematopoietic progenitor cells from the bone marrow.
Q4: What are the signs of hepatotoxicity and how can I assess it?
A4: Signs of hepatotoxicity can include changes in animal behavior, such as lethargy or weight loss. Biochemical and histological assessments are key for confirmation:
-
Liver Function Tests (LFTs): Measure serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). Elevated levels indicate liver damage.
-
Histopathological Analysis: At the end of the study, collect liver tissues for histological examination to look for signs of cellular damage, inflammation, or other abnormalities.
Troubleshooting Guide
Problem 1: I am observing significant weight loss and lethargy in my treated animals.
-
Possible Cause: This could be a sign of severe myelosuppression, gastrointestinal toxicity, or general systemic toxicity.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of this compound.
-
Monitor Blood Counts: Perform a CBC immediately to check for severe myelosuppression.
-
Supportive Care: Provide supportive care to the animals, such as hydration and nutritional support.
-
Evaluate GI Toxicity: Check for signs of diarrhea or dehydration.
-
Problem 2: My in vitro cytotoxicity assays show high variability.
-
Possible Cause: Variability can be due to several factors, including cell line heterogeneity, assay conditions, and compound stability.
-
Troubleshooting Steps:
-
Cell Line Authentication: Ensure your cell line is authenticated and free from contamination.
-
Standardize Assay Protocol: Use a standardized protocol for cell seeding density, drug incubation time, and reagent addition.
-
Assess Compound Stability: Determine the stability of this compound in your culture medium over the course of the experiment.
-
Use a Reference Compound: Include a known cytotoxic agent (e.g., 6-mercaptopurine) as a positive control.
-
Problem 3: I am not seeing the expected on-target effect, but I am observing toxicity.
-
Possible Cause: This could indicate that the therapeutic window of this compound is narrow in your experimental model, or that off-target effects are dominating at the tested concentrations.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response analysis to determine the concentrations that yield on-target effects versus toxicity.
-
Alternative Models: Consider using different cell lines or animal models that may have a better therapeutic window.
-
Combination Therapy: Explore the possibility of combining a lower dose of this compound with another agent to enhance the on-target effect while minimizing toxicity.
-
Quantitative Data Summary
The following tables summarize quantitative data for the related compounds 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) to provide a reference for potential effective and toxic concentrations.
Table 1: In Vitro Cytotoxicity of Purine Analogs
| Cell Line | Compound | IC50 / LC50 | Reference |
| HeLa | 6-Thioguanine | IC50: 28.79 µM | [1] |
| Jurkat | 6-Mercaptopurine | EC50: 65 µM | [2] |
| A549 | 6-Mercaptopurine | EC50: 200 µM | [2] |
| MOLT-4 | 6-Thioguanine | Increased sensitivity with TPMT knockdown | [3] |
Table 2: In Vivo Myelosuppression Data for 6-Mercaptopurine
| Animal Model | 6-MP Dose | Effect | Reference |
| Children with ALL | 75 mg/m²/day | Maintenance therapy dose, adjusted based on neutrophil and platelet counts. | [4] |
| Children with ALL | Dose escalation from 75 mg/m² | Did not allow for a higher total prescribed dose due to increased frequency of neutropenia. | [5] |
| Children with ALL | 25 mg/m² vs. 75 mg/m² | Higher dose led to significantly lower white cell, neutrophil, lymphocyte, platelet, and hemoglobin nadirs after high-dose methotrexate. | [6] |
Table 3: Clinical Hepatotoxicity Data for Thiopurines
| Patient Population | Thiopurine | Incidence of Liver Injury | Notes | Reference |
| IBD Patients | Azathioprine or 6-Mercaptopurine | ~3% (retrospective), >10% (prospective) | Can present as hypersensitivity, cholestatic reaction, or endothelial cell injury. | [7] |
| IBD Patients | Azathioprine or 6-Mercaptopurine | Elevated 6-MMP metabolites associated with hepatotoxicity. | Monitoring of liver tests recommended. | [8] |
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vivo Assessment of Myelosuppression
-
Animal Model: Use a relevant animal model (e.g., mice or rats).
-
Compound Administration: Administer this compound to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) at various dose levels. Include a vehicle control group.
-
Blood Collection: Collect a small volume of blood (e.g., from the tail vein) at baseline and at regular intervals (e.g., weekly) throughout the study.
-
Complete Blood Count (CBC): Analyze the blood samples using a hematology analyzer to determine the white blood cell count, red blood cell count, and platelet count.
-
Data Analysis: Compare the blood cell counts of the treated groups to the control group to assess the degree of myelosuppression.
Protocol 3: Assessment of Hepatotoxicity in Mice
-
Animal Model and Treatment: Treat mice with this compound or vehicle control for a specified duration.
-
Serum Collection: At the end of the treatment period, collect blood via cardiac puncture and process it to obtain serum.
-
Liver Function Tests (LFTs): Use commercial assay kits to measure the serum levels of ALT, AST, and ALP according to the manufacturer's instructions.
-
Liver Tissue Collection: Euthanize the animals and perfuse the liver with saline. Collect a portion of the liver and fix it in 10% neutral buffered formalin.
-
Histopathology: Embed the fixed liver tissue in paraffin, section it, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the slides for any pathological changes.
-
Data Analysis: Compare the LFT values and histopathological findings between the treated and control groups.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound Action.
Caption: DNA Damage Response to this compound.
Caption: Experimental Workflow for Off-Target Effect Assessment.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ClinPGx [clinpgx.org]
- 4. mft.nhs.uk [mft.nhs.uk]
- 5. 6-Mercaptopurine dose escalation and its effect on drug tolerance in childhood lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-mercaptopurine dosage and pharmacokinetics influence the degree of bone marrow toxicity following high-dose methotrexate in children with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiopurine-induced liver injury in patients with inflammatory bowel disease: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiopurines’ Metabolites and Drug Toxicity: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
long-term storage conditions for 6-Selenopurine
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, handling, and experimental use of 6-Selenopurine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
Q2: How should I prepare a stock solution of this compound?
A2: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO). To prepare a stock solution, dissolve the solid this compound in 100% DMSO. For example, a 10 mM stock solution can be prepared. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What is the recommended storage for this compound stock solutions?
A3: Store the DMSO stock solution of this compound at -20°C. Under these conditions, the stock solution of the related compound, 6-mercaptopurine, is stable for at least one month[2]. It is generally not recommended to store aqueous dilutions for more than a day[1].
Q4: What is the mechanism of action of this compound?
A4: this compound is a purine analog that acts as an antimetabolite. Its primary mechanism of action involves the inhibition of de novo purine biosynthesis, a critical pathway for the synthesis of nucleotides required for DNA and RNA production[2][3][4][5]. After cellular uptake, this compound is metabolized into its active form, which can be incorporated into DNA and RNA, leading to cytotoxicity, particularly in rapidly dividing cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution of DMSO stock in aqueous media. | This compound has low aqueous solubility. The high concentration of the compound in the DMSO stock can cause it to precipitate when rapidly diluted into an aqueous buffer or cell culture medium. | To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous medium with vigorous vortexing or stirring. You can also try a serial dilution approach, where the DMSO stock is first diluted in a small volume of medium before being added to the final volume. Ensure the final concentration of DMSO in the cell culture is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity[6][7]. |
| Low or inconsistent cytotoxicity observed in cell-based assays. | 1. Degradation of this compound in solution: Aqueous solutions of purine analogs can be unstable. 2. Low cellular uptake: The efficiency of cellular uptake can vary between cell lines. 3. Cell line resistance: Some cell lines may have intrinsic or acquired resistance to purine analogs. | 1. Prepare fresh dilutions of this compound in cell culture medium for each experiment from a frozen DMSO stock. Do not store aqueous solutions for extended periods. 2. Ensure that the cells are healthy and in the logarithmic growth phase during treatment. You may need to optimize the treatment duration and concentration for your specific cell line. 3. Consider using a different cell line or investigating the expression of drug transporters that may be responsible for efflux of the compound. |
| High background cytotoxicity in control (vehicle-treated) cells. | The final concentration of DMSO in the cell culture medium is too high. | Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, some sensitive cell lines may require lower concentrations (e.g., 0.1%). It is essential to perform a DMSO tolerance test for your specific cell line to determine the maximum non-toxic concentration. Always include a vehicle control (medium with the same final DMSO concentration as the treated wells) in your experiments. |
Data Presentation
Table 1: Summary of Long-Term Storage Conditions for this compound
| Form | Temperature | Conditions | Reported Stability |
| Solid | -20°C | Tightly sealed container, dry, protected from light | Data for the analog 6-mercaptopurine suggests stability for ≥4 years[1]. |
| Solid | 2-8°C (Short-term) | Tightly sealed container, dry, protected from light | Recommended for short-term storage. |
| DMSO Stock Solution | -20°C | Aliquoted to avoid freeze-thaw cycles | Data for the analog 6-mercaptopurine suggests stability for at least 1 month[2]. |
| Aqueous Solution | Room Temperature or 4°C | Not recommended for storage longer than 24 hours[1]. |
Experimental Protocols
Protocol: Evaluation of this compound Cytotoxicity in Cancer Cell Lines
This protocol is adapted from a method used to evaluate the efficacy of 6-mercaptopurine in breast cancer cell lines and can be used as a starting point for this compound[6].
1. Materials:
-
This compound solid
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
2. Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Aliquot the stock solution and store at -20°C.
-
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells per well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic to the cells (typically ≤0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) only as controls.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assay (Example using MTT):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Mandatory Visualizations
Diagram of this compound's Impact on Purine Metabolism
Caption: Mechanism of this compound action on the de novo purine synthesis pathway.
Experimental Workflow for this compound Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of this compound in vitro.
References
- 1. Inhibition of De Novo Purine Biosynthesis and Interconversion by 6-Methylpurine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Selenium Metabolism and Biosynthesis of Selenoproteins in the Human Body - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 6. Evaluation of 6-mercaptopurine in a cell culture model of adaptable triple-negative breast cancer with metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 6-Selenopurine Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering 6-Selenopurine resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in cancer cells?
This compound is a purine analog, similar to 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG). Its cytotoxic effects are believed to be exerted through its metabolic conversion into selenonucleotides. These metabolites can then interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1][2] Specifically, the incorporation of selenoguanine nucleotides into DNA and RNA can induce strand breaks and mismatches, ultimately triggering cell death pathways.[2] Selenium-containing compounds have also been shown to induce apoptosis through the modulation of various signaling pathways and the generation of reactive oxygen species (ROS).[3][4]
Q2: My cancer cell line has developed resistance to this compound. What are the potential mechanisms of resistance?
While specific mechanisms for this compound resistance are not extensively documented, they are likely to overlap with those of thiopurines like 6-mercaptopurine. Potential mechanisms include:
-
Altered Drug Metabolism: Decreased activity of enzymes required for the conversion of this compound into its active cytotoxic metabolites. A key enzyme in this pathway for thiopurines is hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[6][7]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by the incorporation of selenonucleotides.[5]
-
Alterations in Apoptotic Pathways: Mutations or changes in the expression of proteins involved in the apoptosis signaling cascade can render cells resistant to the pro-apoptotic effects of this compound. This can include the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax).[5]
Q3: How can I overcome this compound resistance in my experiments?
Several strategies can be employed to overcome resistance to this compound:
-
Combination Therapy: Combining this compound with other chemotherapeutic agents that have different mechanisms of action can be effective.[8][9][10] For example, using a drug that inhibits a specific resistance mechanism, such as a P-glycoprotein inhibitor, could restore sensitivity.[6]
-
Targeting Resistance Pathways: If a specific resistance mechanism is identified (e.g., upregulation of a particular survival pathway), inhibitors targeting that pathway can be used in combination with this compound.
-
Epigenetic Modulation: The use of epigenetic drugs, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors, may re-sensitize resistant cells to this compound.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High IC50 value for this compound in a "sensitive" cell line. | The cell line may have intrinsic resistance to purine analogs. | - Verify the identity of the cell line (e.g., through STR profiling).- Test a range of cancer cell lines from different tissues to find a more sensitive model.[11][12] |
| Gradual increase in IC50 value over multiple passages. | The cell line is developing acquired resistance. | - Establish a cell bank of the original sensitive cell line to ensure a consistent starting point for experiments.- Develop a resistant sub-line for comparative studies (see experimental protocols). |
| Inconsistent results in cytotoxicity assays. | - Inconsistent cell seeding density.- Variability in drug concentration.- Issues with the viability assay reagent. | - Ensure a uniform single-cell suspension before seeding.- Prepare fresh drug dilutions for each experiment.- Validate the viability assay with positive and negative controls. |
| No induction of apoptosis observed after treatment. | - The concentration of this compound may be too low or the incubation time too short.- The cells may be resistant to apoptosis.- The apoptosis assay may not be sensitive enough. | - Perform a dose-response and time-course experiment to determine optimal conditions.- Investigate alternative cell death pathways (e.g., necrosis, autophagy).- Use multiple apoptosis assays (e.g., Annexin V/PI staining and caspase activity assay).[4] |
| Difficulty in developing a resistant cell line. | - The incremental increases in drug concentration are too high, leading to excessive cell death.- The starting drug concentration is too low to exert selective pressure. | - Start with the IC50 concentration and increase it by small increments (e.g., 1.5-2 fold) once the cells have recovered and are proliferating steadily. |
Quantitative Data Summary
The following table provides a hypothetical example of IC50 values for this compound in a sensitive parental cancer cell line and its derived resistant sub-line. These values are for illustrative purposes to demonstrate the concept of resistance.
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental Sensitive Cell Line | 5 | - |
| 6-SP Resistant Sub-line | 50 | 10 |
Experimental Protocols
1. Protocol for Developing a this compound Resistant Cancer Cell Line
This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.
-
Determine the initial IC50: Perform a cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line.
-
Initial Exposure: Culture the parental cells in media containing this compound at its IC50 concentration.
-
Monitor and Subculture: Monitor the cells for signs of cell death. When the surviving cells begin to proliferate and reach approximately 80% confluency, subculture them.
-
Incremental Dose Escalation: Once the cells are stably growing in the initial concentration, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat and Establish: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold higher than the initial IC50), characterize the resistant phenotype by re-evaluating the IC50 and comparing it to the parental line.
-
Cryopreservation: Cryopreserve the resistant cell line at various passages to ensure a stable stock.
2. Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing cell viability after treatment with this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes a flow cytometry-based method to detect apoptosis.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time. Include positive and negative controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Proposed metabolic activation and mechanism of action of this compound.
Caption: Experimental workflow for generating a this compound resistant cell line.
Caption: Logical workflow for troubleshooting this compound resistance.
References
- 1. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selenium Compounds, Apoptosis and Other Types of Cell Death: An Overview for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming multidrug-resistance in vitro and in vivo using the novel P-glycoprotein inhibitor 1416 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is combination therapy the next step to overcome resistance and reduce toxicities in melanoma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 10. Using combination therapy to thwart drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 6-Selenopurine In Vivo Studies
This technical support center provides guidance and resources for researchers utilizing 6-Selenopurine in in vivo experiments. The information compiled here is intended to aid in refining dosage, troubleshooting common experimental issues, and providing answers to frequently asked questions.
Troubleshooting Guides
Issue 1: Unexpected Animal Toxicity or Adverse Effects
Question: We observed unexpected toxicity (e.g., significant weight loss, lethargy, mortality) in our animal models at our initial doses of this compound. How can we troubleshoot this?
Answer:
Unexpected toxicity is a common challenge in in vivo studies with novel compounds. Here's a systematic approach to address this issue:
-
Dose Reduction and Re-evaluation: The most immediate step is to lower the dose. A dose reduction of 50% or more may be necessary. Subsequent dose escalation should be more gradual.
-
Review of Starting Dose Calculation: Re-assess how the initial dose was determined. For investigational anticancer agents, common starting points are derived from:
-
Maximum Tolerated Dose (MTD): The highest dose that does not cause unacceptable toxicity. If not yet established for this compound, it's crucial to perform a dose-range finding study.
-
Severely Toxic Dose in 10% of Rodents (STD10): A common starting point for first-in-human trials is one-tenth of the STD10. This principle can be adapted for initial in vivo experiments.
-
Highest Non-Severely Toxic Dose (HNSTD): In non-rodent species, one-sixth of the HNSTD is often used as a starting point.
-
-
Vehicle and Formulation Check: Ensure the vehicle used to dissolve or suspend this compound is non-toxic at the administered volume. The formulation's stability and homogeneity should also be verified.
-
Route of Administration: The route of administration can significantly impact toxicity.[1] If toxicity is observed with one route (e.g., intraperitoneal), consider a less invasive route (e.g., subcutaneous or oral) if appropriate for the experimental goals.
-
Animal Health Monitoring: Implement a more rigorous monitoring schedule. This should include daily body weight measurements, clinical observations (activity, posture, grooming), and food/water intake. Early detection of adverse effects allows for timely intervention.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Question: We are seeing significant variability in tumor growth inhibition (or other efficacy endpoints) between animals and across experiments with this compound. What could be the cause, and how can we improve consistency?
Answer:
Inconsistent results can stem from various factors. A systematic review of your experimental protocol is essential.
-
Dosing Accuracy and Consistency:
-
Preparation: Ensure the this compound formulation is prepared fresh for each experiment and is homogenous.
-
Administration: Verify the accuracy of the administered volume and the consistency of the injection technique. For oral gavage, ensure proper placement to avoid administration into the lungs.
-
-
Animal Model and Handling:
-
Source and Health: Use animals from a reputable supplier and ensure they are of similar age and weight. Acclimatize animals to the facility before starting the experiment.
-
Handling Stress: Minimize stress from handling and procedures, as stress can influence physiological responses and tumor growth.
-
-
Tumor Inoculation:
-
Cell Viability: Use tumor cells with high viability for inoculation.
-
Injection Site: Ensure consistent injection location and depth.
-
Tumor Size: Start treatment when tumors reach a consistent, pre-determined size.
-
-
Data Analysis: Review your statistical analysis methods to ensure they are appropriate for the data and account for potential confounding factors.
-
Drug Resistance: Consider the possibility of acquired tumor resistance to this compound, especially in longer-term studies.[2][3]
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for this compound in a mouse tumor model?
A1: Since specific in vivo dosage data for this compound is limited, a good starting point is to review the dosages of its structural analogs, 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG). Based on studies with these analogs, a starting dose in the range of 10-25 mg/kg daily administered intraperitoneally or orally could be a reasonable starting point for mice.[4] However, it is crucial to perform a dose-range finding study in a small cohort of animals to determine the MTD of this compound in your specific animal model and strain.
Q2: What are the potential mechanisms of action of this compound?
A2: As a purine analog, this compound is expected to exert its effects through metabolic activation.[5] It is likely converted into its active metabolites, which can then:
-
Inhibit de novo purine synthesis , leading to a depletion of the building blocks for DNA and RNA synthesis.[5]
-
Be incorporated into DNA and RNA , causing chain termination and apoptosis.[6]
-
Modulate cell signaling pathways . For instance, thiopurines are known to inhibit the Rac1 GTPase, which is involved in T-cell activation and proliferation.[6][7]
Q3: What are the common adverse effects of purine analogs in animal studies that I should monitor for?
A3: The most common dose-limiting toxicity for purine analogs is myelosuppression , leading to leukopenia, thrombocytopenia, and anemia.[8][9] Other potential adverse effects include:
-
Gastrointestinal toxicity (diarrhea, weight loss)
-
Hepatotoxicity (elevated liver enzymes)[10]
-
Immunosuppression, which can increase the risk of infections.[11][12]
Regular monitoring of complete blood counts (CBCs) and serum chemistry panels is recommended during chronic studies.
Q4: What administration routes are suitable for this compound in vivo?
A4: The choice of administration route depends on the physicochemical properties of this compound and the experimental design. Common routes for preclinical in vivo studies include:
-
Intraperitoneal (IP): Often used for initial efficacy studies due to rapid absorption.
-
Oral (PO): Suitable if the compound has good oral bioavailability.
-
Subcutaneous (SC): Can provide a slower, more sustained release.
-
Intravenous (IV): Provides 100% bioavailability but can be more technically challenging for repeated dosing.[13]
Data on Analogous Compounds
The following tables summarize in vivo dosage information for the related purine analogs, 6-mercaptopurine and 6-thioguanine, which can serve as a reference for designing this compound studies.
Table 1: In Vivo Dosages of 6-Mercaptopurine in Various Animal Models
| Animal Model | Dosage | Route of Administration | Study Duration | Reference |
| Rabbit | 18 mg/kg daily | Not Specified | 9 days | [14] |
| Goat | 2, 10, and 20 mg/kg/h | 24-hour infusion | 24 hours | [15] |
| Rat | 12.5 and 25 mg/kg daily | Intraperitoneal | 12 days | [4] |
| Mouse | 20 mg/kg every day | Oral (nanomedicine) | 14 days | [16] |
Table 2: In Vivo Dosage of 6-Thioguanine in an Animal Model
| Animal Model | Dosage | Route of Administration | Observation | Reference |
| Mouse | ~0.8 µmol/kg/min | 12-hour subcutaneous infusion | LD50 | [17] |
Experimental Protocols & Visualizations
General Protocol for a Dose-Range Finding Study
This protocol outlines a general procedure to determine the Maximum Tolerated Dose (MTD) of this compound in mice.
-
Animal Model: Select a suitable mouse strain (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.
-
Group Size: Use a small group size, for example, 3-5 mice per dose group.
-
Dose Selection: Based on data from analogous compounds, select a range of doses. For example: 10, 25, 50, 100, and 200 mg/kg. Include a vehicle control group.
-
Formulation: Prepare a fresh, homogenous formulation of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) on each dosing day.
-
Administration: Administer the drug via the chosen route (e.g., intraperitoneal injection) daily for 5-14 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming, signs of pain or distress).
-
Monitor food and water intake.
-
-
Endpoint: The MTD is typically defined as the highest dose that results in no more than 10-15% body weight loss and no mortality or severe clinical signs of toxicity.
-
Pathology: At the end of the study, perform a gross necropsy and consider collecting tissues (e.g., liver, spleen, bone marrow) for histopathological analysis.
Visualizations
Caption: Workflow for determining the Maximum Tolerated Dose (MTD).
Caption: Postulated mechanism of action for thiopurines.
References
- 1. blog.biobide.com [blog.biobide.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Tisopurine? [synapse.patsnap.com]
- 6. Frontiers | Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring [frontiersin.org]
- 7. Thiopurines in IBD: What Is Their Mechanism of Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Purine Nucleosides Used in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 10. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Adverse and beneficial immunological effects of purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Infectious and immunosuppressive complications of purine analog therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 14. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 6-Selenopurine versus 6-Mercaptopurine in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activities of 6-selenopurine and its well-established sulfur analog, 6-mercaptopurine. The information presented herein is collated from preclinical experimental data to assist researchers in understanding the therapeutic potential and mechanistic nuances of these two purine analogs.
At a Glance: Key Comparative Insights
While both this compound and 6-mercaptopurine demonstrate anticancer properties by acting as purine antimetabolites, their efficacy and toxicity can vary depending on the cancer model. Early preclinical studies suggest that their activity can be comparable in certain cancer types, such as lymphoma, while differences in efficacy and toxicity are observed in others.
Quantitative Analysis of Anticancer Activity
The following tables summarize the available quantitative data from preclinical studies, offering a side-by-side comparison of the two compounds.
In Vivo Antitumor Activity
Table 1: Comparison of in vivo anticancer activity in murine leukemia models.
| Cancer Model | Compound | Dosage | Efficacy Metric | Result |
| Lymphoma L1210 | This compound | Not specified | Antitumor Activity | Exhibited the same activity as 6-mercaptopurine[1] |
| 6-Mercaptopurine | Not specified | Antitumor Activity | Exhibited the same activity as this compound[1] | |
| Leukemia L5178-Y | This compound | Not specified | Efficacy | Less effective than 6-mercaptopurine |
| 6-Mercaptopurine | Not specified | Efficacy | More effective than this compound | |
| Sarcoma 180 | This compound | Not specified | Efficacy | Less effective than 6-mercaptopurine |
| 6-Mercaptopurine | Not specified | Efficacy | More effective than this compound |
Table 2: Comparative Toxicity in Mice.
| Compound | LD50 (Single Intraperitoneal Injection) | LD50 (Daily Intraperitoneal Injection for 7 Days) |
| This compound | 160 ± 37 mg/kg | 44.5 ± 12 mg/kg |
| 6-Mercaptopurine | Not specified | 140 ± 40 mg/kg |
In Vitro Cytotoxicity
Direct comparative in vitro studies across a range of cell lines are limited in the reviewed literature. However, data on the individual activity of 6-mercaptopurine is available.
Table 3: In vitro cytotoxicity of 6-Mercaptopurine in human cancer cell lines.
| Cell Line | Cancer Type | IC50 |
| HepG2 | Hepatocellular Carcinoma | 32.25 µM |
| MCF-7 | Breast Adenocarcinoma | >100 µM |
Mechanism of Action: A Shared Pathway of Purine Antagonism
Both this compound and 6-mercaptopurine are purine analogs that exert their anticancer effects by interfering with the synthesis of purine nucleotides, which are essential building blocks for DNA and RNA. This disruption of nucleic acid synthesis ultimately leads to the inhibition of cell proliferation and the induction of apoptosis, particularly in rapidly dividing cancer cells.[2]
The metabolic activation of 6-mercaptopurine is a critical step in its mechanism of action. It is converted intracellularly to its active metabolite, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP can then be further metabolized to thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, leading to cytotoxicity. Additionally, a methylated metabolite of TIMP, methyl-thioinosine monophosphate (meTIMP), inhibits the de novo synthesis of purines. It is presumed that this compound follows a similar metabolic activation pathway. The cross-resistance observed between 6-mercaptopurine and this compound in L1210 cells further supports the notion of a shared mechanism of action.[1]
Caption: Metabolic activation and mechanism of action of 6-SP and 6-MP.
Experimental Protocols
In Vivo Antitumor Activity in Murine Models
A generalized protocol for assessing the in vivo anticancer activity of this compound and 6-mercaptopurine in a mouse tumor model is as follows:
-
Animal Model: Female Swiss albino mice (18-22 g) are typically used.
-
Tumor Implantation: Uniform pieces of the tumor (e.g., Sarcoma 180), weighing approximately 5 mg (wet weight), are implanted subcutaneously via trocar into the right axillary region of the mice.
-
Treatment Regimen:
-
Therapy is initiated 24 to 96 hours after tumor implantation.
-
The compounds are administered daily for seven consecutive days.
-
Administration is typically via intraperitoneal injection. The compounds can be prepared as a suspension in a vehicle such as 0.5% carboxymethyl cellulose in 0.85% NaCl.
-
-
Efficacy Evaluation:
-
Twenty-four hours after the final dose, the tumors are measured in situ using calipers. Two perpendicular diameters are recorded.
-
The average tumor diameters of the treated groups are compared to a vehicle-treated control group to determine the percentage of tumor growth inhibition.
-
-
Toxicity Assessment (LD50):
-
For acute toxicity, a single intraperitoneal injection of varying doses of the compound is administered to groups of mice. The dose that is lethal to 50% of the animals (LD50) is determined.
-
For sub-acute toxicity, daily intraperitoneal injections are given for a set period (e.g., 7 days), and the LD50 is calculated.
-
Caption: Workflow for in vivo comparison of 6-SP and 6-MP.
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. A typical protocol is as follows:
-
Cell Seeding:
-
Cancer cells (e.g., HepG2, MCF-7) are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well.
-
The cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or 6-mercaptopurine. A vehicle-only control is also included.
-
The plates are incubated for a specified period, typically 48 hours.
-
-
MTT Incubation:
-
After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Measurement:
-
The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells.
-
The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
-
Conclusion
Both this compound and 6-mercaptopurine are effective anticancer agents with a shared mechanism of action centered on the disruption of purine metabolism. The available preclinical data suggests that their relative efficacy and toxicity can be context-dependent, varying with the specific cancer type. While 6-mercaptopurine is a well-established therapeutic, this compound presents an interesting analog with comparable activity in some models. Further comprehensive in vitro and in vivo studies are warranted to fully elucidate the comparative therapeutic index of this compound and its potential as a novel anticancer agent.
References
Unveiling the Mechanism of 6-Selenopurine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-Selenopurine with its well-characterized sulfur analog, 6-Mercaptopurine (6-MP), and other relevant thiopurine drugs. Due to the limited availability of recent, detailed studies on this compound, this guide leverages the extensive research on 6-Mercaptopurine to infer and present the validated mechanism of action of this class of purine analogs. The information herein is intended to support further research and drug development efforts in oncology and immunology.
Executive Summary
This compound, a selenium-substituted purine analog, is presumed to share a core mechanism of action with its sulfur-containing counterpart, 6-Mercaptopurine. Both compounds function as prodrugs that, upon intracellular activation, disrupt the de novo purine biosynthesis pathway, ultimately leading to cytotoxicity in rapidly dividing cells. The primary alternative and comparator, 6-Mercaptopurine, is a widely used immunosuppressant and chemotherapeutic agent. Other relevant alternatives include 6-Thioguanine (6-TG) and Azathioprine, a prodrug of 6-MP. While this compound has shown comparable antitumor activity to 6-MP in early studies, it has also demonstrated higher toxicity.[1] This guide presents the available comparative data, details the established signaling pathways for thiopurines, and provides standardized experimental protocols for the validation of these mechanisms.
Mechanism of Action: The Purine Synthesis Pathway Disruption
The cytotoxic effects of this compound and its analogs are initiated by their conversion into active nucleotide forms. This metabolic activation is a critical step in their mechanism of action.
-
Cellular Uptake and Activation: this compound, similar to 6-MP, enters the cell and is converted to its ribonucleotide, 6-seleno-inosine monophosphate (Se-IMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT1).[2] This is the first and rate-limiting step in the activation cascade.
-
Inhibition of Purine De Novo Synthesis: Se-IMP is a potent inhibitor of several key enzymes in the de novo purine biosynthesis pathway. Specifically, it is known that the sulfur analog, 6-thio-inosine monophosphate (TIMP), inhibits phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), the enzyme that catalyzes the first committed step of this pathway.[3][4] This inhibition leads to a depletion of the intracellular pool of purine nucleotides (adenosine and guanosine), which are essential for DNA and RNA synthesis.
-
Incorporation into Nucleic Acids: The active metabolites of these purine analogs can be further phosphorylated to their di- and tri-phosphate forms and subsequently incorporated into DNA and RNA.[4][5] This incorporation disrupts the integrity and function of nucleic acids, leading to strand breaks and apoptosis.
-
Metabolic Inactivation: The primary route of inactivation for these compounds is methylation by the enzyme thiopurine S-methyltransferase (TPMT).[2][6][7] Genetic polymorphisms in the TPMT gene can lead to significant variations in enzyme activity, affecting both the efficacy and toxicity of the drugs.[8] Individuals with low TPMT activity are at a higher risk of severe myelosuppression due to the accumulation of active metabolites.
Comparative Data: this compound vs. Alternatives
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 6-Mercaptopurine | CCRF-CEM (Leukemia) | MTT Assay | 1 µM | [3] |
| 6-Mercaptopurine | HepG2 (Hepatocarcinoma) | Not Specified | > 10 µM (in one study) | [9] |
| 6-Mercaptopurine | HCT116 (Colon Carcinoma) | Not Specified | ~16.1-37.1 µM (liposomal) | [9] |
| 6-Mercaptopurine | MCF-7 (Breast Cancer) | Not Specified | ~21.5-41.9 µM (liposomal) | [9] |
| Azathioprine | Human PBMCs | MTT Assay | 230.4 ± 231.3 nM | |
| 6-Mercaptopurine | Human PBMCs | MTT Assay | 149.5 ± 124.9 nM |
| Compound | Parameter | Observation | Significance | Reference |
| 6-Thioguanine | Intracellular 6-TGN | Higher concentrations than 6-MP | Less affected by TPMT metabolism, potentially more potent but also more toxic. | [6] |
| 6-Mercaptopurine | Toxicity | Lower risk of veno-occlusive disease | Considered the thiopurine of choice in ALL maintenance therapy. | |
| 6-Thioguanine | Toxicity | Increased risk of veno-occlusive disease | Use is limited by its toxicity profile. | |
| Azathioprine | Clinical Use | Prodrug of 6-MP | Can be substituted for 6-MP, requires toxicity monitoring. | [1][10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways affected by 6-Mercaptopurine, which are presumed to be similar for this compound.
Caption: Metabolic pathway of this compound and 6-Mercaptopurine.
Caption: Workflow for validating the mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are standardized protocols for key assays used to validate the mechanism of action of purine analogs.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its alternatives in a given cancer cell line.
Materials:
-
Cancer cell line (e.g., CCRF-CEM)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound, 6-Mercaptopurine, and other alternatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO or other solvent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: HPRT1 Enzyme Activity Assay
Objective: To measure the activity of the HPRT1 enzyme, which is responsible for the activation of this compound and its analogs.
Materials:
-
Cell lysates from treated and untreated cells
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
[¹⁴C]-hypoxanthine (or a non-radioactive substrate coupled with LC-MS/MS detection)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
Thin-layer chromatography (TLC) plates or HPLC-MS/MS system
-
Scintillation counter (for radioactive method)
Procedure:
-
Lysate Preparation: Prepare cell lysates by sonication or freeze-thaw cycles in a suitable lysis buffer. Determine the protein concentration of the lysates.
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate, reaction buffer, [¹⁴C]-hypoxanthine, and PRPP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding EDTA or by heat inactivation.
-
Product Separation and Detection:
-
TLC Method: Spot the reaction mixture onto a TLC plate and separate the product ([¹⁴C]-IMP) from the substrate ([¹⁴C]-hypoxanthine) using a suitable solvent system. Quantify the radioactivity in the spots corresponding to the product and substrate using a scintillation counter.
-
HPLC-MS/MS Method: Analyze the reaction mixture using an HPLC-MS/MS system to separate and quantify the amount of inosine monophosphate (IMP) produced.
-
-
Activity Calculation: Calculate the HPRT1 activity as the amount of product formed per unit of time per milligram of protein.
Conclusion
The validation of this compound's mechanism of action relies heavily on the well-established framework of its sulfur-containing analog, 6-Mercaptopurine. The available evidence suggests that this compound functions as a purine antimetabolite, requiring intracellular activation by HPRT1 to exert its cytotoxic effects through the inhibition of de novo purine synthesis and incorporation into nucleic acids. While early studies indicated comparable efficacy to 6-MP, they also highlighted a greater toxicity profile. Further research is warranted to fully elucidate the specific pharmacological properties of this compound, including its precise IC50 values in various cancer cell lines and its impact on downstream signaling pathways. The experimental protocols provided in this guide offer a standardized approach for future investigations into this compound and other novel purine analogs, which will be critical for the development of more effective and less toxic chemotherapeutic agents.
References
- 1. Heavy-Atom-Substituted Nucleobases in Photodynamic Applications: Substitution of Sulfur with Selenium in 6-Thioguanine Induces a Remarkable Increase in the Rate of Triplet Decay in 6-Selenoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPRT1 activity loss is associated with resistance to thiopurine in ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DNA-forming properties of 6-selenoguanine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. Unexpected longer T 1 lifetime of 6-sulfur guanine than 6-selenium guanine: the solvent effect of hydrogen bonds to brake the triplet decay - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00875H [pubs.rsc.org]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Synthesis, cell growth inhibition, and antitumor screening of 2-(p-n-butylanilino)purines and their nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Thiopurines and Selenopurines: Efficacy, Metabolism, and Cellular Impact
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of thiopurines and their selenium-containing counterparts, selenopurines. This analysis is supported by experimental data on their mechanisms of action, metabolic pathways, and cytotoxic effects.
Thiopurines, including azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are established immunosuppressants and anticancer agents. Their therapeutic efficacy is attributed to their metabolic conversion into thioguanine nucleotides (TGNs), which interfere with DNA replication and induce apoptosis in rapidly dividing cells. However, their clinical use is often limited by toxic side effects stemming from off-target metabolic pathways. This has spurred interest in the development of analogous compounds, such as selenopurines, which substitute the sulfur atom with selenium, potentially altering their pharmacological profile.
Comparative Cytotoxicity
Quantitative analysis of the cytotoxic effects of thiopurines and selenopurines is crucial for evaluating their therapeutic potential. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, provides a standardized metric for comparison.
| Compound | Cell Line | IC50 Value | Reference |
| Thiopurines | |||
| Azathioprine | Rat Hepatocytes | 400 µM | [1] |
| 6-Mercaptopurine | HepG2 (Liver Cancer) | 32.25 µM | [2] |
| MCF-7 (Breast Cancer) | >100 µM | [2] | |
| 6-Thioguanine | HeLa (Cervical Cancer) | 28.79 µM | [3] |
| Selenopurines | |||
| 6-Selenopurine | Mouse Leukemia L1210 | Comparable to 6-mercaptopurine | |
| Seleno-acyclovir (4a) | Herpes Simplex Virus-1 (HSV-1) | EC50 = 1.47 µM | |
| Herpes Simplex Virus-2 (HSV-2) | EC50 = 6.34 µM | ||
| 2,6-diaminopurine derivatives (4e-g) | Human Cytomegalovirus (HCMV) | More potent than seleno-ganciclovir (4d) |
Note: Direct comparative studies of thiopurines and selenopurines in the same cancer or immune cell lines with standardized IC50 values are limited in the currently available literature. The data presented for selenopurines primarily reflects their antiviral activity.
Mechanisms of Action and Signaling Pathways
Thiopurines: The primary mechanism of action for thiopurines involves their conversion to 6-thioguanine nucleotides (6-TGNs). These active metabolites exert their effects through two main pathways:
-
Incorporation into DNA and RNA: 6-TGNs are incorporated into the DNA and RNA of proliferating cells, leading to cytotoxicity.
-
Inhibition of Rac1: The metabolite 6-thioguanosine triphosphate (6-TGTP) binds to the small GTPase Rac1, a key regulator of T-cell proliferation, thereby inducing apoptosis in activated T-cells.
The metabolic cascade of thiopurines is complex and involves several key enzymes that influence both efficacy and toxicity.
Selenopurines: The precise metabolic pathways and immunosuppressive mechanisms of selenopurines are not as well-characterized as those of thiopurines. However, research into selenium-containing compounds suggests several potential mechanisms:
-
Induction of Oxidative Stress: Selenium compounds are known to exert anticancer effects by generating reactive oxygen species (ROS), which can induce apoptosis.
-
Inhibition of Key Signaling Pathways: A novel seleno-purine, SLNN-15, has been shown to inhibit the AKT-mTOR pathway, a critical signaling cascade for cell growth and proliferation, in triple-negative breast cancer cells.
-
Modulation of T-cell Function: Selenium, as an essential micronutrient, plays a role in regulating T-cell proliferation and differentiation through its incorporation into selenoproteins. This suggests that selenopurines could modulate immune responses through similar mechanisms.
Further research is needed to fully elucidate the metabolic fate and specific molecular targets of selenopurines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thiopurine or selenopurine compounds of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiopurine or selenopurine compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
References
6-Selenopurine: A Comparative Analysis Against Other Purine Analogs in Research and Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of 6-Selenopurine against other widely used purine analogs such as 6-Mercaptopurine, 6-Thioguanine, and Azathioprine. This document synthesizes experimental data on their biological activities, toxicity, and mechanisms of action to support informed decisions in drug discovery and development.
Comparative Efficacy and Biological Properties
This compound (6-SeP), a structural analog of the established anticancer and immunosuppressive agent 6-Mercaptopurine (6-MP), has demonstrated comparable efficacy in certain preclinical models. Both 6-SeP and 6-MP exhibit similar activity against the growth of L1210 lymphoma in mice. Notably, L1210 cells resistant to 6-MP also show cross-resistance to 6-SeP, suggesting a shared mechanism of action.
However, in other tumor models, the efficacy of this compound appears to be more variable. When tested against L5178-Y lymphoma and Sarcoma 180 in mice, 6-SeP was found to be less effective and more toxic than 6-MP. The therapeutic potential of these purine analogs is closely tied to their metabolic activation and cellular effects, which primarily involve the disruption of DNA and RNA synthesis.[1]
Azathioprine, a prodrug of 6-MP, and 6-Thioguanine (6-TG) are other key purine analogs used in clinical practice. While direct comparative studies of this compound against Azathioprine and 6-Thioguanine are limited, their established mechanisms of action provide a basis for inferred comparisons. Azathioprine exerts its immunosuppressive effects by being converted to 6-MP, which then inhibits purine synthesis.[2] 6-Thioguanine, an analog of guanine, is also incorporated into DNA and RNA, leading to cytotoxicity.[1] The therapeutic efficacy of all these analogs is dependent on their intracellular metabolism to active thiopurine nucleotides.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy and toxicity of this compound and other purine analogs.
Table 1: Comparative Antitumor Activity
| Compound | Tumor Model | Efficacy Metric | Result |
| This compound | L1210 Lymphoma (mice) | Tumor Growth Inhibition | Comparable to 6-Mercaptopurine |
| This compound | L5178-Y Lymphoma (mice) | Tumor Growth Inhibition | Less effective than 6-Mercaptopurine |
| This compound | Sarcoma 180 (mice) | Tumor Growth Inhibition | Less effective than 6-Mercaptopurine |
| 6-Thioguanine | Childhood ALL | Event-Free Survival | No significant difference compared to 6-Mercaptopurine |
| Azathioprine | Crohn's Disease | Induction of Remission | Modest advantage over placebo |
Table 2: Comparative Toxicity
| Compound | Animal Model | LD50 (Intraperitoneal) |
| This compound | Mouse | 160 ± 37 mg/kg (single dose) |
| 6-Mercaptopurine | Mouse | 140 ± 40 mg/kg (daily for 7 days) |
| 6-Thioguanine | Mouse | 9 mg/kg/day (daily for 9 days) |
| Azathioprine | Mouse | 650 mg/kg (single dose) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used in the evaluation of purine analogs.
Antitumor Efficacy in Mouse Leukemia Models (e.g., L1210)
A common protocol for assessing the in vivo antitumor activity of purine analogs involves the use of mouse leukemia models.
Objective: To determine the effectiveness of a test compound in inhibiting the growth of leukemia cells in a mouse model.
Methodology:
-
Cell Culture and Implantation: L1210 leukemia cells are cultured in vitro and then implanted into DBA/2 mice, typically via intraperitoneal injection of a specified number of cells (e.g., 1 x 10^6 cells).[3]
-
Animal Randomization and Treatment: Following cell implantation, mice are randomized into control and treatment groups. Treatment with the purine analog (e.g., this compound, 6-Mercaptopurine) or a vehicle control is initiated, often one or two days after cell injection.[3] The compounds are typically administered intraperitoneally at specified doses and schedules.
-
Monitoring and Endpoint: The primary endpoint is typically survival time.[3] Mice are monitored daily, and the date of death is recorded. An increase in the median survival time of the treated group compared to the control group indicates antitumor activity. In some studies, tumor burden is assessed by measuring the weight of the spleen or liver at a specific time point.
Acute Toxicity (LD50) Determination in Mice
The median lethal dose (LD50) is a standard measure of the acute toxicity of a substance.
Objective: To determine the single dose of a compound that is lethal to 50% of a test animal population.
Methodology:
-
Animal Selection and Acclimatization: A specific strain of mice (e.g., CD-1) of a defined age and sex are used.[4] The animals are acclimatized to the laboratory conditions for a period before the experiment.
-
Dose Preparation and Administration: The test compound is prepared in a suitable vehicle (e.g., saline). A range of doses is administered to different groups of animals, typically via intraperitoneal or oral routes.
-
Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[4]
-
LD50 Calculation: The number of deaths at each dose level is recorded, and the LD50 value is calculated using statistical methods, such as the probit analysis.
Signaling Pathways and Mechanisms of Action
The cytotoxic and immunosuppressive effects of purine analogs are primarily due to their interference with nucleic acid metabolism.
General Mechanism of Purine Analogs
Purine analogs, including this compound, 6-Mercaptopurine, 6-Thioguanine, and the prodrug Azathioprine, exert their effects after being metabolized to their respective nucleotide forms. These fraudulent nucleotides then interfere with the de novo synthesis of purines and can also be incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.[1]
Caption: General mechanism of action for purine analogs.
Azathioprine Metabolic Pathway
Azathioprine is a prodrug that is converted to 6-Mercaptopurine, which is then further metabolized to active and inactive compounds.
Caption: Metabolic pathway of Azathioprine.
Experimental Workflow for Comparative Efficacy
The following diagram illustrates a typical workflow for comparing the in vivo efficacy of different purine analogs.
Caption: Workflow for in vivo comparative efficacy studies.
References
- 1. Frontiers | The Inhibitory Effects of 6-Thioguanine and 6-Mercaptopurine on the USP2a Target Fatty Acid Synthase in Human Submaxillary Carcinoma Cells [frontiersin.org]
- 2. Antiviral Potential of Azathioprine and Its Derivative 6- Mercaptopurine: A Narrative Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. The haemotoxicity of azathioprine in repeat dose studies in the female CD-1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of 6-Selenopurine and 6-Mercaptopurine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of 6-Selenopurine (6-SP) and 6-Mercaptopurine (6-MP), two purine analogs with applications in cancer therapy. The following sections present a summary of available experimental data, detailed experimental protocols, and a visualization of their metabolic pathways to aid in understanding their relative efficacy and toxicity.
Data Presentation
The therapeutic index (TI) of a drug is a quantitative measure of its safety, representing the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety. The data presented below is derived from a key comparative study in mouse models.
Table 1: Comparative Efficacy and Toxicity of this compound and 6-Mercaptopurine in Mice
| Parameter | This compound (6-SP) | 6-Mercaptopurine (6-MP) | Reference |
| Toxicity (LD50) | [1] | ||
| Single Intraperitoneal Injection | 160 ± 37 mg/kg | Not reported in this study | [1] |
| Daily Intraperitoneal Injection (7 days) | 44.5 ± 12 mg/kg | 140 ± 40 mg/kg | [1] |
| Antitumor Activity | [1] | ||
| Mouse Leukemia L1210 | Comparable to 6-MP | Comparable to 6-SP | [1] |
| Mouse Leukemia L5178-Y | Less effective than 6-MP | More effective than 6-SP | [1] |
| Sarcoma 180 | Less effective than 6-MP | More effective than 6-SP | [1] |
Note: The therapeutic index can be conceptualized from these data by comparing the effective dose for antitumor activity with the toxic dose (LD50). While a direct calculation is not provided in the source, the lower LD50 of this compound with daily administration suggests a narrower therapeutic window compared to 6-Mercaptopurine under those specific experimental conditions.[1]
Experimental Protocols
The following are representative methodologies for key experiments cited in the comparison of this compound and 6-Mercaptopurine. These protocols are based on established practices in preclinical cancer drug evaluation.
Determination of Acute Toxicity (LD50)
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following protocol outlines a general procedure for its determination in a mouse model.
Objective: To determine the single-dose and multiple-dose LD50 of the test compounds (this compound and 6-Mercaptopurine) in mice.
Animals: Healthy, adult mice of a specific strain (e.g., BALB/c), matched for age and weight.
Methodology:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to several dose groups and a control group (receiving vehicle only).
-
Dose Preparation: The test compounds are dissolved or suspended in a suitable vehicle (e.g., sterile saline).
-
Administration:
-
Single Dose Study: A single, escalating dose of the compound is administered to each group, typically via intraperitoneal injection.
-
Multiple Dose Study: A fixed dose of the compound is administered daily for a specified period (e.g., 7 days) via intraperitoneal injection.
-
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, and 24 hours after dosing, and daily thereafter for 14 days).
-
Data Analysis: The LD50 is calculated using a recognized statistical method, such as the Probit analysis or the Reed-Muench method.
Assessment of Antitumor Efficacy in a Leukemia Mouse Model (L1210)
This protocol describes a common method for evaluating the efficacy of anticancer agents against a disseminated leukemia model in mice.
Objective: To assess the in vivo antitumor activity of this compound and 6-Mercaptopurine against L1210 leukemia cells.
Animals: Syngeneic mice (e.g., DBA/2) compatible with the L1210 cell line.
Methodology:
-
Tumor Cell Implantation: A known number of L1210 leukemia cells (e.g., 1 x 10^5 cells) are injected intraperitoneally into each mouse.
-
Treatment:
-
Treatment with the test compounds (6-SP or 6-MP) or vehicle control is initiated 24 hours after tumor cell implantation.
-
The compounds are administered daily for a specified duration (e.g., 7-10 days) at one or more dose levels.
-
-
Monitoring:
-
The primary endpoint is the mean survival time (MST) of the mice in each group.
-
An increase in life span (% ILS) is calculated using the formula: [(MST of treated group - MST of control group) / MST of control group] x 100.
-
Body weight and any signs of toxicity are also monitored throughout the study.
-
-
Data Analysis: The antitumor efficacy is determined by comparing the % ILS between the treated and control groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed differences.
Signaling Pathway Diagrams
The following diagrams illustrate the metabolic pathways of 6-Mercaptopurine and a putative pathway for this compound, highlighting their conversion to active cytotoxic metabolites.
Caption: Metabolic pathway of 6-Mercaptopurine (6-MP).
Caption: Putative metabolic pathway of this compound (6-SP).
Disclaimer: The metabolic pathway for this compound is putative and based on its structural analogy to 6-Mercaptopurine and general knowledge of purine metabolism. The specific enzymes involved in the metabolism of this compound have not been as extensively characterized as those for 6-Mercaptopurine. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is known to play a central role in the activation of purine analogs.[2][3] It is plausible that 6-SP is similarly metabolized to its active nucleotide forms, which are then incorporated into DNA and RNA, leading to cytotoxicity.[4]
References
- 1. Evaluation of alternative in vivo drug screening methodology: a single mouse analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 3. PDB-101: Molecule of the Month: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) [pdb101.rcsb.org]
- 4. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to 6-Selenopurine and Other Antimetabolites
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapy. This guide provides a comparative analysis of the cross-resistance profiles of the purine analog 6-Selenopurine (6-SeP) and other key antimetabolites. Due to the limited direct experimental data on 6-SeP cross-resistance, this guide extrapolates potential resistance mechanisms based on its structural analogs, 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), and provides a framework for future experimental validation.
Executive Summary
Antimetabolites are a cornerstone of chemotherapy, functioning by interfering with the synthesis of nucleic acids, thereby inhibiting the proliferation of rapidly dividing cancer cells. However, the emergence of drug resistance poses a significant clinical challenge. Cross-resistance, where resistance to one drug confers resistance to another, is a major factor in treatment failure. This guide focuses on this compound, a selenium-substituted purine analog, and compares its potential cross-resistance patterns with established antimetabolites such as 6-mercaptopurine, 6-thioguanine, gemcitabine, and pemetrexed.
The primary mechanisms of resistance to purine analogs involve alterations in the metabolic activation pathway, increased drug efflux, and defects in cellular machinery that recognize DNA damage. While direct comparative data for 6-SeP is scarce, its structural similarity to 6-MP and 6-TG suggests that it likely shares similar metabolic pathways and, consequently, similar mechanisms of resistance.
Comparative Analysis of Resistance Mechanisms
The development of resistance to antimetabolites is a multifaceted process. Below is a comparison of the known resistance mechanisms for several key antimetabolites, with inferred mechanisms for this compound.
Table 1: Mechanisms of Resistance to Selected Antimetabolites
| Mechanism | This compound (Inferred) | 6-Mercaptopurine / 6-Thioguanine | Gemcitabine | Pemetrexed |
| Decreased Activation | Deficient Hypoxanthine-guanine phosphoribosyltransferase (HPRT) activity. | Deficient HPRT activity.[1] | Deficient deoxycytidine kinase (dCK) activity. | Deficient folylpolyglutamate synthetase (FPGS) activity. |
| Increased Inactivation | Increased Thiopurine S-methyltransferase (TPMT) activity. | Increased TPMT activity. | Increased cytidine deaminase (CDA) activity. | - |
| Altered Target Enzyme | - | - | Overexpression or mutation of Ribonucleotide Reductase (RRM1).[2] | Overexpression or mutation of Thymidylate Synthase (TS). |
| Increased Drug Efflux | Upregulation of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein). | Upregulation of ABC transporters (e.g., P-glycoprotein). | Upregulation of ABC transporters. | Upregulation of ABC transporters. |
| Defective DNA Mismatch Repair (MMR) | MMR deficiency may lead to tolerance of DNA damage. | MMR deficiency is a known mechanism of resistance. | Less established, but may play a role. | Less established, but may play a role. |
Cross-Resistance Profiles
Based on the shared mechanisms of activation and resistance, a degree of cross-resistance between this compound, 6-Mercaptopurine, and 6-Thioguanine is highly probable. However, some studies have shown that 6-MP resistant leukemia cell lines can retain sensitivity to 6-TG, suggesting that the cross-resistance is not always complete.[1] This could be due to subtle differences in how their respective metabolites interact with downstream cellular targets.
Table 2: Expected Cross-Resistance Patterns
| Resistant to: | Expected Sensitivity to this compound | Rationale |
| 6-Mercaptopurine / 6-Thioguanine | Likely Resistant | Shared activation by HPRT. Resistance due to HPRT deficiency would affect all three drugs. |
| Gemcitabine | Likely Sensitive | Different activation pathway (dCK vs. HPRT) and primary targets. |
| Pemetrexed | Likely Sensitive | Different metabolic pathways (folate pathway vs. purine salvage) and primary targets. |
It is crucial to note that these are predicted patterns. Experimental validation is necessary to confirm the cross-resistance profile of this compound.
Signaling Pathways in Purine Analog Resistance
The development of resistance to purine analogs is intricately linked to cellular signaling pathways that regulate cell survival, proliferation, and DNA repair. The primary pathway for the activation of this compound, 6-Mercaptopurine, and 6-Thioguanine is the purine salvage pathway.
Figure 1: Simplified metabolic activation pathway of this compound and its analogs.
Resistance can emerge from defects at multiple points in this pathway, as illustrated below.
References
The Promise of 6-Selenopurine: A Comparative Guide to its Potential Anti-Leukemic Effects
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential in vivo anti-leukemic effects of 6-Selenopurine. Due to a lack of direct in vivo studies on this compound, this document evaluates its promise by examining the known anti-leukemic activities of other organic selenium compounds and drawing comparisons with its well-established sulfur analogue, 6-mercaptopurine (6-MP).
Executive Summary
While direct in vivo validation of this compound's anti-leukemic efficacy is not yet extensively documented in publicly available research, the known anti-cancer properties of various selenium-containing compounds and the established clinical use of its structural analog, 6-mercaptopurine, provide a strong rationale for its investigation. This guide synthesizes available preclinical data on related compounds to project the potential efficacy and mechanisms of this compound in a leukemic context.
Comparative Efficacy of Selenium Compounds and 6-Mercaptopurine
The anti-leukemic potential of selenium has been demonstrated in various preclinical models. Organic selenium compounds, such as methylseleninic acid (MSA), have shown the ability to induce cytotoxic effects in leukemia and lymphoma cells.[1] In contrast, 6-mercaptopurine is a cornerstone of treatment for acute lymphoblastic leukemia (ALL), with its efficacy extensively documented.[2]
| Compound/Drug | Cancer Model | Key In Vivo Findings | Reference |
| Methylseleninic Acid (MSA) | Chronic Myelogenous Leukemia (CML) model (mice) | Alleviated splenomegaly and delayed leukemia development. | [3] |
| Sodium Selenite | Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL) primary patient samples | Induced a selective cytotoxic effect on leukemia cells while sparing normal blood and bone marrow cells. | [1] |
| Selenium-supplemented diet | Chronic Myelogenous Leukemia (CML) model (mice) | Triggered apoptosis of leukemia stem-like cells without affecting normal hematopoietic stem cells. | [3] |
| 6-Mercaptopurine (6-MP) | Acute Lymphoblastic Leukemia (ALL) (human clinical studies) | A key component of maintenance therapy, contributing to high remission rates. | [2] |
Mechanistic Insights: Potential Signaling Pathways of this compound
The anti-cancer mechanisms of selenium compounds often involve the induction of oxidative stress and apoptosis in cancer cells. In leukemia stem cells, selenium treatment has been shown to activate ATM-p53-dependent apoptosis.[3] It is hypothesized that this compound, as a purine analogue, would also interfere with DNA and RNA synthesis, similar to 6-mercaptopurine.[2] The metabolic activation of 6-MP leads to its incorporation into nucleic acids, causing DNA damage and cell cycle arrest.[2][4]
Below is a diagram illustrating the potential signaling pathways that could be targeted by this compound, based on the known mechanisms of other selenium compounds and 6-mercaptopurine.
Potential signaling pathways targeted by this compound.
Experimental Protocols
While specific in vivo protocols for this compound are not available, this section provides a representative methodology based on studies of other selenium compounds and 6-mercaptopurine in leukemia models.
1. Animal Model:
-
Strain: BALB/c or C57BL/6 mice are commonly used for leukemia studies.[3]
-
Leukemia Induction: Leukemia can be induced through the transplantation of leukemia cell lines (e.g., BCR-ABL+ LSCs) or via viral infection (e.g., polycythemic Friend virus).[3]
2. Drug Administration:
-
Route: For selenium compounds, administration is often through selenium-supplemented diets.[3] 6-mercaptopurine is typically administered orally.
-
Dosage and Schedule: Dosages would need to be determined through dose-escalation studies to establish a maximum tolerated dose. For dietary selenium, supplementation levels might range from selenium-deficient (<0.01 ppm) to selenium-supplemented (0.4 ppm).[3]
3. Evaluation of Anti-Leukemic Effects:
-
Survival Analysis: Kaplan-Meier survival curves are used to compare the survival rates of treated versus control groups.
-
Spleen and Liver Size: Changes in spleen and liver weight are monitored as indicators of leukemia progression.[3]
-
Leukemic Cell Burden: Flow cytometry is used to quantify the percentage of leukemic cells in peripheral blood, bone marrow, and spleen.
-
Apoptosis Assays: Techniques like TUNEL staining or Annexin V/PI staining can be used on cells isolated from tissues to measure the extent of apoptosis.
Below is a generalized experimental workflow for in vivo validation.
A generalized workflow for in vivo validation studies.
Conclusion and Future Directions
The available evidence on selenium compounds and the well-understood mechanism of 6-mercaptopurine strongly suggest that this compound holds significant promise as an anti-leukemic agent. Its dual potential to induce oxidative stress and act as a fraudulent nucleotide offers a compelling rationale for its development.
Future research should focus on:
-
Direct in vivo studies to determine the efficacy and safety of this compound in established leukemia models.
-
Comparative studies directly comparing the in vivo efficacy of this compound with 6-mercaptopurine and other standard-of-care agents.
-
Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of this compound.
-
Investigation of synergistic effects with other chemotherapeutic agents.
The development of this compound could offer a novel therapeutic option for leukemia, potentially with an improved efficacy or toxicity profile compared to existing treatments. Rigorous preclinical validation is the critical next step in realizing this potential.
References
- 1. Therapeutic Benefits of Selenium in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selenium suppresses leukemia through the action of endogenous eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Fate of 6-Selenopurine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic fate of 6-selenopurine and its well-studied sulfur analog, 6-mercaptopurine (6-MP). While the metabolic pathways of this compound are understood to be analogous to those of 6-MP, direct comparative quantitative data remains limited in publicly available literature. This document summarizes the known metabolic pathways of 6-MP as a model for this compound, presents available quantitative data for 6-MP metabolism, and provides detailed experimental protocols relevant to the analysis of these compounds.
Metabolic Pathways: A Tale of Two Analogs
The metabolic journey of both this compound and 6-mercaptopurine is a critical determinant of their therapeutic efficacy and toxicity. This journey is primarily governed by a competition between two major routes: an anabolic pathway that leads to the formation of active cytotoxic nucleotides, and a catabolic pathway that results in inactive metabolites. The key enzymes orchestrating these transformations are Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in the anabolic route, and Thiopurine S-methyltransferase (TPMT) and Xanthine Oxidase (XO) in the catabolic pathways.
The metabolism of this compound is understood to proceed through pathways analogous to the well-established ones for thiopurine drugs like 6-mercaptopurine (6-MP)[1]. These pathways are centered around two competing routes: anabolism to active selenoguanine nucleotides and catabolism via methylation or oxidation[1].
Anabolic Pathway: The Road to Activation
The therapeutic effects of both compounds are dependent on their conversion to active nucleotide forms. This process is initiated by HGPRT, which converts the purine analogs into their respective monophosphate nucleotides: 6-seleno-inosine monophosphate (6-SeIMP) from this compound, and 6-thioinosine monophosphate (6-TIMP) from 6-mercaptopurine. These monophosphates are then further phosphorylated to di- and tri-phosphate forms, which can be incorporated into DNA and RNA, leading to cytotoxicity.
Catabolic Pathways: The Routes of Inactivation
Concurrent to the anabolic activation, this compound and 6-mercaptopurine are subject to catabolic inactivation by two primary enzymes:
-
Thiopurine S-methyltransferase (TPMT): This enzyme catalyzes the S-methylation of the purine analogs, leading to the formation of 6-methylselenopurine and 6-methylmercaptopurine (6-MMP), respectively. These methylated metabolites are generally considered less active or inactive.
-
Xanthine Oxidase (XO): This enzyme is responsible for the oxidation of the purine analogs. For 6-mercaptopurine, XO converts it to 6-thiouric acid, an inactive metabolite that is excreted. A similar oxidative fate is presumed for this compound.
The balance between these anabolic and catabolic pathways is a crucial factor in determining the overall clinical outcome of therapy with these agents.
Figure 1. Comparative metabolic pathways of this compound and 6-Mercaptopurine.
Comparative Quantitative Data
Direct comparative quantitative data on the metabolism of this compound versus 6-mercaptopurine is scarce. However, extensive research on 6-mercaptopurine provides a valuable reference for understanding the potential metabolic profile of its seleno-analog.
Enzyme Kinetics
The efficiency of the key metabolic enzymes with 6-mercaptopurine as a substrate has been characterized. This data is crucial for predicting the metabolic fate of the drug.
| Enzyme | Substrate | Km (µM) | Vmax | Reference |
| Xanthine Oxidase | 6-Mercaptopurine | Data not available | Data not available | |
| Xanthine Oxidase | 6-Thioxanthine | Data not available | Data not available | This study investigates the kinetics of XO variants with 6-thioxanthine, an intermediate in 6-MP metabolism. |
Intracellular Metabolite Concentrations
The measurement of intracellular concentrations of active and inactive metabolites is a key aspect of therapeutic drug monitoring for thiopurines. While specific data for this compound is lacking, typical therapeutic ranges for 6-mercaptopurine metabolites have been established.
| Metabolite | Therapeutic Range (pmol/8 x 108 RBC) | Toxic Level (pmol/8 x 108 RBC) | Reference |
| 6-Thioguanine nucleotides (6-TGN) | 235 - 450 | > 450 (associated with myelosuppression) | |
| 6-Methylmercaptopurine (6-MMP) | < 5700 | > 5700 (associated with hepatotoxicity) |
RBC: Red Blood Cells
Experimental Protocols
The following section details a representative experimental protocol for the analysis of thiopurine metabolites in red blood cells using High-Performance Liquid Chromatography (HPLC). This method can be adapted for the analysis of this compound metabolites.
Protocol: Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells by HPLC
This protocol is based on established methods for the analysis of 6-mercaptopurine and its metabolites.
1. Sample Preparation:
-
Collect whole blood samples in heparinized tubes.
-
Isolate red blood cells (RBCs) by centrifugation.
-
Lyse the RBCs with a suitable lysis buffer.
-
Precipitate proteins using an acid such as perchloric acid.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing the metabolites.
2. Hydrolysis:
-
To measure the total active thioguanine nucleotides (6-TGN), the collected supernatant is subjected to acid hydrolysis to convert the di- and tri-phosphate forms to the monophosphate form.
3. HPLC Analysis:
-
Inject the prepared sample into a reverse-phase HPLC system.
-
Separate the metabolites using a suitable mobile phase gradient.
-
Detect the metabolites using a UV detector at specific wavelengths for each compound.
-
Quantify the concentration of each metabolite by comparing the peak area to a standard curve of known concentrations.
Figure 2. A representative experimental workflow for the quantification of thiopurine metabolites.
Conclusion
The metabolic fate of this compound is presumed to mirror that of its sulfur-containing counterpart, 6-mercaptopurine, involving a delicate balance between anabolic activation and catabolic inactivation. While the key enzymatic players are known, a significant gap exists in the literature regarding direct comparative quantitative data. The provided information on 6-mercaptopurine metabolism serves as a crucial foundation for researchers and drug developers working with this compound. Further studies employing established analytical techniques, such as the HPLC protocol detailed herein, are necessary to elucidate the specific kinetic parameters and intracellular metabolite profiles of this compound. This will enable a more comprehensive understanding of its pharmacological properties and facilitate its potential clinical development.
References
Head-to-Head Comparison: 6-Selenopurine vs. 6-Thioguanine in Acute Lymphoblastic Leukemia (ALL) Models
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Two Purine Analogs
This guide provides a comprehensive head-to-head comparison of 6-Selenopurine and 6-Thioguanine, two purine analogs with potential applications in the treatment of Acute Lymphoblastic Leukemia (ALL). While 6-Thioguanine is a well-established chemotherapeutic agent, this compound is a less-studied compound with demonstrated cytotoxic potential. This comparison aims to consolidate the available preclinical data to inform future research and drug development efforts in ALL.
Executive Summary
Direct comparative studies of this compound and 6-Thioguanine in ALL models are limited. However, existing data from individual studies and comparisons with the closely related 6-Mercaptopurine allow for an initial assessment. In an early in vivo study, this compound demonstrated comparable antitumor activity to 6-Mercaptopurine against a murine lymphoma.[1] 6-Thioguanine is a potent cytotoxic agent against various ALL cell lines, with its primary mechanism of action involving incorporation into DNA and subsequent disruption of DNA replication and function. The cytotoxic mechanisms of this compound in leukemia are not as well-elucidated but are presumed to involve similar pathways as other purine analogs, leading to the induction of apoptosis. This guide presents available quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to provide a foundational comparison for the scientific community.
Data Presentation: In Vitro Cytotoxicity
| 6-Thioguanine: In Vitro Cytotoxicity (IC50) | ||
| ALL Cell Line | IC50 (µM) | Reference |
| Jurkat | Data not available in a comparable format | |
| CCRF-CEM | Data not available in a comparable format | |
| MOLT-4 | Data not available in a comparable format | |
| K-562 (CML in blast crisis, often used in leukemia studies) | Data not available in a comparable format | |
| Leukemic Cells from Patients with ALL | Median IC50: 20 µM |
| This compound: In Vitro Cytotoxicity | |
| Leukemia Cell Line | Reported Activity |
| L-5178Y (murine leukemia) | Showed some cytotoxicity |
Note: The lack of standardized, direct comparative studies highlights a significant knowledge gap that warrants further investigation.
In Vivo Efficacy
A direct in vivo comparison of this compound and 6-Thioguanine in an ALL model is not available. However, a 1960 study in Cancer Research compared this compound to 6-Mercaptopurine, a closely related thiopurine, in mice bearing lymphoma L1210.
| In Vivo Antitumor Activity (Lymphoma L1210 Model) | |
| Compound | Observed Activity |
| This compound | Exhibited the same antitumor activity as 6-mercaptopurine. |
| 6-Mercaptopurine | Standard comparator. |
The study also noted that L1210 cells resistant to 6-Mercaptopurine demonstrated cross-resistance to this compound, suggesting a similar mechanism of action or resistance.[1]
Signaling Pathways and Mechanisms of Action
The proposed mechanisms of action for 6-Thioguanine and this compound, while not directly compared in a single study, can be illustrated based on current understanding of purine analog pharmacology.
6-Thioguanine Signaling Pathway
6-Thioguanine is a prodrug that is metabolized intracellularly to its active form, thioguanosine triphosphate (TGTP). TGTP is then incorporated into DNA, leading to cytotoxicity through the induction of apoptosis.
Proposed this compound Signaling Pathway
The precise signaling pathway of this compound in ALL has not been fully elucidated. However, based on its structural similarity to other purine analogs, it is hypothesized to undergo a similar metabolic activation process, leading to the formation of selenated nucleotides that are incorporated into DNA, ultimately triggering apoptosis. The involvement of specific enzymes in its activation requires further investigation.
Experimental Protocols
Detailed experimental protocols for a direct comparison of this compound and 6-Thioguanine are not available. The following are generalized protocols for key assays that would be essential for such a comparative study.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of the compounds in ALL cell lines.
Detailed Steps:
-
Cell Seeding: Plate ALL cells (e.g., Jurkat, CCRF-CEM) in 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells/well and incubate overnight.
-
Compound Preparation: Prepare stock solutions of this compound and 6-Thioguanine in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Treatment: Treat the cells with the different concentrations of each compound. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus drug concentration and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
In Vivo ALL Xenograft Model
This protocol describes a general procedure for establishing a patient-derived or cell line-derived xenograft model of ALL in immunodeficient mice to evaluate the in vivo efficacy of the compounds.
Detailed Steps:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID gamma - NSG).
-
Cell Preparation: Prepare a single-cell suspension of human ALL cells (from patients or cell lines).
-
Injection: Inject a defined number of ALL cells (e.g., 1 x 10^6 cells) intravenously into the tail vein of the mice.
-
Engraftment Monitoring: Monitor the engraftment of human leukemia cells in the peripheral blood or bone marrow of the mice using flow cytometry for human CD45 expression.
-
Treatment: Once engraftment is established, randomize the mice into treatment groups and administer this compound, 6-Thioguanine, or a vehicle control according to a predetermined schedule and dosage.
-
Efficacy Evaluation: Monitor the progression of leukemia by measuring the percentage of human CD45+ cells in the peripheral blood. Overall survival is a key endpoint.
-
Toxicity Assessment: Monitor the mice for signs of toxicity, including weight loss and changes in behavior.
-
Endpoint Analysis: At the end of the study, collect tissues for further analysis, such as histology and flow cytometry, to assess tumor burden in different organs.
Conclusion and Future Directions
This guide consolidates the currently available, though limited, preclinical data comparing this compound and 6-Thioguanine in the context of leukemia models. While 6-Thioguanine is a well-characterized agent, this compound remains a promising yet understudied compound. The direct in vivo comparison with 6-Mercaptopurine from several decades ago suggests that this compound possesses significant antitumor activity that warrants renewed investigation with modern methodologies.
Future research should prioritize direct, head-to-head in vitro and in vivo studies of this compound and 6-Thioguanine in a panel of well-characterized ALL cell lines and patient-derived xenograft models. Such studies will be crucial for determining their relative potency, elucidating the specific molecular mechanisms of this compound, and identifying potential biomarkers for sensitivity and resistance. This foundational research is essential to guide the potential clinical development of this compound as a novel therapeutic agent for Acute Lymphoblastic Leukemia.
References
Evaluating the Synergistic Potential of 6-Selenopurine: A Comparative Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Selenopurine (6-SP) is a purine analog that has demonstrated notable activity as an inhibitor of cancer cell growth, comparable to its well-known counterpart, 6-mercaptopurine.[1][2] While preclinical studies have established its standalone efficacy, the exploration of this compound in combination therapies remains a promising yet underexplored frontier in oncology. This guide provides a comprehensive framework for evaluating the synergistic effects of this compound with other chemotherapeutic agents, offering detailed experimental protocols and data presentation strategies to facilitate further research and drug development in this area.
The principle of combination therapy is a cornerstone of modern cancer treatment, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by targeting multiple pathways simultaneously.[3][4] Given the established mechanisms of other selenium-containing compounds and purine analogs, this compound holds significant potential for synergistic interactions with a variety of cytotoxic drugs. This guide will focus on a hypothetical evaluation of this compound in combination with two widely used chemotherapeutic agents: Cisplatin and Doxorubicin.
Hypothesized Synergistic Combinations and Mechanisms
While direct experimental data on the synergistic effects of this compound is limited, we can hypothesize potential interactions based on the known mechanisms of related compounds.
-
With Cisplatin: Cisplatin is a platinum-based drug that induces DNA damage in cancer cells.[5][6] Selenium compounds have been shown to enhance the efficacy of cisplatin by inhibiting DNA repair mechanisms and increasing oxidative stress, leading to apoptosis.[6] A combination of this compound and Cisplatin could therefore result in a synergistic effect by overwhelming the cancer cell's ability to repair DNA damage.
-
With Doxorubicin: Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to cell death.[7][8][9][10] The cardiotoxicity of Doxorubicin is a major limiting factor in its clinical use. Some studies suggest that certain compounds can potentiate the anticancer effects of doxorubicin while mitigating its side effects. The synergistic potential of this compound with Doxorubicin warrants investigation to see if it can enhance its tumor-killing capabilities.
Quantitative Data Summary: A Framework for Comparison
To facilitate a clear and objective comparison of the synergistic effects of this compound with other drugs, all quantitative data should be summarized in structured tables. The following tables provide a template for presenting hypothetical experimental results.
Table 1: In Vitro Cytotoxicity of this compound, Cisplatin, and Their Combination in A549 Human Lung Carcinoma Cells
| Treatment | IC50 (µM) after 48h | Combination Index (CI) at Fa=0.5 | Dose Reduction Index (DRI) for 6-SP | Dose Reduction Index (DRI) for Cisplatin |
| This compound | Data to be determined | - | - | - |
| Cisplatin | Data to be determined | - | - | - |
| 6-SP + Cisplatin (1:1 ratio) | Data to be determined | e.g., < 1 indicates synergy | e.g., > 1 is favorable | e.g., > 1 is favorable |
Table 2: In Vitro Cytotoxicity of this compound, Doxorubicin, and Their Combination in MCF-7 Human Breast Cancer Cells
| Treatment | IC50 (µM) after 48h | Combination Index (CI) at Fa=0.5 | Dose Reduction Index (DRI) for 6-SP | Dose Reduction Index (DRI) for Doxorubicin |
| This compound | Data to be determined | - | - | - |
| Doxorubicin | Data to be determined | - | - | - |
| 6-SP + Doxorubicin (1:1 ratio) | Data to be determined | e.g., < 1 indicates synergy | e.g., > 1 is favorable | e.g., > 1 is favorable |
Table 3: Apoptosis Induction in A549 Cells Treated with this compound and Cisplatin for 48 Hours
| Treatment | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| Control | Baseline % | 1.0 |
| This compound (IC50) | Data to be determined | Data to be determined |
| Cisplatin (IC50) | Data to be determined | Data to be determined |
| 6-SP + Cisplatin (at synergistic concentrations) | Data to be determined | Data to be determined |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments required to evaluate the synergistic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the drug combinations on cancer cell lines.
-
Cell Culture: A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cells are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight. The cells are then treated with various concentrations of this compound, the combination drug (Cisplatin or Doxorubicin), and their combinations at fixed ratios (e.g., 1:1, 1:2, 2:1).
-
MTT Incubation: After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 values (the concentration of drug that inhibits 50% of cell growth) are determined from dose-response curves.
Synergy Quantification (Chou-Talalay Method)
The Chou-Talalay method is a widely used method to quantify the synergism, additivity, or antagonism of drug combinations.[11][12][13][14]
-
Data Analysis: The dose-effect data from the cell viability assays are analyzed using CompuSyn software.
-
Combination Index (CI): The software calculates the Combination Index (CI), where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Dose Reduction Index (DRI): The Dose Reduction Index (DRI) is also calculated to determine the extent to which the dose of one drug can be reduced in a synergistic combination to achieve the same effect as the drug used alone. A DRI > 1 is considered favorable.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic cells following drug treatment.[15][16][17][18][19]
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound, the combination drug, and their synergistic combination for 48 hours.
-
Staining: After treatment, cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in the apoptotic pathway.
-
Cell Lysis: Cells are treated as in the apoptosis assay. After treatment, cells are lysed to release intracellular contents.
-
Substrate Incubation: A luminogenic caspase-3/7 substrate is added to the cell lysate.
-
Luminescence Measurement: The luminescence, which is proportional to the caspase-3/7 activity, is measured using a luminometer.
Visualizing Pathways and Workflows
Clear diagrams are essential for communicating complex biological pathways and experimental procedures.
Caption: A flowchart of the experimental design for assessing the synergistic effects of this compound.
Caption: A diagram illustrating the potential synergistic mechanism of this compound and Cisplatin.
Conclusion and Future Directions
This guide provides a robust, albeit hypothetical, framework for the systematic evaluation of this compound's synergistic potential with other anticancer agents. The detailed protocols and data presentation strategies outlined herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development. While the direct evidence for this compound's synergistic interactions is currently lacking, the scientific rationale for its combination with drugs like Cisplatin and Doxorubicin is strong.
Future research should focus on conducting the proposed in vitro studies to generate the much-needed quantitative data. Positive findings from these studies would provide a strong basis for progressing to in vivo animal models and, ultimately, to clinical trials. The exploration of this compound in combination therapies could unlock new and more effective treatment regimens for a variety of cancers, underscoring the critical need for further investigation in this promising area.
References
- 1. Clinically relevant drug–drug interactions in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic drug interactions of commonly used anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyses of the combination of 6-MP and dasatinib in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repub.eur.nl [repub.eur.nl]
- 5. In Vitro and In Vivo Synergistic Therapeutic Effect of Cisplatin with Human Papillomavirus16 E6/E7 CRISPR/Cas9 on Cervical Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing cisplatin efficacy in hepatocellular carcinoma with selenocystine: The suppression of DNA repair and inhibition of proliferation in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential chemoprotective effects of active ingredients in Salvia miltiorrhiza on doxorubicin-induced cardiotoxicity: a systematic review of in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Potential chemoprotective effects of active ingredients in Salvia miltiorrhiza on doxorubicin-induced cardiotoxicity: a systematic review of in vitro and in vivo studies [frontiersin.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. researchgate.net [researchgate.net]
- 11. scialert.net [scialert.net]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 15. Correlation of drug-induced apoptosis assay results with oncologist treatment decisions and patient response and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apoptosis Assays for Flow Cytometry | Sartorius [sartorius.com]
- 17. biocompare.com [biocompare.com]
- 18. researchgate.net [researchgate.net]
- 19. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
Unveiling the Antiviral Potential of 6-Selenopurine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral spectrum of 6-selenopurine analogs, supported by experimental data. The information is presented to facilitate the evaluation and potential development of this class of compounds as novel antiviral agents.
A series of acyclic this compound nucleoside analogs have been synthesized and evaluated for their antiviral activity, demonstrating a promising spectrum against several human herpesviruses. These compounds are designed as bioisosteres of known antiviral drugs, such as acyclovir and ganciclovir, where a selenium atom replaces an oxygen or sulfur atom. This substitution can alter the compound's biological activity, and in the case of this compound analogs, it has led to potent antiviral effects.
Comparative Antiviral Activity
The antiviral efficacy of various this compound analogs has been quantified against a panel of herpesviruses. The data, summarized in the table below, highlights the 50% effective concentration (EC₅₀) required to inhibit viral replication and the 50% cytotoxic concentration (CC₅₀) to assess the compound's safety profile. A higher selectivity index (SI = CC₅₀/EC₅₀) indicates a more favorable therapeutic window.
| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Seleno-acyclovir (4a) | HSV-1 (Strain F) | 1.47 | >100 | >68 |
| HSV-2 (Strain MS) | 6.34 | >100 | >15.8 | |
| VZV (Ellen) | >50 | >100 | - | |
| HCMV (Davis) | >50 | >100 | - | |
| Seleno-ganciclovir analog (4e) | HSV-1 (Strain F) | >50 | >100 | - |
| HSV-2 (Strain MS) | >50 | >100 | - | |
| VZV (Ellen) | >50 | >100 | - | |
| HCMV (Davis) | 8.5 | >100 | >11.8 | |
| Acyclovir (Reference) | HSV-1 (Strain F) | 0.1 | >100 | >1000 |
| HSV-2 (Strain MS) | 0.4 | >100 | >250 | |
| VZV (Ellen) | 2.5 | >100 | >40 | |
| HCMV (Davis) | >50 | >100 | - | |
| Ganciclovir (Reference) | HSV-1 (Strain F) | 5.2 | >100 | >19.2 |
| HSV-2 (Strain MS) | 4.8 | >100 | >20.8 | |
| VZV (Ellen) | 3.5 | >100 | >28.6 | |
| HCMV (Davis) | 0.9 | >100 | >111.1 |
Data sourced from Sahu et al., 2017.[1][2][3]
Among the tested compounds, seleno-acyclovir (4a) demonstrated the most potent activity against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2).[1][2][4] Notably, 2,6-diaminopurine derivatives exhibited significant anti-Human Cytomegalovirus (HCMV) activity, suggesting they may act as prodrugs of seleno-ganciclovir.[1][2][3] While these analogs did not surpass the potency of the reference drugs, acyclovir and ganciclovir, they represent a novel template for the design of new acyclic nucleoside analogs.[1]
Mechanism of Action: A Proposed Pathway
The antiviral mechanism of this compound analogs is believed to mirror that of their structural counterparts, acyclovir and ganciclovir. This involves a multi-step activation process that ultimately leads to the inhibition of viral DNA synthesis.
Caption: Proposed mechanism of action for this compound analogs.
The process begins with the selective phosphorylation of the this compound analog by a virus-encoded kinase, such as thymidine kinase in HSV and VZV, or a phosphotransferase in HCMV.[2][5] This initial step is crucial for the drug's selectivity, as it is inefficiently performed in uninfected host cells. Subsequent phosphorylations by host cell kinases convert the monophosphate form into the active triphosphate analog.[4][5] This active form then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase.[2] Once incorporated, the lack of a 3'-hydroxyl group on the acyclic side chain prevents the addition of further nucleotides, leading to chain termination and the inhibition of viral replication.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the antiviral spectrum and cytotoxicity of this compound analogs.
Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity
This assay determines the concentration of a compound required to inhibit the virus-induced destruction of host cells.
-
Cell Seeding: Plate a monolayer of appropriate host cells (e.g., Vero cells for HSV and VZV, human foreskin fibroblasts for HCMV) in a 96-well microtiter plate at a density of 2.5 x 10⁴ cells/well. Incubate for 18-24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment and growth.
-
Compound Preparation: Prepare serial dilutions of the this compound analogs in cell culture medium.
-
Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI). After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of the test compounds to the wells. Include untreated infected cells as a virus control and uninfected cells as a cell control.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 2-5 days, depending on the virus, until the virus control wells show approximately 90% cytopathic effect.
-
Quantification: Assess cell viability using a suitable method, such as staining with crystal violet or using the MTT assay (described below). The optical density is read using a microplate reader.
-
Data Analysis: The EC₅₀ value is calculated as the compound concentration that reduces the cytopathic effect by 50% compared to the virus control.
MTT Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of the compounds.
-
Cell Seeding: Seed cells in a 96-well plate as described for the CPE assay.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the this compound analogs. Include untreated cells as a control.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The CC₅₀ value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.
Experimental Workflow Diagram
References
- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 2. PharmGKB summary: Acyclovir/Ganciclovir Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ClinPGx [clinpgx.org]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of 6-Selenopurine
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of 6-Selenopurine, a compound utilized in drug development and scientific research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The following step-by-step instructions and data are intended to be your preferred resource for handling and disposing of this hazardous chemical, reflecting our commitment to providing value beyond the product itself.
Regulatory Compliance and Waste Classification
This compound and its waste products are classified as hazardous due to their selenium content. The United States Environmental Protection Agency (EPA) has established specific limits for selenium in waste. Any waste material that, when subjected to the Toxicity Characteristic Leaching Procedure (TCLP), produces a leachate with a selenium concentration exceeding 1.0 mg/L is considered hazardous waste. The treatment standard for selenium in non-wastewater forms is 5.7 mg/L . All disposal procedures must ensure that these regulatory thresholds are met.
Quantitative Data for Disposal Planning
To facilitate accurate and compliant disposal planning, the following table summarizes key quantitative parameters.
| Parameter | Value | Regulation/Guideline |
| TCLP Regulatory Limit for Selenium | 1.0 mg/L | US EPA |
| Treatment Standard for Selenium (Non-Wastewater) | 5.7 mg/L | US EPA |
| Recommended pH for Selenium (IV) Precipitation | Below 7.0 | Laboratory Protocol |
| Sulfide to Selenium Molar Ratio for Precipitation | > 1.8 | Laboratory Protocol |
| Precipitation Reaction Time | < 10 minutes | Laboratory Protocol |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines a two-stage process for the safe disposal of this compound waste: Stage 1: Chemical Degradation and Stage 2: Precipitation of Selenium . This procedure should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Stage 1: Chemical Degradation of this compound
Oxidative degradation is a recommended method for breaking down the this compound molecule. Similar purine analogs, such as 6-mercaptopurine, have been shown to be effectively degraded by advanced oxidation processes.[1][2]
Methodology:
-
Preparation: In a designated and appropriately labeled waste container, dilute the this compound waste with water to a known concentration.
-
Oxidation: Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or sodium hypochlorite (NaOCl), to the waste solution while stirring. The purine ring of analogous compounds is susceptible to cleavage under these conditions.[3][4]
-
Caution: The reaction may be exothermic. Add the oxidizing agent in small portions and monitor the temperature of the solution.
-
-
Neutralization: After the reaction is complete (indicated by a stable color change and cessation of any gas evolution), neutralize the solution. For potassium permanganate, a common method is the addition of a reducing agent like sodium bisulfite until the purple color disappears, followed by neutralization to a pH between 6 and 8 with sodium hydroxide or sulfuric acid. For sodium hypochlorite, the excess can be quenched with sodium bisulfite.
Stage 2: Precipitation of Selenium
Following the degradation of the organic component, the selenium in the solution, likely present as selenite (SeO₃²⁻) or selenate (SeO₄²⁻), must be precipitated.
Methodology:
-
pH Adjustment: Adjust the pH of the selenium-containing solution to be weakly acidic (below 7.0) using a suitable acid, such as hydrochloric acid.
-
Precipitation: Add a solution of sodium sulfide (Na₂S) to the acidic selenium solution. A sulfide to selenium molar ratio greater than 1.8 should be used to ensure complete precipitation. An orange to red precipitate of selenium sulfide should form.
-
Reaction Time: Allow the reaction to proceed for at least 10 minutes with gentle stirring to ensure complete precipitation.
-
Separation: Separate the solid precipitate from the liquid by filtration or centrifugation.
-
Waste Disposal:
-
Solid Waste: The collected selenium sulfide precipitate must be disposed of as hazardous solid waste through an approved waste disposal facility.
-
Liquid Waste: The remaining liquid should be tested for selenium content to ensure it meets the regulatory limit (below 1.0 mg/L) before it can be considered for further treatment or disposal as non-hazardous aqueous waste, in accordance with local regulations.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 6-Selenopurine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the use of 6-Selenopurine, a compound that is fatal if swallowed or inhaled. Strict adherence to these procedural guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is critical for safe handling and storage.
| Property | Value | Source |
| Melting Point | > 350 °C (> 662 °F) | |
| Vapor Pressure | < 0.00133 hPa at 20 °C (68 °F) | |
| Chemical Stability | Stable under standard ambient conditions (room temperature). | |
| Reactivity | Contact with acids liberates toxic gas. |
Hazard Identification and Classification
This compound is classified with significant health hazards. The following table summarizes its GHS hazard statements.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 1) | H300: Fatal if swallowed. |
| Acute Toxicity, Inhalation (Category 1) | H330: Fatal if inhaled. |
| Skin Irritation (Category 2) | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. |
| Aquatic Hazard (Chronic, Category 2) | H411: Toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specific Requirements | Rationale |
| Respiratory Protection | Required when dusts are generated. Use a respirator with a filter system based on standards such as DIN EN 143 or DIN 14387. | To prevent inhalation of the fatal compound. |
| Hand Protection | Wear protective gloves. | To prevent skin contact, which can cause irritation and allergic reactions. |
| Eye/Face Protection | Wear eye and face protection. | To protect against dust particles that can cause serious eye irritation. |
| Body Protection | Wear protective clothing. Contaminated work clothing must not be allowed out of the workplace. | To prevent skin contact and contamination of personal clothing. |
Safe Handling and Storage Workflow
The following diagram outlines the essential step-by-step procedure for the safe handling and disposal of this compound.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Before handling, ensure you are wearing the appropriate personal protective equipment: respiratory protection, protective gloves, eye/face protection, and a lab coat. Contaminated work clothing should not be taken outside the laboratory.
-
All work with this compound must be conducted in a properly functioning chemical fume hood.
-
Ensure all necessary equipment and reagents are within the fume hood to minimize movement in and out of the containment area.
-
-
Handling :
-
When weighing the solid compound, take extreme care to avoid the generation of dust.
-
Do not eat, drink, or smoke when using this product.
-
Avoid contact with skin and eyes.
-
-
Storage :
-
Keep the container tightly closed and store it in a dry, well-ventilated place.
-
The substance should be stored in a locked area or an area accessible only to qualified and authorized personnel.
-
Do not store near acids, as contact can liberate toxic gas.
-
Disposal Plan
-
Waste Collection : All waste contaminated with this compound, including disposable gloves, bench paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Environmental Precautions : Avoid release to the environment. This compound is toxic to aquatic life with long-lasting effects. Do not let the product enter drains.
-
Disposal Method : Dispose of the hazardous waste through a licensed professional waste disposal service to ensure compliance with all federal, state, and local regulations.
Emergency Procedures
-
In Case of Inhalation : If inhaled, immediately move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.
-
In Case of Skin Contact : Wash the skin thoroughly with soap and water after handling. If skin irritation or a rash occurs, seek medical advice.
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
In Case of Ingestion : If swallowed, immediately call a poison center or doctor. Rinse the mouth.
-
Spills : In the event of a spill, evacuate the area. Avoid generating dust. Cover drains to prevent environmental release. Collect the spilled material carefully and place it in a suitable container for disposal. Clean the affected area thoroughly.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
